Deudextromethorphan hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1373497-18-7 |
|---|---|
Molecular Formula |
C18H28BrNO2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrate;hydrobromide |
InChI |
InChI=1S/C18H25NO.BrH.H2O/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18;;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H;1H2/t15-,17+,18+;;/m1../s1/i1D3,2D3;; |
InChI Key |
STTADZBLEUMJRG-CDZAPMPLSA-N |
SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H].O.Br |
Canonical SMILES |
CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC.O.Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dextromethorphan D6 hydrobromide monohydrate; AVP-786; CTP-786; AVP786; CTP786; Deudextromethorphan hydrobromide |
Origin of Product |
United States |
Foundational & Exploratory
The Deuterium Difference: A Technical Comparison of Dextromethorphan and Deudextromethorphan
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Dextromethorphan (DM), a dextrorotatory morphinan, has been a widely utilized antitussive agent for decades. Its complex pharmacological profile, extending beyond cough suppression to include N-methyl-D-aspartate (NMDA) receptor antagonism and sigma-1 receptor agonism, has led to renewed interest in its therapeutic potential for a range of neurological and psychiatric disorders.[1] However, its clinical utility is often hampered by rapid and extensive metabolism, primarily via the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to high inter-individual variability in plasma concentrations.
Deudextromethorphan (also known as d6-DM), the deuterated analogue of dextromethorphan, represents a strategic modification designed to overcome this metabolic instability. By selectively replacing hydrogen atoms with their heavier isotope, deuterium, at the site of metabolism, deudextromethorphan leverages the kinetic isotope effect to slow its metabolic breakdown. This guide provides a detailed technical comparison of dextromethorphan and deudextromethorphan, focusing on their distinct chemical, pharmacological, and pharmacokinetic properties.
Core Distinction: The Role of Deuteration
The fundamental difference between dextromethorphan and deudextromethorphan lies in the substitution of hydrogen atoms with deuterium at the O-demethylation site. This site is the primary target for metabolism by the CYP2D6 enzyme.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break the C-D bond, leading to a slower rate of enzymatic cleavage. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , is the cornerstone of deudextromethorphan's design. By retarding its CYP2D6-mediated metabolism, deudextromethorphan exhibits an altered pharmacokinetic profile compared to its non-deuterated counterpart.[2][3][4] This modification is intended to increase the bioavailability and prolong the half-life of the parent compound, thereby providing more consistent plasma concentrations and potentially reducing the need for co-administered metabolic inhibitors like quinidine.[2][3][4][5]
Comparative Pharmacokinetics
The primary consequence of deuteration is a significant alteration in the pharmacokinetic profile. While direct head-to-head comparative data for deudextromethorphan (d6-DM) alone versus dextromethorphan from publicly available, peer-reviewed studies are limited, the known effects of deuteration and data from studies of dextromethorphan and its metabolite provide a clear picture of the expected differences.
Dextromethorphan and Dextrorphan Pharmacokinetics
Dextromethorphan is rapidly absorbed orally and extensively metabolized in the liver by CYP2D6 to its active metabolite, dextrorphan.[6] The plasma concentrations of both compounds are highly dependent on an individual's CYP2D6 metabolizer status.[7][8]
| Parameter | Dextromethorphan (DM) | Dextrorphan (DOR) | Study Population / Conditions |
| Tmax (hours) | ~1.8 | ~1.5 | Healthy Volunteers (23 subjects)[9] |
| Cmax (ng/mL) | ~3.5 | ~5.3 (formed from DM) | Healthy Volunteers (23 subjects)[9] |
| AUC0-24h (ng·h/mL) | ~26.7 | ~32.5 (formed from DM) | Healthy Volunteers (23 subjects)[9] |
| t½ (hours) | ~2-4 (Extensive Metabolizers) | ~6-8 | Healthy Volunteers[1] |
| ~24 (Poor Metabolizers) |
Note: Pharmacokinetic parameters for dextromethorphan and dextrorphan can vary significantly based on the CYP2D6 phenotype of the individual. The data presented are representative values from studies in extensive metabolizers.[7][8]
Deudextromethorphan Pharmacokinetics
Deudextromethorphan (investigational name CTP-786, a component of AVP-786) was developed by Concert Pharmaceuticals and Avanir Pharmaceuticals.[2] Phase 1 clinical trials have been conducted to assess the pharmacokinetics of deuterated dextromethorphan alone.[2] While specific quantitative data from these trials are not fully published, company press releases and reviews state that deuteration significantly reduces susceptibility to CYP2D6 metabolism, thereby increasing the bioavailability and prolonging the exposure of dextromethorphan in the body.[4][5] This allows for a combination product (AVP-786) to achieve therapeutic plasma concentrations with a much lower dose of the CYP2D6 inhibitor quinidine compared to the non-deuterated dextromethorphan/quinidine combination (Nuedexta).[3][4][5]
The expected pharmacokinetic changes for deudextromethorphan compared to dextromethorphan (in the absence of a CYP2D6 inhibitor) are:
-
Increased Cmax: A higher peak plasma concentration.
-
Increased AUC: Greater overall drug exposure.
-
Prolonged t½: A longer elimination half-life.
Comparative Pharmacodynamics: Receptor Binding Profiles
The pharmacological effects of both dextromethorphan and its primary metabolite, dextrorphan, are mediated through their interactions with several central nervous system receptors. The deuteration of dextromethorphan is not expected to alter its intrinsic binding affinity for these receptors.
| Target Receptor | Dextromethorphan (Ki, nM) | Dextrorphan (Ki, nM) | Receptor Function & Relevance |
| NMDA Receptor (PCP site) | ~2,246 | ~460 | Antagonism; associated with dissociative and neuroprotective effects. |
| Sigma-1 Receptor | ~205 | ~144 | Agonism; contributes to antitussive and neuroprotective effects. |
| Serotonin Transporter (SERT) | High to moderate affinity | Lower affinity | Inhibition of reuptake; contributes to antidepressant-like effects. |
| Norepinephrine Transporter (NET) | Lower affinity | Lower affinity | Inhibition of reuptake. |
Note: Ki values represent the inhibition constant, where a smaller value indicates a higher binding affinity. Data is compiled from multiple in vitro studies.
Dextrorphan is a significantly more potent NMDA receptor antagonist than the parent compound, dextromethorphan.[6] Conversely, both compounds exhibit similar high affinity for the sigma-1 receptor. The slower metabolism of deudextromethorphan would lead to a prolonged and elevated exposure to the parent drug, thus shifting the pharmacodynamic profile towards effects primarily mediated by dextromethorphan (e.g., sigma-1 agonism) relative to those mediated by dextrorphan (e.g., potent NMDA antagonism).
Key Signaling and Metabolic Pathways
Metabolic Pathway of Dextromethorphan and the Impact of Deuteration
Dextromethorphan undergoes two primary metabolic transformations: O-demethylation to dextrorphan, catalyzed predominantly by CYP2D6, and N-demethylation to 3-methoxymorphinan, mainly catalyzed by CYP3A4. The deuteration in deudextromethorphan specifically targets the O-demethylation pathway.
Caption: Metabolic pathways of dextromethorphan and the inhibitory effect of deuteration.
NMDA Receptor Signaling
Both dextromethorphan and dextrorphan are non-competitive antagonists at the NMDA receptor, binding to a site within the ion channel. This action blocks the influx of Ca²⁺, which is thought to underlie some of their neuroprotective and psychoactive effects.
Caption: Antagonism of the NMDA receptor by dextromethorphan/dextrorphan.
Detailed Experimental Protocols
Protocol for Quantifying Dextromethorphan in Human Plasma via HPLC
This protocol outlines a general method for the determination of dextromethorphan and its metabolites in plasma, which is crucial for pharmacokinetic studies.
-
Objective: To quantify the concentration of dextromethorphan and dextrorphan in human plasma samples.
-
Principle: High-Performance Liquid Chromatography (HPLC) with fluorescence detection provides high sensitivity and specificity for quantifying drug concentrations in a biological matrix.
-
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., n-heptane/ethyl acetate mixture).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 or Phenyl reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium phosphate with triethylamine, pH adjusted to ~3.5) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
-
Detection:
-
Detector: Fluorescence detector.
-
Excitation Wavelength: ~220-280 nm.
-
Emission Wavelength: ~305-310 nm.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of known concentrations.
-
Calculate the concentration of the analyte in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Caption: General workflow for HPLC-based quantification of dextromethorphan in plasma.
Protocol for Radioligand Competition Binding Assay (Sigma-1 Receptor)
This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., dextromethorphan) for the sigma-1 receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.
-
Principle: The assay measures the ability of a non-radioactive test compound to compete with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to sigma-1 receptors in a tissue homogenate (e.g., guinea pig brain or liver membranes).
-
Procedure:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up reactions in triplicate:
-
Total Binding: Membrane homogenate + radioligand (e.g., 1 nM --INVALID-LINK---pentazocine).
-
Non-specific Binding (NSB): Membrane homogenate + radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
Test Compound: Membrane homogenate + radioligand + varying concentrations of the test compound (e.g., dextromethorphan).
-
-
Incubate the plate (e.g., 90 minutes at 37°C).
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Conclusion
The primary distinction between dextromethorphan and deudextromethorphan is the strategic use of deuterium to slow hepatic metabolism via CYP2D6. This modification, based on the kinetic isotope effect, results in a significantly altered pharmacokinetic profile, characterized by increased plasma exposure and a longer half-life for the parent compound. While the intrinsic pharmacodynamics (receptor binding affinities) are unchanged, this altered pharmacokinetic profile means that in vivo, the pharmacological effects will be more prolonged and dominated by dextromethorphan itself rather than its rapidly formed, potent NMDA antagonist metabolite, dextrorphan. This approach offers a promising strategy to improve the therapeutic index of dextromethorphan, provide more predictable dosing, and reduce the reliance on co-administered metabolic inhibitors for achieving sustained therapeutic concentrations in the central nervous system. Further publication of direct comparative pharmacokinetic studies will be invaluable in fully quantifying the clinical advantages of this deuteration strategy.
References
- 1. ricardinis.pt [ricardinis.pt]
- 2. alzforum.org [alzforum.org]
- 3. Deudextromethorphan/quinidine - Wikipedia [en.wikipedia.org]
- 4. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Differences in the Pharmacokinetics of CYP2D6 Substrates, Desipramine, and Dextromethorphan in Healthy African Subjects Carrying the Allelic Variants CYP2D6*17 and CYP2D6*29, When Compared with Normal Metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of Deudextromethorphan Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deudextromethorphan, a deuterated analog of the widely used cough suppressant dextromethorphan, has garnered significant interest in drug development for various neurological and psychiatric disorders. Its altered pharmacokinetic profile, primarily due to the kinetic isotope effect slowing its metabolism, offers potential therapeutic advantages. This technical guide provides a comprehensive overview of the chemical synthesis of deudextromethorphan hydrobromide, detailing the synthetic pathway, experimental protocols, and relevant analytical data. The synthesis involves a multi-step process commencing with the N-demethylation of dextromethorphan, followed by N-alkylation with a deuterated methyl source, and culminating in the formation of the hydrobromide salt. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the synthesis and evaluation of deuterated compounds.
Introduction
Dextromethorphan is a morphinan derivative with antitussive properties, acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor and an agonist at the sigma-1 receptor.[1] Its primary metabolite, dextrorphan, is also an active NMDA receptor antagonist.[1] The metabolism of dextromethorphan is primarily mediated by the cytochrome P450 enzyme CYP2D6.[2] Deudextromethorphan, where the N-methyl group is replaced with a trideuteromethyl (CD3) group, exhibits a significantly slower rate of metabolism. This deuteration leads to higher systemic exposure and a longer half-life of the parent compound, potentially enhancing its therapeutic efficacy and modifying its side-effect profile.[3][4] Deudextromethorphan is a key component of AVP-786, a combination product with quinidine sulfate, which further inhibits CYP2D6 metabolism.[3][4][5]
This guide focuses on a common and well-documented synthetic route to this compound, starting from commercially available dextromethorphan hydrobromide monohydrate.
Synthetic Pathway
The synthesis of this compound proceeds through a two-step sequence followed by salt formation. The overall pathway is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: N-Demethylation of Dextromethorphan
The initial step involves the conversion of dextromethorphan to its N-desmethyl analog. This is achieved through the formation of a carbamate intermediate followed by its removal.
3.1.1. Formation of Dextromethorphan Free Base
-
Procedure: Dextromethorphan hydrobromide monohydrate (15 mmol) is dissolved in chloroform (60 mL), and a solution of sodium hydroxide (1.2 g) in water (60 mL) is added.[6] The mixture is stirred for 1 hour.[6] The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield dextromethorphan as an oil.[6][7]
3.1.2. Carbamate Formation and Removal
-
Procedure: The dextromethorphan base is refluxed in toluene (50 mL) with 2,2,2-trichloroethyl chloroformate (2.4 mL) for 4 hours.[6] The reaction progress is monitored by thin-layer chromatography (TLC).[6] After completion, the solvent is evaporated in vacuo. The resulting trichloroethoxy carbonyl group is removed by treatment with zinc in acetic acid.[6] Finally, the free base, N-desmethyl-dextromethorphan, is obtained by treatment with sodium hydroxide.[6]
Step 2: N-Alkylation with Deuterated Iodomethane
The crucial deuteration step involves the methylation of the secondary amine of N-desmethyl-dextromethorphan using a deuterated reagent.
-
Procedure: N-desmethyl-dextromethorphan is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (NaH) is added to the solution to act as a base.[8] Iodomethane-d3 (CD3I) is then introduced to the reaction mixture.[6][9] The reaction is stirred until completion, which can be monitored by GC-MS.[8] A conversion of over 95% has been reported using this method.[8]
Step 3: Formation of this compound
The final step is the conversion of the deudextromethorphan free base into its hydrobromide salt to improve its stability and solubility.
-
Procedure: The synthesized N-CD3-dextromethorphan base is dissolved in an ethyl acetate-methanol mixture.[6] The solution is then acidified to a pH of 2 with a solution of HCl in ethyl acetate (a similar procedure can be followed using HBr).[6] n-Hexane is added to induce crystallization. The resulting crystals of this compound are collected by filtration.[6]
Data Presentation
The following tables summarize the quantitative data reported for the synthesis of deudextromethorphan and its intermediates.
Table 1: Reaction Yields and Purity
| Step | Product | Yield (%) | Purity (HPLC) | Purity (GC-MS) | Reference(s) |
| Dextromethorphan Free Base Formation | Dextromethorphan (Base) | 97.98 | - | - | [7] |
| N-Alkylation | N-CD3-Dextromethorphan | - | >99 | 97-98 | [6][8] |
| Salt Formation | N-CD3-Dextromethorphan HCl | 57.1 | - | - | [6] |
Table 2: Analytical Characterization Data
| Compound | Analytical Method | Key Observations | Reference(s) |
| Dextromethorphan HBr | 1H NMR (DMSO-d6) | Complex diastereomeric mixture due to α,β-protonation. | [6][8] |
| Dextrorphan Base | 1H NMR (DMSO-d6) | N-methyl peak observed at ~2.3 ppm. | [6] |
| N-CD3-Dextromethorphan HCl | Mass Spectrometry | FAB MS can be used to confirm the incorporation of the CD3 group. | [10] |
| N-CD3-Dextromethorphan | GC-MS | Allows for the detection of N-CH3, N-CH2D, and N-CHD2 contaminants, confirming isotopic enrichment. | [6][8] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental process for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and analysis.
Conclusion
The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The key steps of N-demethylation, deuterated N-alkylation, and salt formation are robust and yield a product of high purity. The analytical methods outlined are essential for ensuring the quality and isotopic enrichment of the final compound. This guide provides the necessary technical details to support the synthesis and development of deudextromethorphan for further research and clinical applications.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. WO2018009488A1 - Methods for the synthesis of deuterated dextromethorphan - Google Patents [patents.google.com]
- 3. alzforum.org [alzforum.org]
- 4. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 5. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dextromethorphan synthesis - chemicalbook [chemicalbook.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. EP3478664A1 - Methods for the synthesis of deuterated dextromethorphan - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Deudextromethorphan
Executive Summary
Deudextromethorphan (d6-DM), the active component of the investigational drug AVP-786, represents a precision-engineered approach to optimizing the therapeutic potential of dextromethorphan. By strategically replacing hydrogen atoms with their stable isotope, deuterium, at the site of oxidative metabolism, deudextromethorphan exhibits enhanced metabolic stability. This modification, known as the kinetic isotope effect, slows its primary metabolism via the cytochrome P450 2D6 (CYP2D6) enzyme. When co-administered with a low dose of the potent CYP2D6 inhibitor quinidine, this formulation (AVP-786) is designed to achieve higher and more sustained plasma concentrations of the parent compound compared to non-deuterated dextromethorphan.
This guide provides a comprehensive technical overview of the pharmacodynamic mechanisms, pharmacokinetic profile, clinical trial outcomes, and key experimental methodologies relevant to deudextromethorphan. It is intended for researchers, clinicians, and professionals in the field of drug development seeking a detailed understanding of this compound's scientific foundation.
Pharmacodynamics: A Multi-Target Mechanism of Action
Dextromethorphan, and by extension deudextromethorphan, does not rely on a single mechanism but engages multiple central nervous system targets to exert its effects. The primary pharmacodynamic activities are mediated by the parent drug and its major active metabolite, dextrorphan.
-
Sigma-1 (σ1) Receptor Agonism: Dextromethorphan is an agonist at the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[1][2] Activation of this receptor modulates several downstream signaling pathways, including glutamatergic signaling, and is thought to contribute to its neuroprotective properties.[3]
-
NMDA Receptor Antagonism: Both dextromethorphan and its primary metabolite, dextrorphan, act as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor ion channel.[1][3] Dextrorphan is a significantly more potent NMDA receptor antagonist than the parent compound.[1][4] This action reduces glutamate-mediated excitotoxicity and is a key mechanism underlying its investigation for various neurological and psychiatric conditions.[3]
-
Serotonin and Norepinephrine Reuptake Inhibition: Dextromethorphan demonstrates weak inhibition of serotonin (SERT) and norepinephrine (NET) transporters, which may contribute to its potential antidepressant effects.[1]
The combination with quinidine, which limits the conversion of dextromethorphan to dextrorphan, results in a pharmacological profile dominated by the effects of the parent compound (higher sigma-1 agonism) rather than the metabolite (higher NMDA antagonism).[4]
Table 1: Comparative Receptor Binding Affinities (Ki)
| Compound | Target Receptor/Transporter | Binding Affinity (Ki, nM) |
| Dextromethorphan | Sigma-1 Receptor | 203 |
| NMDA Receptor ([3H]TCP binding) | 1600 | |
| Serotonin Transporter (SERT) | 980 | |
| Dextrorphan | Sigma-1 Receptor | 559[5] |
| NMDA Receptor ([3H]TCP binding) | 460[5] | |
| Quinidine | CYP2D6 Enzyme | 13 - 27[6] |
Note: Ki values are compiled from various in vitro studies and may differ based on experimental conditions. Lower Ki values indicate higher binding affinity.
Pharmacokinetics: The Impact of Deuteration and CYP2D6 Inhibition
The pharmacokinetics of deudextromethorphan are fundamentally different from conventional dextromethorphan, a strategy designed to overcome the limitations of rapid and variable metabolism.
Metabolic Pathways of Dextromethorphan
Dextromethorphan is subject to extensive first-pass metabolism in the liver, primarily through two pathways:
-
O-demethylation: Catalyzed predominantly by the CYP2D6 enzyme, this pathway converts dextromethorphan to its active metabolite, dextrorphan. This is the major metabolic route in most individuals.[7]
-
N-demethylation: A minor pathway catalyzed by CYP3A4, which converts dextromethorphan to 3-methoxymorphinan.[8]
The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid), which causes high inter-individual variability in dextromethorphan plasma concentrations.[9]
The Role of Deuteration and Quinidine
The AVP-786 formulation leverages a dual-strategy to modulate this metabolic profile:
-
Deuteration: By replacing the hydrogen atoms on the O-demethyl group with deuterium, the C-D bond becomes stronger than the original C-H bond. This increases the activation energy required for CYP2D6 to cleave the bond, thereby slowing the rate of metabolism. This "kinetic isotope effect" increases the metabolic stability and half-life of the parent molecule.[10]
-
CYP2D6 Inhibition: Quinidine is a potent competitive inhibitor of the CYP2D6 enzyme.[11] Its inclusion in the formulation further blocks the primary metabolic pathway, leading to a significant increase in the systemic bioavailability and plasma concentrations of deudextromethorphan.[2][12]
This combined approach is designed to produce more consistent and sustained drug exposure while allowing for a lower, better-tolerated dose of quinidine compared to the non-deuterated formulation (Nuedexta).[13]
Table 2: Representative Pharmacokinetic Parameters
| Formulation | Key Characteristic | Typical Half-life (T½) | Systemic Exposure (AUC) |
| Dextromethorphan | Rapid metabolism in extensive metabolizers | 2 - 4 hours[1] | Low |
| Dextromethorphan + Quinidine | CYP2D6 inhibition | ~13 - 24 hours[1] | Significantly Increased |
| Deudextromethorphan + Quinidine (AVP-786) | Deuteration + CYP2D6 inhibition | Prolonged[10] | Maximized |
Note: Values represent typical ranges for extensive metabolizers. Pharmacokinetic parameters can vary significantly based on individual CYP2D6 genotype.
Clinical Efficacy and Safety in Alzheimer's Agitation
AVP-786 has been primarily investigated for the treatment of agitation and aggression in patients with dementia of the Alzheimer's type. The clinical development program has yielded mixed results.
A Phase 3 trial (NCT03393520) was a multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of two different doses of AVP-786.[14][15][16] The topline results indicated that the trial did not meet its primary efficacy endpoint.[14][15][16]
Table 3: Summary of Topline Results from Phase 3 Trial (NCT03393520)
| Outcome Measure | AVP-786 (Low Dose) | AVP-786 (High Dose) | Placebo |
| Primary Efficacy Endpoint | |||
| Change in CMAI Total Score | No significant difference vs. Placebo[15] | No significant difference vs. Placebo[15] | N/A |
| Key Safety Finding | |||
| Incidence of Falls (%) | 9.1%[15][16][17] | 8.6%[15][16][17] | 2.8%[15][16][17] |
CMAI: Cohen-Mansfield Agitation Inventory.
While the primary endpoint was not met, Otsuka, the manufacturer, has stated its intent to conduct further analyses of the full dataset to determine the future potential of the compound.[14][15][18]
Key Experimental Methodologies
The characterization of deudextromethorphan relies on established and specialized experimental protocols.
In Vitro Pharmacodynamics: Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.[19][20] It measures the ability of a test compound (e.g., deudextromethorphan) to compete with a radioactively labeled ligand ("radioligand") that has known high affinity for the target receptor.
General Protocol:
-
Preparation: A biological preparation containing the target receptor (e.g., cell membranes, tissue homogenates) is prepared and quantified for protein content.[21]
-
Incubation: The receptor preparation is incubated in a multi-well plate with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[21]
-
Separation: The reaction is allowed to reach equilibrium. Subsequently, receptor-bound radioligand is separated from unbound radioligand, typically via rapid vacuum filtration through glass fiber filters.[22]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[21]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[22]
In Vitro Pharmacokinetics: Microsomal Stability Assay
This assay is a primary tool in drug discovery used to assess a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its metabolic stability and intrinsic clearance.[23][24]
General Protocol:
-
Preparation: Pooled human liver microsomes, which contain high concentrations of CYP450 enzymes, are thawed.[25] A reaction mixture is prepared containing a buffer (e.g., potassium phosphate), the test compound at a known concentration (e.g., 1 µM), and the microsomal preparation.[23][26]
-
Initiation & Incubation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity.[23][25] The mixture is incubated at 37°C.
-
Time Points: Aliquots are removed at several predetermined time points (e.g., 0, 5, 15, 30, 45 minutes).[27]
-
Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[23][25]
-
Analysis: Samples are centrifuged to pellet the proteins. The supernatant, containing the remaining parent compound, is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[25]
-
Data Analysis: The rate of disappearance of the parent compound is plotted over time. From this, key parameters like the metabolic half-life (T½) and intrinsic clearance (CLint) are calculated.[23][25]
Clinical Trial Design: Sequential Parallel Comparison Design (SPCD)
The SPCD is an innovative clinical trial design developed to mitigate the often high placebo response rates seen in trials for psychiatric and neurological disorders.[28] This design was used in the AVP-786 clinical program.[12]
Methodology: The trial is conducted in two consecutive stages:
-
Stage 1: A pool of subjects is randomized to receive either the active drug or a placebo for a defined period (e.g., 6 weeks).[12] At the end of Stage 1, all subjects are assessed for response.
-
Stage 2: The design then proceeds based on the Stage 1 outcome:
-
Subjects who received the active drug in Stage 1 continue on the active drug.
-
Subjects who received the placebo are stratified into "responders" and "non-responders."
-
Placebo responders are typically excluded from the primary analysis for Stage 2.
-
Crucially, placebo non-responders are re-randomized to receive either the active drug or continue on placebo for Stage 2.[29][30]
-
-
Final Analysis: The overall treatment effect is calculated by pooling the data from all subjects in Stage 1 with the data from the re-randomized placebo non-responders in Stage 2.[28] This enriches the second stage with patients less likely to respond to placebo, thereby increasing the statistical power to detect a true drug effect.[30]
Conclusion
Deudextromethorphan (AVP-786) is a rationally designed molecule that successfully alters the pharmacokinetics of dextromethorphan to ensure higher, more sustained exposure of the parent compound while minimizing the required dose of the metabolic inhibitor, quinidine. The pharmacodynamic rationale is based on dextromethorphan's multi-target profile, including sigma-1 agonism and NMDA antagonism. Despite a strong pharmacokinetic and preclinical hypothesis, the clinical development program for agitation in Alzheimer's disease has not yet demonstrated definitive efficacy in Phase 3 trials. Further analysis of the comprehensive trial data will be crucial in determining the future therapeutic role, if any, for this deuterated compound. The journey of deudextromethorphan underscores the complex challenges in translating optimized pharmacokinetic profiles into clinical success for neuropsychiatric disorders.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricardinis.pt [ricardinis.pt]
- 8. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Otsuka's Subsidiary Avanir Pharmaceuticals Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia|March 25, 2019|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 13. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Otsuka reports data from Phase III Alzheimer's agitation trial [clinicaltrialsarena.com]
- 15. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 16. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated with Dementia due to Alzheimer's Disease|February 13, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 17. psychiatrictimes.com [psychiatrictimes.com]
- 18. neurologylive.com [neurologylive.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 26. mercell.com [mercell.com]
- 27. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. openaccessjournals.com [openaccessjournals.com]
- 29. Sequential parallel comparison design with binary and time-to-event outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mgh-ctni.org [mgh-ctni.org]
Deudextromethorphan's Engagement with the Sigma-1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deudextromethorphan, a deuterated analog of dextromethorphan, is an agonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Its interaction with S1R is implicated in its neuroprotective and potential antidepressant effects. This document provides a detailed technical overview of the pharmacology, mechanism of action, and experimental evaluation of deudextromethorphan's S1R agonism. By functioning as an agonist, deudextromethorphan triggers a cascade of intracellular signaling events, primarily involving the modulation of calcium homeostasis and cellular stress responses, which are critical for neuronal survival and plasticity. The deuteration of dextromethorphan to create deudextromethorphan is designed to slow its metabolism by the CYP2D6 enzyme, thereby increasing its plasma exposure without altering its fundamental pharmacological activity at the S1R.
Pharmacological Profile: Receptor Binding Affinity
Deudextromethorphan exhibits a moderate to high affinity for the sigma-1 receptor. As its binding characteristics are identical to its non-deuterated counterpart, dextromethorphan, the quantitative data are presented below. The binding affinity is typically determined through competitive radioligand binding assays.
| Compound | Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Dextromethorphan | Sigma-1 | --INVALID-LINK---Pentazocine | Rat Brain Homogenate | 142 - 652 | [1][2] |
| Dextromethorphan | Sigma-1 | N/A | Guinea Pig Brain | 205 | [3] |
| Dextromethorphan | Sigma-1 | N/A | N/A | 138 - 652 | [2] |
| Dimemorfan (analog) | Sigma-1 | N/A | N/A | 151 | [3] |
Mechanism of Action: S1R Chaperone Signaling
The agonism of deudextromethorphan at the S1R initiates a sophisticated signaling cascade centered on the receptor's function as a molecular chaperone.[4][5]
-
Resting State: Under normal physiological conditions, the S1R resides at the MAM, where it forms an inactive complex with the binding immunoglobulin protein (BiP), another essential ER chaperone.[1][4][6][7]
-
Agonist-Induced Activation: The binding of an agonist, such as deudextromethorphan, induces a conformational change in the S1R. This leads to its dissociation from BiP.[6][7]
-
Modulation of IP₃ Receptor: Once freed from BiP, the activated S1R translocates to and interacts with the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel for releasing calcium (Ca²⁺) from the ER.[4][6] The S1R acts to stabilize the IP₃R, prolonging the Ca²⁺ signaling from the ER into the mitochondria.[6]
-
Downstream Cellular Effects: This modulation of Ca²⁺ signaling enhances mitochondrial bioenergetics and is crucial for cell survival.[5][6] Furthermore, S1R activation has been shown to influence other neuroprotective pathways, including the activation of the Nrf2 antioxidant response element, which helps mitigate oxidative stress.[8][9]
Visualization: S1R Agonist Signaling Pathway
Caption: Deudextromethorphan binding to the S1R-BiP complex induces dissociation and subsequent stabilization of the IP₃R.
Experimental Protocols
The characterization of deudextromethorphan's interaction with S1R involves both binding and functional assays.
Radioligand Competition Binding Assay (for Kᵢ Determination)
This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the S1R.
Objective: To determine the inhibition constant (Kᵢ) of deudextromethorphan for the S1R.
Materials:
-
Radioligand: [³H]-(+)-pentazocine, a selective S1R ligand.[10][11]
-
Test Compound: Deudextromethorphan (or dextromethorphan) at various concentrations.
-
Non-specific Binding Control: Haloperidol (10 µM).[2]
-
Tissue Preparation: P₂ membrane homogenates from guinea pig liver or rat brain, which have high S1R expression.[10][12]
-
Assay Buffer: Tris-HCl buffer.
-
Filtration System: Glass fiber filters (e.g., GF/B) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig liver) in ice-cold buffer and perform differential centrifugation to isolate the P₂ membrane fraction. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (400–500 µg protein/sample), a fixed concentration of [³H]-(+)-pentazocine (e.g., 3 nM), and serial dilutions of deudextromethorphan.[2][13]
-
Controls: Prepare tubes for total binding (no competing ligand) and non-specific binding (with 10 µM haloperidol).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.[14]
-
Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the logarithm of the deudextromethorphan concentration. Use non-linear regression analysis to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for determining S1R binding affinity using a competitive radioligand assay.
Functional Assay: BiP-S1R Dissociation via NanoBiT
This functional assay directly measures agonist activity by quantifying the dissociation of S1R from its chaperone partner, BiP, in living cells.
Objective: To confirm the agonist activity of deudextromethorphan by observing the disruption of the S1R-BiP interaction.
Materials:
-
Cell Line: HEK-293 cells stably co-expressing S1R and BiP fused to the Large Bit (LgBiT) and Small Bit (SmBiT) components of NanoLuc luciferase, respectively.[15]
-
Test Compound: Deudextromethorphan.
-
Control Agonist: PRE-084.[15]
-
Control Antagonist: Haloperidol.[15]
-
Substrate: Coelenterazine or equivalent NanoLuc substrate.
-
Luminometer: For measuring luminescence.
Methodology:
-
Cell Culture: Culture the engineered HEK-293 cells in appropriate media until they reach the desired confluency for plating in a white, clear-bottom 96-well plate.
-
Assay Preparation: On the day of the experiment, replace the culture medium with an assay buffer.
-
Baseline Measurement: Add the NanoLuc substrate to the cells and measure the baseline luminescence. This signal corresponds to the basal level of S1R-BiP interaction.
-
Compound Addition: Add deudextromethorphan to the wells at various concentrations. Include wells with vehicle, a known agonist (PRE-084), and an antagonist (haloperidol) for control purposes.
-
Signal Detection: Immediately begin measuring luminescence kinetically over a period of time (e.g., 60 minutes). Agonist activity is detected as a rapid decrease in the luminescence signal, indicating the dissociation of the S1R-BiP complex.[15]
-
Data Analysis: Normalize the data to the baseline reading for each well. Plot the change in luminescence against time to observe the dissociation kinetics. The magnitude of the signal decrease can be used to determine the potency (EC₅₀) of deudextromethorphan.
Visualization: BiP Dissociation Assay Logic
Caption: Logical flow of the S1R-BiP NanoBiT assay for functional agonist identification.
References
- 1. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor Chaperones and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 8. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Deudextromethorphan's Profile as an NMDA Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan, the deuterated analogue of dextromethorphan, is a novel therapeutic agent that has been investigated for various neurological and psychiatric conditions. Its mechanism of action is multifaceted, with its properties as an N-methyl-D-aspartate (NMDA) receptor antagonist being a key area of scientific interest. This technical guide provides an in-depth overview of the NMDA receptor antagonist properties of deudextromethorphan, drawing from available data on both the deuterated and non-deuterated forms.
Deudextromethorphan is a weak, uncompetitive antagonist of the NMDA receptor.[1] This means it binds to a site within the ion channel of the receptor, accessible only when the channel is opened by the binding of glutamate and a co-agonist (glycine or D-serine). By physically occluding the channel pore, it prevents the influx of calcium ions (Ca2+), thereby modulating glutamatergic neurotransmission. The deuteration of dextromethorphan to create deudextromethorphan is designed to alter its pharmacokinetic profile, primarily by slowing its metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme.[2] This leads to increased plasma concentrations and a longer half-life of the parent compound compared to dextromethorphan.[2] Deudextromethorphan is often co-administered with a low dose of quinidine, a CYP2D6 inhibitor, to further enhance its systemic exposure.[2]
Quantitative Data: NMDA Receptor Binding Affinity and Potency
The following tables summarize the available quantitative data for the interaction of dextromethorphan, deudextromethorphan, and their metabolites with the NMDA receptor.
| Compound | Assay Type | Preparation | Radioligand | Ki (nM) | Reference |
| Dextromethorphan | Radioligand Binding | Rat brain neuronal membrane | [3H]MK-801 | 4540 | [3] |
| Dextromethorphan | Radioligand Binding | Rat brain | [3H]TCP | 2246 | [3] |
| Dextrorphan | Radioligand Binding | Not Specified | Not Specified | 460 | [4] |
Table 1: Binding Affinity (Ki) of Dextromethorphan and Dextrorphan at the NMDA Receptor. This table presents the inhibition constants (Ki) from radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Assay Type | Preparation | IC50 (µM) | Reference |
| Dextromethorphan | Electrophysiology (Whole-cell voltage clamp) | Cultured rat cortical neurons | 0.55 | [5] |
| Dextromethorphan | Calcium Imaging (Fura-2) | Cultured rat hippocampal pyramidal neurons | 4 | [2] |
| Dextromethorphan | Electrophysiology (Outside-out patch clamp) | Cultured rat hippocampal pyramidal neurons | 6 | [2] |
| Deudextromethorphan (d6-DM) | Electrophysiology (Patch-clamp) | NMDA receptors with NR2D subunit | ~2-fold increase vs. Dextromethorphan | |
| Deuterated Dextrorphan (d-DXO) | Electrophysiology (Patch-clamp) | NMDA receptors with NR2D subunit | ~16-fold increase vs. Dextrorphan |
Table 2: Potency (IC50) of Dextromethorphan and Deudextromethorphan at the NMDA Receptor. This table presents the half-maximal inhibitory concentrations (IC50) from various functional assays. A lower IC50 value indicates a higher potency.
Pharmacokinetic Properties
While specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) from the Phase 1 clinical trials of deudextromethorphan (AVP-786) in healthy volunteers (NCT01787747) are not publicly available in the reviewed literature, the trials were conducted to assess these parameters. The primary goal of deuteration and co-administration with quinidine is to increase the systemic exposure and prolong the half-life of dextromethorphan.[2] Phase 1 studies of AVP-786 reportedly achieved the desired plasma concentrations of deuterated dextromethorphan.[1]
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Occupancy
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Protocol Outline (based on [3H]MK-801 binding assays):
-
Tissue/Cell Preparation: Membranes are prepared from a relevant brain region (e.g., rat cortex or hippocampus) or from cells heterologously expressing specific NMDA receptor subtypes.
-
Radioligand: [3H]MK-801, a high-affinity uncompetitive NMDA receptor antagonist, is commonly used.
-
Incubation: Membranes are incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound (e.g., deudextromethorphan). The incubation buffer typically contains glutamate and a co-agonist (glycine or D-serine) to open the NMDA receptor channel and allow access for the uncompetitive ligands.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]MK-801 binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the functional inhibition of NMDA receptor-mediated currents by a test compound.
Protocol Outline:
-
Cell Preparation: Primary neurons (e.g., hippocampal or cortical neurons) are cultured on coverslips, or a cell line (e.g., HEK293) is transfected to express specific NMDA receptor subunits.
-
Recording Setup: A coverslip with adherent cells is placed in a recording chamber on a microscope stage and continuously perfused with an external recording solution.
-
Patch Pipette: A glass micropipette with a fine tip is filled with an internal solution and positioned onto the surface of a single cell.
-
Whole-Cell Configuration: A high-resistance seal is formed between the pipette tip and the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is held at a constant voltage (e.g., -60 mV).
-
NMDA Receptor Activation: NMDA receptor-mediated currents are evoked by the rapid application of a solution containing NMDA and a co-agonist.
-
Drug Application: The test compound is co-applied with the agonists, and the reduction in the NMDA receptor-mediated current is measured.
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the concentration of the test compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Caption: Workflow for whole-cell voltage-clamp electrophysiology.
Signaling Pathways
Antagonism of the NMDA receptor by deudextromethorphan is expected to modulate several downstream signaling pathways that are initiated by Ca2+ influx through the receptor channel.
Upon activation by glutamate and a co-agonist, and subsequent membrane depolarization, the NMDA receptor channel opens, allowing Ca2+ to enter the postsynaptic neuron. This influx of Ca2+ acts as a second messenger, activating a cascade of intracellular signaling molecules. Key among these are:
-
Calmodulin (CaM): Ca2+ binds to calmodulin, which in turn activates various downstream effectors.
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme in synaptic plasticity, CaMKII is activated by the Ca2+/CaM complex.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway, a mitogen-activated protein kinase (MAPK) cascade, can be activated by NMDA receptor signaling, often through Ras and Raf kinases. Activated ERK can translocate to the nucleus and phosphorylate transcription factors.
-
cAMP Response Element-Binding Protein (CREB): CREB is a transcription factor that, when phosphorylated by kinases such as CaMKIV or p90RSK (a downstream target of ERK), can regulate the expression of genes involved in neuronal survival, plasticity, and neurogenesis.
By blocking Ca2+ influx through the NMDA receptor, deudextromethorphan is predicted to attenuate the activation of these downstream signaling pathways.
Caption: NMDA receptor downstream signaling pathway.
Conclusion
Deudextromethorphan acts as a low-affinity, uncompetitive antagonist at the NMDA receptor. The available data, primarily from studies on its non-deuterated form, dextromethorphan, indicate that it can effectively block NMDA receptor-mediated currents and subsequent intracellular calcium signaling. The deuteration of the molecule primarily serves to improve its pharmacokinetic profile, leading to greater and more sustained exposure of the active compound. While comprehensive quantitative data on the binding affinity and potency of deudextromethorphan itself at various NMDA receptor subtypes are still emerging, the existing evidence strongly supports its role as a modulator of glutamatergic neurotransmission through NMDA receptor antagonism. Further research is warranted to fully elucidate the specific pharmacodynamic consequences of deuteration and to explore the therapeutic potential of deudextromethorphan in a range of neurological and psychiatric disorders where NMDA receptor dysregulation is implicated.
References
- 1. Otsuka Announces AVP-786 Trial Results for Alzheimer's Agitation [synapse.patsnap.com]
- 2. AVP-786 | ALZFORUM [alzforum.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
A Technical Guide to the Preclinical Research of Deudextromethorphan Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan hydrobromide (d6-DM), a deuterated analog of the widely used antitussive dextromethorphan (DM), has garnered significant interest in the field of neuroscience for its potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the preclinical research that has laid the groundwork for its clinical development. By exploring its mechanism of action, pharmacokinetic profile, and efficacy in various preclinical models, this document aims to serve as a comprehensive resource for professionals in drug development and neuroscience research.
Deuteration of dextromethorphan is a strategic modification aimed at improving its metabolic profile. Specifically, the substitution of hydrogen with deuterium at key metabolic sites slows down its conversion by the cytochrome P450 2D6 (CYP2D6) enzyme. This leads to increased plasma concentrations and a longer half-life of the parent compound, deudextromethorphan, potentially enhancing its therapeutic efficacy and allowing for co-administration with lower doses of metabolic inhibitors like quinidine.
Mechanism of Action
Deudextromethorphan, like its non-deuterated counterpart, is a multimodal drug that interacts with several key targets within the central nervous system (CNS). Its primary mechanisms of action are antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor.
-
NMDA Receptor Antagonism: Deudextromethorphan acts as a non-competitive antagonist at the NMDA receptor, a key player in glutamatergic neurotransmission.[1][2] Excessive glutamate activity is implicated in excitotoxicity, a process that leads to neuronal damage in various neurological conditions. By blocking the NMDA receptor, deudextromethorphan can mitigate this excitotoxic cascade, conferring neuroprotective effects.[3][4]
-
Sigma-1 Receptor Agonism: Deudextromethorphan is also an agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6] Activation of the sigma-1 receptor is associated with a range of cellular processes, including modulation of ion channel activity, regulation of cellular stress responses, and promotion of neuronal survival. This agonistic activity is believed to contribute significantly to the neuroprotective and potential antidepressant effects of the compound.
Pharmacodynamic and Pharmacokinetic Profile
The deuteration of dextromethorphan has a significant impact on its pharmacokinetic properties. Preclinical studies have focused on characterizing how this modification affects its absorption, distribution, metabolism, and excretion.
Pharmacodynamics
The primary pharmacodynamic effects of deudextromethorphan are linked to its interactions with the NMDA and sigma-1 receptors. These interactions are responsible for its observed antidepressant-like and neuroprotective properties in preclinical models.
Pharmacokinetics
While specific pharmacokinetic parameters for deudextromethorphan in preclinical models are not extensively published, studies on dextromethorphan in rats provide valuable insights. The deuteration is designed to reduce the rate of metabolism by CYP2D6, which would be expected to lead to a higher maximum plasma concentration (Cmax), a longer time to reach Cmax (Tmax), and an increased area under the curve (AUC) compared to non-deuterated dextromethorphan.
Table 1: Pharmacokinetic Parameters of Dextromethorphan in Rats
| Parameter | Value | Species | Route of Administration | Reference |
| Cmax | 15.3 ng/mL | Rat | 10 mg/kg, intravenous | [7] |
| Tmax | ~2.6 hours (Mean Retention Time) | Rat | 10 mg/kg, intravenous | [7] |
| AUC | 435.7 ng*min/mL | Rat | 10 mg/kg, intravenous | [7] |
| Volume of Distribution (Vd) | 0.66 L/kg | Rat | 10 mg/kg, intravenous | [7] |
| Brain/Plasma Ratio | ~6.5 | Rat | 30 mg/kg, s.c. | [8] |
Preclinical Efficacy
The therapeutic potential of deudextromethorphan has been investigated in a variety of preclinical models, primarily focusing on its antidepressant-like and neuroprotective effects.
Antidepressant-Like Effects
The antidepressant properties of deudextromethorphan have been assessed using well-established rodent models of depression, including the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these models, a reduction in immobility time is indicative of an antidepressant-like effect.
Table 2: Preclinical Antidepressant-Like Efficacy Data for Dextromethorphan
| Animal Model | Species | Compound | Dosing | Key Findings | Reference |
| Forced Swim Test (FST) | Swiss Webster Mice | Dextromethorphan | 0-30 mg/kg, i.p. | Significant decrease in immobility time. | [9] |
| Forced Swim Test (FST) | Swiss Webster Mice | Dextromethorphan | Not specified | Antidepressant-like effects observed. | [10] |
| Tail Suspension Test (TST) | C56BL/6 Mice | Dextromethorphan | 32 mg/kg | Acute (30 min) antidepressant-like effects. | [11] |
Neuroprotective Effects
The neuroprotective capacity of deudextromethorphan is primarily attributed to its NMDA receptor antagonism, which helps to prevent glutamate-induced excitotoxicity. Preclinical studies have demonstrated its ability to protect neurons from various insults.
Table 3: Preclinical Neuroprotective Efficacy Data for Dextromethorphan
| In Vitro/In Vivo Model | Cell Type/Species | Compound | Key Findings | Reference |
| Glutamate-Induced Neurotoxicity | Murine Neocortical Cell Cultures | Dextromethorphan | Attenuated morphological and chemical evidence of glutamate neurotoxicity at 10-100 µM concentrations. | [4] |
| Glutamate-Induced Injury | Cultured Rat Cortical Neurons | Dextromethorphan Analogs | Markedly attenuated glutamate-induced injury. | [3] |
| Photoactivated Caged Glutamate Toxicity | Visual Cortical Neurons | Dextromethorphan | Significantly higher neuronal viability in the presence of 75 µM Dex. | [12] |
| Trimethyltin-Induced Neurotoxicity | Rats | Dextromethorphan | Attenuated convulsions, hippocampal degeneration, and spatial memory impairment. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical assessment of deudextromethorphan and dextromethorphan.
In Vitro Assays
-
Objective: To determine the binding affinity of deudextromethorphan for the NMDA receptor.
-
Method: Radioligand binding assay using --INVALID-LINK--MK-801.
-
Procedure:
-
Prepare rat brain membranes (excluding cerebellum) in Tris-HCl buffer (pH 7.4).
-
Incubate a 0.2 mg aliquot of the membrane preparation with 5 nM [3H]MK-801 for 180 minutes at 25°C.
-
To determine non-specific binding, a parallel incubation is performed in the presence of 10 µM MK-801.[13]
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
For competitive binding assays, incubations are performed with a fixed concentration of [3H]MK-801 and varying concentrations of deudextromethorphan to determine its inhibitory concentration (IC50) and subsequently its binding affinity (Ki).
-
-
Objective: To determine the binding affinity of deudextromethorphan for the sigma-1 receptor.
-
Method: Radioligand binding assay using [3H]-(+)-pentazocine.
-
Procedure:
-
Prepare membrane homogenates from guinea pig brain.
-
Incubate the membranes with varying concentrations of [3H]-(+)-pentazocine in the presence and absence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol) to determine total and non-specific binding, respectively.[14]
-
For competitive binding, incubate membranes with a fixed concentration of [3H]-(+)-pentazocine and varying concentrations of deudextromethorphan.
-
Following incubation (e.g., 90 minutes at 37°C), the reaction is terminated by filtration.
-
Radioactivity is quantified by liquid scintillation counting to determine the binding parameters.
-
-
Objective: To assess the ability of deudextromethorphan to protect neurons from excitotoxic cell death.
-
Method: Measurement of lactate dehydrogenase (LDH) release from cultured neurons following an excitotoxic insult.
-
Procedure:
-
Plate primary neuronal cultures in 96-well plates.
-
Pre-treat the cells with varying concentrations of deudextromethorphan for a specified period.
-
Induce excitotoxicity by exposing the cells to a high concentration of glutamate.
-
After the incubation period with glutamate, collect the cell culture supernatant.
-
The amount of LDH released into the supernatant, which is proportional to the extent of cell death, is quantified using a colorimetric assay.[15][16] A commercially available LDH assay kit or a custom-prepared reagent mix can be used.
-
The absorbance is measured using a microplate reader, and the percentage of neuroprotection is calculated by comparing the LDH release in deudextromethorphan-treated cells to that in untreated control cells.
-
In Vivo Assays
-
Objective: To evaluate the antidepressant-like effects of deudextromethorphan in mice.
-
Animals: Male Swiss Webster mice are commonly used.[17]
-
Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (e.g., 24-30°C) to a depth that prevents the mouse from touching the bottom or escaping (e.g., 15 cm).[18][19]
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 30-60 minutes), individually place each mouse into the water-filled cylinder for a 6-minute session.[18]
-
The behavior of the mouse is typically recorded for the entire session.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.[9]
-
-
Objective: To assess the antidepressant-like activity of deudextromethorphan in mice.
-
Animals: Various strains of mice can be used.
-
Procedure:
-
Administer this compound or vehicle.
-
After the pre-treatment period, suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse should be positioned so that it cannot escape or hold onto nearby surfaces.
-
The test duration is typically 6 minutes.
-
The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Deudextromethorphan's Neuroprotective Action.
Caption: Experimental Workflow for the Forced Swim Test.
Conclusion
The preclinical data for this compound, largely extrapolated from studies on dextromethorphan, strongly support its potential as a therapeutic agent for neurological and psychiatric conditions. Its dual mechanism of action, involving NMDA receptor antagonism and sigma-1 receptor agonism, provides a strong rationale for its neuroprotective and antidepressant-like effects. The strategic deuteration of the molecule offers a significant pharmacokinetic advantage, promising improved bioavailability and a more consistent therapeutic effect. The detailed experimental protocols and data presented in this guide are intended to provide a solid foundation for further research and development of this promising compound. As more specific preclinical data on deudextromethorphan becomes available, a more refined understanding of its unique properties will emerge, further guiding its clinical translation.
References
- 1. Dextromethorphan: A Review of N‐methyl‐d‐aspartate Receptor Antagonist in the Management of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextrorphan and dextromethorphan attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potent sigma-1 receptor ligands via fragmentation of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHARMACOKINETIC STUDY OF DEXTROMETHORPHAN WITH URINARY EXCRETION [arch.ies.gov.pl]
- 8. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Antidepressant-like effects of imipramine and dextromethorphan in the forced swim test in mice. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of the rapid and sustained antidepressant-like effects of dextromethorphan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.cn [abcam.cn]
- 17. Behavioral and biochemical effects of ketamine and dextromethorphan relative to its antidepressant-like effects in Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. animal.research.wvu.edu [animal.research.wvu.edu]
The Deuterated Advantage: A Technical Guide to the Discovery and Development of Deudextromethorphan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deudextromethorphan (d6-DM), a deuterated isotopologue of the well-established N-methyl-D-aspartate (NMDA) receptor antagonist dextromethorphan, was developed to improve upon the pharmacokinetic profile of its parent compound. By strategically replacing hydrogen atoms with deuterium at the site of primary metabolism, deudextromethorphan exhibits reduced susceptibility to enzymatic degradation, leading to increased bioavailability. This technical guide provides an in-depth overview of the discovery, mechanism of action, metabolic fate, and clinical development of deudextromethorphan, with a focus on its investigation for the treatment of agitation in patients with Alzheimer's disease. While the clinical development program for this indication was ultimately discontinued, the scientific rationale and developmental pathway of deudextromethorphan offer valuable insights into the application of deuterium chemistry in drug design and development.
Introduction: The Rationale for Deuteration
Dextromethorphan, a widely available antitussive, has a complex pharmacology that includes antagonism of the NMDA receptor, agonism of the sigma-1 receptor, and inhibition of serotonin and norepinephrine reuptake.[1] These multimodal actions have prompted its investigation for various neurological and psychiatric conditions. However, the therapeutic utility of dextromethorphan is limited by its rapid and extensive first-pass metabolism, primarily through O-demethylation by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] This results in low and variable plasma concentrations of the parent drug.
Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, has emerged as a strategy to enhance the metabolic stability of drug candidates.[4] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. In the case of deudextromethorphan, deuterium atoms were substituted for hydrogen atoms at the O-demethylation site, with the objective of slowing its metabolism by CYP2D6.[4] This modification was intended to increase the systemic exposure and prolong the half-life of dextromethorphan, thereby potentially improving its efficacy and safety profile.
Mechanism of Action
Deudextromethorphan is pharmacologically similar to dextromethorphan, exerting its effects through multiple targets in the central nervous system.[1]
-
NMDA Receptor Antagonism: Deudextromethorphan, like its parent compound, is an uncompetitive antagonist of the NMDA receptor. By blocking the ion channel of the receptor, it modulates glutamatergic neurotransmission, which is implicated in the pathophysiology of various neurological and psychiatric disorders.
-
Sigma-1 Receptor Agonism: Deudextromethorphan acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein that modulates a variety of signaling pathways.[1] Agonism at this receptor is thought to contribute to the neuroprotective and antidepressant-like effects of the compound.
-
Serotonin and Norepinephrine Reuptake Inhibition: Deudextromethorphan also weakly inhibits the reuptake of serotonin and norepinephrine, although this action is less potent than its effects on NMDA and sigma-1 receptors.
The following diagram illustrates the primary signaling pathways modulated by deudextromethorphan.
Caption: Signaling pathways of deudextromethorphan.
Pharmacokinetics and Metabolism
The primary rationale for the development of deudextromethorphan was to alter its pharmacokinetic profile. While specific quantitative data for deudextromethorphan is not publicly available, the intended effect of deuteration was to slow its metabolism by CYP2D6, leading to a higher maximum plasma concentration (Cmax), a longer time to reach Cmax (Tmax), an increased area under the plasma concentration-time curve (AUC), and a longer half-life (t½) compared to dextromethorphan.
The combination product AVP-786 included a low dose of quinidine, a potent CYP2D6 inhibitor, to further increase the bioavailability of deudextromethorphan.[4]
Table 1: Representative Pharmacokinetic Parameters of Dextromethorphan
| Parameter | Value | Reference |
| Cmax | 3.5 ng/mL | [5] |
| Tmax | 1.8 h | [5] |
| AUC (0-24h) | 26.7 ng/mL*h | [5] |
| t½ | 2.25 h | [6] |
Note: The table above provides representative pharmacokinetic parameters for the parent compound, dextromethorphan. Specific, directly comparable data for deudextromethorphan is not available in the public domain.
The metabolic pathway of deudextromethorphan is expected to be similar to that of dextromethorphan, with the rate of O-demethylation significantly reduced.
Caption: Proposed metabolic pathway of deudextromethorphan.
Clinical Development for Agitation in Alzheimer's Disease
Deudextromethorphan, in combination with quinidine as AVP-786, underwent a Phase 3 clinical development program for the treatment of moderate-to-severe agitation in patients with Alzheimer's disease.
Table 2: Summary of Key Phase 3 Clinical Trials of AVP-786 for Agitation in Alzheimer's Disease
| Trial Identifier | Primary Endpoint | Outcome |
| TRIAD-1 (NCT02442765) | Change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score | One of two doses showed a statistically significant improvement.[2][7] |
| TRIAD-2 (NCT02442778) | Change from baseline in the CMAI total score | Did not meet the primary endpoint.[2][7][8] |
| NCT03393520 | Change from baseline in the CMAI total score at week 12 | Did not show a statistically significant difference compared to placebo.[9][10][11][12] |
Note: Specific quantitative data on the mean change from baseline in CMAI scores for the treatment and placebo groups are not publicly available.
The clinical trial program for AVP-786 in Alzheimer's-related agitation was ultimately discontinued due to the failure to consistently demonstrate efficacy.[7][8] A notable adverse event observed in the trials was an increased incidence of falls in patients receiving AVP-786 compared to placebo.[7][9][10][11][12]
Experimental Protocols
The following are representative protocols for key experiments in the development of deudextromethorphan, based on established methods for dextromethorphan.
Radioligand Binding Assays
Objective: To determine the binding affinity of deudextromethorphan for its primary molecular targets.
Protocol for Sigma-1 Receptor Binding:
-
Tissue Preparation: Guinea pig brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 8.0). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer.
-
Assay Conditions: The binding assay is performed in a final volume of 1 mL containing the membrane preparation, --INVALID-LINK---pentazocine (a selective sigma-1 radioligand) at a concentration near its Kd, and varying concentrations of deudextromethorphan.
-
Incubation: The mixture is incubated at 37°C for 6 hours.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of deudextromethorphan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated from the IC50 value.
Protocol for NMDA Receptor Binding:
-
Membrane Preparation: Membranes from cells expressing recombinant human NMDA receptors or from rat brain tissue are prepared.
-
Assay Conditions: The assay is conducted in the presence of a radiolabeled NMDA receptor channel blocker, such as [3H]MK-801, and varying concentrations of deudextromethorphan.
-
Incubation: The reaction mixture is incubated at room temperature for 4 hours.
-
Termination and Detection: Similar to the sigma-1 receptor binding assay, the reaction is terminated by filtration, and radioactivity is measured.
-
Data Analysis: The IC50 and Ki values are calculated to determine the binding affinity of deudextromethorphan for the NMDA receptor.
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of deudextromethorphan, particularly its susceptibility to CYP2D6-mediated metabolism.
Protocol:
-
Incubation System: Human liver microsomes or cryopreserved human hepatocytes from both extensive and poor CYP2D6 metabolizers are used.
-
Reaction Mixture: The incubation mixture contains the in vitro system, deudextromethorphan at a specified concentration, and an NADPH-generating system to initiate the metabolic reaction.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify the remaining concentration of deudextromethorphan and the formation of its metabolites.
-
Data Analysis: The rate of disappearance of deudextromethorphan is used to calculate its in vitro half-life and intrinsic clearance.
Synthesis of Deudextromethorphan Hydrobromide
The synthesis of deudextromethorphan can be achieved through various methods, often involving the deuteration of a precursor molecule. The following is a representative synthetic scheme based on patent literature.
Caption: Simplified synthetic scheme for this compound.
Representative Protocol Steps:
-
O-demethylation of a suitable precursor: If starting from a methoxylated precursor, O-demethylation is performed, for example, using hydrobromic acid.
-
Deuterated O-methylation: The resulting hydroxyl group is then methylated using a deuterated methylating agent, such as deuterated methyl iodide (CD3I), in the presence of a base like potassium t-butoxide.
-
N-demethylation and re-methylation (alternative route): An alternative approach involves N-demethylation of dextromethorphan, followed by re-methylation with a deuterated methylating agent.
-
Purification: The crude deudextromethorphan is purified using standard techniques such as chromatography.
-
Salt Formation: The purified deudextromethorphan free base is treated with hydrobromic acid to form the hydrobromide salt.
Conclusion
The development of deudextromethorphan represents a targeted application of deuterium chemistry to modulate the pharmacokinetic properties of a known pharmacologically active molecule. The rationale of slowing metabolism to increase bioavailability is a sound and increasingly utilized strategy in drug discovery. While the clinical development of deudextromethorphan in combination with quinidine (AVP-786) for agitation in Alzheimer's disease did not ultimately demonstrate sufficient efficacy to warrant regulatory approval, the preclinical and clinical data generated provide valuable insights for researchers in the fields of neuropharmacology and drug development. The story of deudextromethorphan underscores the complexities of translating promising preclinical findings into clinically effective therapies and highlights the importance of rigorous clinical evaluation.
References
- 1. Mechanisms of NMDA Receptor Inhibition by Biguanide Compounds [mdpi.com]
- 2. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum dextromethorphan/dextrorphan metabolic ratio for CYP2D6 phenotyping in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avanir Pharmaceuticals, Inc. Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia [prnewswire.com]
- 5. Otsuka Announces AVP-786 Trial Results for Alzheimer's Agitation [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. EP3478664A1 - Methods for the synthesis of deuterated dextromethorphan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102977021A - Preparation method of dextromethorphan hydrobromide - Google Patents [patents.google.com]
- 10. CN104119273A - Novel method for preparing dextromethorphan - Google Patents [patents.google.com]
- 11. CN104761496A - Synthesis method of dextromethorphan intermediate - Google Patents [patents.google.com]
- 12. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Deudextromethorphan Hydrobromide: A Technical Overview of Metabolism and Cytochrome P450 2D6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deudextromethorphan, a deuterated analog of the antitussive agent dextromethorphan, has garnered significant interest in clinical development, primarily for neurological and psychiatric indications. Its mechanism of action is intrinsically linked to its metabolic profile, which is dominated by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). This technical guide provides an in-depth analysis of the metabolism of deudextromethorphan and its inhibitory effects on CYP2D6, drawing comparisons with its non-deuterated counterpart, dextromethorphan. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to support further research and development in this area.
Introduction
Dextromethorphan is a widely used over-the-counter cough suppressant that also exhibits antagonist activity at the N-methyl-D-aspartate (NMDA) receptor.[1] Its therapeutic potential for other central nervous system disorders is limited by its rapid and extensive metabolism, primarily through O-demethylation by CYP2D6 to its active metabolite, dextrorphan.[2][3] This metabolic pathway is subject to significant inter-individual variability due to the genetic polymorphism of CYP2D6.[1]
Deudextromethorphan (also known as d6-dextromethorphan) was developed to address this pharmacokinetic challenge. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, at the site of metabolism, the carbon-deuterium bond is stronger than the corresponding carbon-hydrogen bond. This "kinetic isotope effect" slows down the rate of enzymatic metabolism, leading to increased plasma concentrations and a longer half-life of the parent compound.[4] This alteration in pharmacokinetics is central to the therapeutic strategy of deudextromethorphan, particularly when co-administered with a CYP2D6 inhibitor like quinidine, as seen in the investigational drug AVP-786.[1][4]
Understanding the nuanced interactions between deudextromethorphan, its metabolites, and the CYP2D6 enzyme is critical for predicting drug-drug interactions, optimizing dosing regimens, and ensuring patient safety.
Metabolism of Dextromethorphan and Deudextromethorphan
The metabolic fate of deudextromethorphan is presumed to follow the same pathways as dextromethorphan, albeit at a reduced rate for the CYP2D6-mediated O-demethylation. The primary metabolic routes for dextromethorphan are:
-
O-demethylation: This is the principal metabolic pathway, catalyzed predominantly by CYP2D6, leading to the formation of the active metabolite dextrorphan (DXO).[2][3] Dextrorphan is also an NMDA receptor antagonist.[3]
-
N-demethylation: A secondary pathway, primarily mediated by CYP3A4, results in the formation of 3-methoxymorphinan (MEM).[5]
-
Further Metabolism: Both dextrorphan and 3-methoxymorphinan can be further metabolized to 3-hydroxymorphinan (HM).[5]
The deuteration in deudextromethorphan is specifically at the O-demethylated methoxy group, which directly impacts the rate of conversion to dextrorphan by CYP2D6.
Metabolic Pathway Diagram
The following diagram illustrates the primary metabolic pathways of dextromethorphan, which are analogous for deudextromethorphan.
References
- 1. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 2. ricardinis.pt [ricardinis.pt]
- 3. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three strikes for Otsuka’s AVP-786 as it fails in AD-related agitation | BioWorld [bioworld.com]
- 5. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Effects of Deudextromethorphan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan (d6-DM), a deuterated analog of dextromethorphan (DM), is an orally available, centrally-acting agent under investigation for its neuroprotective properties. Its primary therapeutic application has been explored in the context of agitation in patients with Alzheimer's disease, often in combination with quinidine sulfate (marketed as AVP-786) to enhance its bioavailability. This guide provides a comprehensive overview of the core mechanisms, preclinical evidence, and clinical findings related to the neuroprotective effects of deudextromethorphan.
Core Mechanism of Action
The neuroprotective effects of deudextromethorphan are primarily attributed to its dual mechanism of action as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 (σ1) receptor agonist.[1][2] Deuteration of dextromethorphan is designed to reduce its susceptibility to metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme, thereby increasing its plasma concentration and central nervous system (CNS) exposure.[3]
NMDA Receptor Antagonism
Excessive activation of NMDA receptors by the excitatory neurotransmitter glutamate leads to a massive influx of calcium (Ca2+), initiating a cascade of intracellular events that result in neuronal cell death, a phenomenon known as excitotoxicity.[4][5] Deudextromethorphan, by acting as an uncompetitive antagonist, blocks the NMDA receptor ion channel when it is open, thereby preventing this pathological Ca2+ influx.[4][5] This mechanism is crucial in protecting neurons from the damaging effects of glutamate overstimulation, which is implicated in various neurodegenerative conditions.[1]
Sigma-1 Receptor Agonism
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a critical role in regulating cellular stress responses.[6] As a sigma-1 receptor agonist, deudextromethorphan promotes neuronal survival through several downstream pathways:[6][7]
-
Modulation of Neuroinflammation: Agonism at the sigma-1 receptor can suppress the activation of microglia, the primary immune cells of the CNS, and reduce the production of pro-inflammatory cytokines.[6][8]
-
Reduction of Oxidative Stress: The sigma-1 receptor is involved in regulating the production of reactive oxygen species (ROS), and its activation can enhance the cellular antioxidant response.
-
Regulation of Calcium Homeostasis: The sigma-1 receptor helps maintain proper calcium signaling between the endoplasmic reticulum and mitochondria, preventing mitochondrial dysfunction.[7]
Quantitative Data Presentation
The following tables summarize the key quantitative data related to the pharmacological profile and clinical efficacy of deudextromethorphan and its non-deuterated form.
Table 1: Pharmacological Profile of Dextromethorphan
| Parameter | Value | Receptor/Channel | Species | Reference |
| Ki | 142 - 652 nM | Sigma-1 Receptor | - | [9] |
| Ki | 14.70 µM | α3β4 Nicotinic Acetylcholine Receptor | - | |
| Binding Affinity | 0.5 - 2 µM | NMDA Receptor | - | [9] |
Table 2: Clinical Trial Data for AVP-786 (Deudextromethorphan/Quinidine) in Alzheimer's Disease Agitation
| Trial Identifier | Primary Endpoint | Treatment Arm | Change from Baseline (Mean) | p-value | Adverse Events (>5% and >Placebo) | Reference |
| TRIAD-1 (NCT02442765) | Change in Cohen-Mansfield Agitation Inventory (CMAI) | AVP-786 (Dose 1) | Statistically significant improvement | <0.05 | Falls, Urinary Tract Infection, Headache, Diarrhea | [10][11] |
| AVP-786 (Dose 2) | Numerical improvement | Not significant | [10][11] | |||
| TRIAD-2 (NCT02442778) | Change in CMAI | AVP-786 | No statistically significant difference from placebo | - | - | [12][13] |
| NCT03393520 | Change in CMAI | AVP-786 (High Dose) | No statistically significant difference from placebo | - | Falls (8.6%) | [3][10][14] |
| AVP-786 (Low Dose) | No statistically significant difference from placebo | - | Falls (9.1%) | [3][10][14] | ||
| Placebo | - | - | Falls (2.8%) | [3][10][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key preclinical experiments investigating the neuroprotective effects of dextromethorphan.
In Vivo Model: MPTP-Induced Parkinson's Disease in Mice
This protocol describes the use of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to model Parkinson's disease and assess the neuroprotective effects of dextromethorphan.
-
Animal Model: Male C57BL/6J mice are used.
-
MPTP Administration: Mice receive daily subcutaneous (s.c.) injections of MPTP at a dose of 15 mg/kg for 6 consecutive days to induce degeneration of dopaminergic neurons in the substantia nigra.[15]
-
Dextromethorphan Treatment: A separate group of mice receives daily s.c. injections of dextromethorphan (e.g., 10 mg/kg) either prior to or concurrently with the MPTP injections.[15] A control group receives saline injections.
-
Neurochemical Analysis: After the treatment period, striatal tissues are collected and analyzed for dopamine and its metabolites using high-performance liquid chromatography (HPLC) to quantify the extent of dopaminergic neurodegeneration.
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to visualize and quantify the survival of these neurons in the substantia nigra.[15]
-
Behavioral Assessment: Locomotor activity and motor coordination are assessed using tests such as the open-field test and rotarod test to determine functional recovery.
In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This protocol outlines an in vitro assay to evaluate the neuroprotective effects of dextromethorphan against glutamate-induced excitotoxicity.[16][17][18]
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Dextromethorphan Pre-treatment: Neuronal cultures are pre-incubated with varying concentrations of dextromethorphan for a specified period (e.g., 1-2 hours).
-
Glutamate Insult: A high concentration of glutamate (e.g., 100 µM) is added to the culture medium for a short duration (e.g., 15-30 minutes) to induce excitotoxicity.
-
Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to a glutamate-free medium containing the respective concentrations of dextromethorphan.
-
Assessment of Cell Viability: After 24 hours, cell viability is assessed using methods such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.
-
Calcium Imaging: Intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fura-2 AM) to directly measure the effect of dextromethorphan on glutamate-induced calcium influx.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a representative experimental workflow.
Caption: NMDA Receptor Antagonism Pathway for Neuroprotection.
Caption: Sigma-1 Receptor Agonism Pathway for Neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated with Dementia due to Alzheimer's Disease|February 13, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 4. grokipedia.com [grokipedia.com]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. neurologylive.com [neurologylive.com]
- 12. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 13. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 15. Neuroprotective effect of dextromethorphan in the MPTP Parkinson's disease model: role of NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 18. neuroproof.com [neuroproof.com]
Methodological & Application
Deudextromethorphan Hydrobromide: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deudextromethorphan hydrobromide (d6-DM), a deuterated analog of dextromethorphan, in preclinical animal models. Deudextromethorphan is a key component of AVP-786, an investigational drug that has been studied for various neurological and psychiatric disorders.[1][2][3][4] This document summarizes dosage information, detailed experimental protocols, and the key signaling pathways involved in its mechanism of action.
I. Quantitative Data Summary
The following tables provide a structured summary of this compound and its non-deuterated form, dextromethorphan, dosages used in various animal models. This information is critical for designing and interpreting preclinical studies.
Table 1: this compound (d6-DM) Dosage in Animal Models
| Animal Model | Dosage | Administration Route | Therapeutic Area | Key Findings | Reference |
| Mouse (Swiss Webster) | Not specified | Intraperitoneal (IP), Oral Gavage, or Subcutaneous (SC) | Depression | A generalized protocol suggests assessing antidepressant-like effects using the Forced Swim Test and Tail Suspension Test.[5] | [5] |
Note: Publicly available data on specific dosages of this compound in animal models is limited. The compound is often studied as part of the combination product AVP-786 (d6-DM/quinidine sulfate).
Table 2: Dextromethorphan (DM) Dosage in Animal Models
| Animal Model | Dosage | Administration Route | Therapeutic Area | Key Findings | Reference |
| Mouse (C56BL/6) | 32 mg/kg | Not specified | Depression | Produced acute antidepressant-like effects in the Tail Suspension Test.[6] | [6] |
| Mouse (C56BL/6) | 56 mg/kg | Not specified | Anxiety | Produced an anxiogenic-like effect in the light-dark test.[6] | [6] |
| Mouse | 30 mg/kg | Intraperitoneal (IP) | Depression | Significantly decreased immobility time in the Forced Swim Test.[7] | [7] |
| Rat (Female) | 120 mg/kg (single dose) | Oral | Neurotoxicity | No detectable neuropathologic changes were observed.[8] | [8] |
| Rat (Male) | 5-400 mg/kg/day (30 days) | Oral | Neurotoxicity | No detectable neuropathologic changes were observed. Marked behavioral changes at ≥150 mg/kg/day.[8][9] | [8][9] |
| Rat (Female) | 5-120 mg/kg/day (30 days) | Oral | Neurotoxicity | No detectable neuropathologic changes were observed. Marked behavioral changes at 120 mg/kg/day.[8][9] | [8][9] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments involving deudextromethorphan and dextromethorphan in animal models.
A. Assessment of Antidepressant-Like Effects in Mice
This protocol is adapted from studies evaluating the antidepressant potential of dextromethorphan and its deuterated form.[5][6][7]
1. Animal Model:
-
Age: 8-12 weeks[5]
-
Acclimation: Allow at least one week of acclimation to the vivarium conditions with ad libitum access to food and water on a standard 12-hour light/dark cycle.[5]
2. Drug Preparation and Administration:
-
Vehicle: Prepare a suitable vehicle for dissolving this compound. The choice of vehicle will depend on the administration route.
-
Drug Solution: Prepare a stock solution of this compound and make subsequent dilutions to achieve the desired final concentrations.
-
Administration: Administer the vehicle or drug solution via intraperitoneal (IP), oral gavage, or subcutaneous (SC) injection. The volume of administration should be based on the animal's body weight.[5]
3. Behavioral Testing (Forced Swim Test - FST):
-
Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) filled with water (24-30°C) to a level of 15 cm.[10][11]
-
Procedure:
-
Data Analysis: A decrease in immobility time in the drug-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.[5] Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[5][7]
B. Oral Administration in Rats (Oral Gavage)
This protocol provides a standard procedure for the oral administration of compounds to rats.[12][13]
1. Preparation:
-
Animal Restraint: The procedure can be performed on an awake or anesthetized animal, with the awake state being preferred for immediate observation of complications.[13]
-
Gavage Needle: Use an approved feeding/gavage needle with a ball-tipped end to prevent injury.
-
Volume Calculation: Weigh the rat to determine the appropriate dosing volume, which should typically be between 10-20 ml/kg.[13]
2. Procedure:
- Restrain the rat securely to immobilize its head and body.
- Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion length.[13]
- Lubricate the tip of the gavage needle with water or a suitable lubricant.[13]
- Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the needle is advanced.[13] Do not force the needle. If resistance is met, withdraw and reinsert.
- Once the needle is in the correct position, slowly administer the solution.
- Carefully withdraw the needle.
- Observe the animal for any signs of distress after the procedure.
III. Signaling Pathways and Mechanism of Action
Deudextromethorphan's pharmacological effects are primarily attributed to its interaction with two key targets in the central nervous system: the NMDA receptor and the sigma-1 receptor.[14]
A. NMDA Receptor Antagonism
Deudextromethorphan acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[6][15][16] This receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission and plasticity.
-
Mechanism: By blocking the NMDA receptor, deudextromethorphan inhibits the influx of calcium ions into neurons that is triggered by the binding of glutamate. This action is thought to reduce neuronal hyperexcitability and may contribute to its neuroprotective and antidepressant effects.[17]
B. Sigma-1 Receptor Agonism
Deudextromethorphan is also an agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[14][18]
-
Mechanism: Activation of the sigma-1 receptor by deudextromethorphan can modulate various downstream signaling pathways. This includes the regulation of calcium signaling between the endoplasmic reticulum and mitochondria, modulation of ion channels, and interaction with other neurotransmitter systems.[19][20] These actions are believed to contribute to its antidepressant and neuroprotective properties.[18]
IV. Visualizations
The following diagrams illustrate the experimental workflow for assessing antidepressant-like effects and the proposed signaling pathways of deudextromethorphan.
References
- 1. AVP-786 | ALZFORUM [alzforum.org]
- 2. Avanir Pharmaceuticals, Inc. Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia [prnewswire.com]
- 3. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 4. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of the rapid and sustained antidepressant-like effects of dextromethorphan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Antidepressant-like effects of imipramine and dextromethorphan in the forced swim test in mice. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Oral administration of dextromethorphan does not produce neuronal vacuolation in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animal.research.wvu.edu [animal.research.wvu.edu]
- 12. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 13. research.fsu.edu [research.fsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 16. Dextromethorphan: a review of N-methyl-d-aspartate receptor antagonist in the management of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Deudextromethorphan in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan, a deuterated analog of dextromethorphan, is a cough suppressant and a sigma-1 receptor agonist being investigated for various neurological conditions. Accurate quantification of deudextromethorphan in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of deudextromethorphan in plasma using state-of-the-art analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification. While specific methods for deudextromethorphan are being established, the methodologies presented here are based on well-validated methods for dextromethorphan and its metabolites, which are directly applicable to its deuterated form with minor modifications in mass detection.
Analytical Methods Overview
The quantification of deudextromethorphan in plasma typically involves three key stages: sample preparation, chromatographic separation, and detection. The choice of method depends on the required sensitivity, throughput, and available instrumentation.
-
Sample Preparation: The primary goal is to extract deudextromethorphan from the complex plasma matrix and remove interfering substances. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.
-
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate deudextromethorphan from other components in the prepared sample. Reversed-phase chromatography is most commonly employed.
-
Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. It allows for the precise measurement of the analyte's mass-to-charge ratio (m/z) and its fragment ions.
Experimental Protocols
This section details validated protocols for the quantification of dextromethorphan and its metabolites in plasma, which can be adapted for deudextromethorphan.
Protocol 1: LC-MS/MS with Liquid-Liquid Extraction
This protocol is adapted from a method developed for the simultaneous quantification of dextromethorphan and its metabolites in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of 4% (v/v) ammonium hydroxide.
-
Add 100 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled deudextromethorphan).
-
Add 1 mL of n-butyl chloride as the extraction solvent.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Acquity UPLC® system or equivalent.[1]
-
Column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 mm x 100 mm.[1]
-
Mobile Phase: A gradient of acetonitrile and water.[1]
-
Flow Rate: 0.250 mL/min.[1]
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
For deudextromethorphan (d3-dextromethorphan), the precursor ion would be approximately m/z 275, and the product ion would be selected based on fragmentation studies. For dextromethorphan, a common transition is 272 > 215 m/z.[1]
-
The internal standard would have its own specific MRM transition.
-
3. Method Validation Summary
The original method for dextromethorphan demonstrated linearity over a range of 0.500-100 nM, with a lower limit of quantitation (LLOQ) of 0.500 nM (equivalent to 136 pg/mL for dextromethorphan).[1] The within-run and between-run precision were within 11.6%, and the accuracy ranged from 92.7% to 110.6%.[1]
Protocol 2: LC-MS/MS with Solid-Phase Extraction
This protocol is based on a fast and reproducible method for dextromethorphan and dextrorphan in rat plasma.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
To 180 µL of blank plasma or sample, add 10 µL of the standard spiking solution and 10 µL of the internal standard working solution (dextromethorphan-d3).[2]
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water.[2]
-
Load the entire sample onto a SOLA™ CX SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute deudextromethorphan with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Thermo Scientific™ Accucore™ or equivalent.
-
Column: Accucore™ C18 50 × 2.1 mm HPLC column.[2]
-
MS System: Thermo Scientific™ TSQ Vantage™ MS or equivalent.[2]
-
Ionization Mode: Heated electrospray ionization (HESI) in positive mode.[2]
-
Spray Voltage: 5000 V.[2]
-
Vaporizer Temperature: 450°C.[2]
-
Sheath Gas Pressure: 60 Arb.[2]
-
Auxiliary Gas Pressure: 40 Arb.[2]
-
Capillary Temperature: 300°C.[2]
3. Method Validation Summary
The original method achieved a limit of quantification of 0.1 ng/mL for dextromethorphan.[2] The calibration curve was linear over a dynamic range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of 0.998.[2] The accuracy of the back-calculated values was within 14%.[2]
Protocol 3: HPLC with Fluorescence Detection
For laboratories without access to LC-MS/MS, an HPLC method with fluorescence detection can be a viable alternative, though it may have lower sensitivity.[3][4]
1. Sample Preparation (Solvent-Solvent Extraction)
-
A conventional solvent-solvent extraction procedure is used to isolate the analytes from plasma samples.[3]
2. HPLC Conditions
-
Column: Cyano column (150 x 4.6 mm, 5-micron particle size).[3]
-
Mobile Phase: Acetonitrile/triethylamine/distilled water (17:0.06:82.94, v/v), pH 3.0.[3]
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for deudextromethorphan (for dextromethorphan, excitation at 280 nm and emission at 310 nm are common).
3. Method Validation Summary
For dextromethorphan, this method demonstrated linearity in the range of 2-200 ng/mL in plasma, with a lowest detectable concentration of 1 ng/mL.[3] The precision and accuracy were greater than 90%.[3]
Data Presentation
The following tables summarize the quantitative data from the cited analytical methods for dextromethorphan, which are expected to be similar for deudextromethorphan.
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Method 1 (LLE)[1] | Method 2 (SPE)[2] | Method 3 (PPT)[5] |
| Analyte | Dextromethorphan & Metabolites | Dextromethorphan & Dextrorphan | Dextromethorphan & Dextrorphan |
| Matrix | Human Plasma | Rat Plasma | Rat Plasma |
| Sample Volume | 200 µL | 180 µL | Not Specified |
| Internal Standard | Stable Labeled Isotopic IS | Dextromethorphan-d3 | Pirfenidone |
| Linearity Range | 0.500-100 nM | 0.1-100 ng/mL | 1-500 ng/mL (DXM) |
| LLOQ | 0.500 nM (136 pg/mL) | 0.1 ng/mL | 1 ng/mL |
| Accuracy | 92.7-110.6% | ≤14% | 96.35-106.39% |
| Precision | < 11.6% | Not Specified | < 9.80% |
Table 2: Summary of HPLC Method Parameters
| Parameter | Method 4 (Fluorescence)[3] |
| Analyte | Dextromethorphan & Metabolites |
| Matrix | Plasma and Urine |
| Sample Preparation | Solvent-Solvent Extraction |
| Linearity Range (Plasma) | 2-200 ng/mL |
| Lowest Detectable Conc. (Plasma) | 1 ng/mL |
| Precision and Accuracy | > 90% |
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Liquid-Liquid Extraction (LLE) sample preparation.
Caption: Workflow for Solid-Phase Extraction (SPE) sample preparation.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Simultaneous determination of dextromethorphan and three metabolites in plasma and urine using high-performance liquid chromatography with application to their disposition in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dextromethorphan and metabolites in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Deudextromethorphan in Preclinical Models of Alzheimer's Disease Agitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agitation is a common and distressing neuropsychiatric symptom of Alzheimer's disease (AD), significantly impacting the quality of life for both patients and caregivers. Currently, there are no FDA-approved treatments specifically for AD-related agitation. Deudextromethorphan, a deuterated form of dextromethorphan, is an investigational compound that, like its non-deuterated counterpart, acts as a sigma-1 receptor agonist and an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. Clinical studies of dextromethorphan combined with quinidine (to inhibit its metabolism) have shown promise in reducing agitation in AD patients.[1][2][3][4] These application notes provide a framework for preclinical evaluation of deudextromethorphan in a relevant animal model of AD-related agitation-like behavior.
Due to a lack of published preclinical studies specifically examining deudextromethorphan for agitation in AD models, the following protocols are proposed based on existing knowledge of AD animal models exhibiting relevant phenotypes and general protocols for assessing agitation-like behaviors in rodents.
Proposed Mechanism of Action
Deudextromethorphan's therapeutic potential in AD agitation is believed to stem from its dual mechanism of action. As a sigma-1 receptor agonist, it can modulate neuronal signaling, reduce neuroinflammation, and offer neuroprotective effects.[5][6][7] Its activity as an NMDA receptor antagonist helps to dampen excessive glutamatergic neurotransmission, a state implicated in neuronal excitotoxicity and behavioral disturbances.
Animal Model Selection
While many mouse models of AD primarily exhibit cognitive deficits, some also display non-cognitive behavioral changes. The rTg4510 mouse model , which expresses human tau with the P301L mutation, is a suitable candidate for studying agitation-like behaviors. These mice develop significant tau pathology and, importantly, exhibit a hyperactivity phenotype that correlates with the progression of this pathology.[8] This hyperactivity can serve as a quantifiable surrogate for agitation.
Table 1: Characteristics of the rTg4510 Mouse Model
| Feature | Description |
| Genetic Background | FVB/N |
| Transgene | Human MAPT (tau) with P301L mutation |
| Key Pathology | Age-dependent development of neurofibrillary tangles (NFTs), neuronal loss |
| Behavioral Phenotype | Cognitive deficits, hyperactivity, and agitative-like behavior[8] |
| Age of Onset | Hyperactivity is typically observed from 4-5 months of age |
Experimental Design and Workflow
A robust preclinical study should involve age-matched wild-type and rTg4510 mice, with balanced groups for vehicle and deudextromethorphan treatment. A washout period should be included between different behavioral tests.
Quantitative Data Summary (Hypothetical)
The following tables are templates for organizing data from the proposed experiments.
Table 2: Effect of Deudextromethorphan on Hyperactivity in the Open Field Test (Hypothetical Data)
| Treatment Group | Total Distance Traveled (cm) | Time in Center Zone (s) |
| Wild-Type + Vehicle | 2500 ± 150 | 45 ± 5 |
| rTg4510 + Vehicle | 4500 ± 200 | 20 ± 3 |
| rTg4510 + Deudextromethorphan (Low Dose) | 3800 ± 180 | 25 ± 4 |
| rTg4510 + Deudextromethorphan (High Dose) | 2800 ± 160 | 35 ± 5 |
Table 3: Effect of Deudextromethorphan on Aggression in the Resident-Intruder Test (Hypothetical Data)
| Treatment Group | Latency to First Attack (s) | Number of Attacks |
| Wild-Type + Vehicle | >300 | 1 ± 0.5 |
| rTg4510 + Vehicle | 120 ± 20 | 8 ± 2 |
| rTg4510 + Deudextromethorphan (Low Dose) | 180 ± 25 | 5 ± 1 |
| rTg4510 + Deudextromethorphan (High Dose) | 250 ± 30 | 2 ± 1 |
Experimental Protocols
Protocol 1: Drug Preparation and Administration
Objective: To prepare and administer deudextromethorphan to mice.
Materials:
-
Deudextromethorphan hydrobromide powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Calculate the required amount of deudextromethorphan based on the desired dose and the number and weight of the animals. Preclinical studies with dextromethorphan in rodents have used doses in the range of 10-40 mg/kg, which can serve as a starting point for dose-finding studies.[9]
-
Dissolve the deudextromethorphan powder in the vehicle. Vortex until fully dissolved. Prepare fresh on each day of administration.
-
Weigh each mouse to determine the precise injection volume.
-
Administer the deudextromethorphan solution or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 mL/kg.
-
Conduct behavioral testing at the time of expected peak plasma concentration of the drug. This may require a preliminary pharmacokinetic study.
Protocol 2: Open Field Test for Hyperactivity
Objective: To assess locomotor activity and anxiety-like behavior, using hyperactivity as a proxy for agitation.
Materials:
-
Open field apparatus (e.g., a 42 x 42 x 42 cm box), typically made of a non-porous material for easy cleaning.[10]
-
Video camera mounted above the arena.
-
Automated tracking software (e.g., ANY-maze, EthoVision).
-
70% ethanol for cleaning.
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the test begins.[11]
-
Place a mouse gently into the center of the open field arena.
-
Start the video recording and tracking software simultaneously.
-
Allow the mouse to explore the arena for a set period, typically 10-20 minutes.[12]
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues.
-
Analyze the recorded data for the following parameters:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
Protocol 3: Resident-Intruder Test for Aggression
Objective: To assess aggressive behaviors, which can be a component of agitation.
Materials:
-
Home cage of the "resident" mouse.
-
A novel "intruder" mouse (typically a group-housed male of a non-aggressive strain).
-
Video recording equipment.
-
Stopwatch.
Procedure:
-
House the experimental (resident) mice individually for at least one week to establish territoriality.[13]
-
On the day of testing, introduce an unfamiliar intruder mouse into the resident's home cage.[8]
-
Record the interaction for a fixed duration, typically 5-10 minutes.[5][14]
-
Immediately separate the animals if intense, injurious fighting occurs.[8]
-
Score the video recordings for aggressive and social behaviors. The scorer should be blind to the treatment conditions.
-
Key parameters to quantify include:
The provided protocols offer a foundational approach for the preclinical investigation of deudextromethorphan in the rTg4510 mouse model of Alzheimer's disease, using hyperactivity and aggression as surrogate markers for agitation. Given the significant unmet need for effective treatments for AD-related agitation, rigorous preclinical evaluation is a critical step in the development of promising new therapies like deudextromethorphan. Researchers should adapt and optimize these protocols based on their specific experimental goals and institutional guidelines.
References
- 1. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geriatricsuamsrioa.org [geriatricsuamsrioa.org]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Antiparkinsonian action of dextromethorphan in the reserpine-treated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. behaviorcloud.com [behaviorcloud.com]
- 12. Open field test for mice [protocols.io]
- 13. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resident–intruder test [bio-protocol.org]
- 15. Quantitative standardization of resident mouse behavior for studies of aggression and social defeat - PMC [pmc.ncbi.nlm.nih.gov]
Deudextromethorphan Hydrobromide Administration in Rats: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protocols for the administration of deudextromethorphan hydrobromide (d-DM), a deuterated form of dextromethorphan, in rat models for preclinical research. Deudextromethorphan is investigated for various neurological and psychiatric conditions, and its altered pharmacokinetic profile compared to dextromethorphan necessitates specific considerations in study design. AVP-786, a combination product of deudextromethorphan and quinidine, has been explored in clinical trials, with quinidine acting as a metabolic inhibitor to increase the bioavailability of deudextromethorphan.[1][2][3]
While specific preclinical studies on deudextromethorphan in rats are not extensively published, protocols can be adapted from the wealth of research on dextromethorphan administration in this species. The following sections detail these adapted protocols, present quantitative data from dextromethorphan studies to inform dose selection, and provide visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Summary of Dextromethorphan Administration in Rats
The following tables summarize quantitative data from studies using the non-deuterated form, dextromethorphan (DM), in rats. These data can serve as a starting point for designing studies with deudextromethorphan, keeping in mind that deuteration is designed to slow metabolism and increase exposure.[1]
Table 1: Pharmacokinetic Parameters of Dextromethorphan in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Value | Animal Strain | Reference |
| Bioavailability | Intraperitoneal (i.p.) vs. Subcutaneous (s.c.) | 30 | 1.3-fold lower (i.p.) | Not Specified | [4] |
| Brain/Plasma Ratio | Intraperitoneal (i.p.) | 30 | ~6.5 | Not Specified | [4] |
| Tmax (Brain Dextrorphan) | Intraperitoneal (i.p.) | 30 | 60 min | Not Specified | [4] |
| Tmax (Brain Dextrorphan) | Subcutaneous (s.c.) | 30 | 120 min | Not Specified | [4] |
| Cmax (Brain Dextrorphan) | Intraperitoneal (i.p.) | 30 | 1.0 nmol/g | Not Specified | [4] |
| Cmax (Brain Dextrorphan) | Subcutaneous (s.c.) | 30 | 0.2 nmol/g | Not Specified | [4] |
| Elimination Half-life | Intravenous (i.v.) | 10 | Not Specified | Sprague Dawley | [5] |
| Volume of Distribution (Vd) | Intravenous (i.v.) | 10 | 0.66 L/kg | Sprague Dawley | [5] |
Table 2: Dextromethorphan Dosage and Effects in Rat Behavioral Studies
| Study Focus | Route of Administration | Dose Range (mg/kg) | Key Findings | Animal Strain | Reference |
| Locomotor Activity | Intraperitoneal (i.p.) | 20, 30, 40 | Dose-dependent decrease in locomotion. | Not Specified | [5] |
| Locomotor Activity | Intraperitoneal (i.p.) | 60 | Increased locomotor activity. | Not Specified | [4] |
| Learning and Memory | Intraperitoneal (i.p.) | 10, 20, 30 | No impairment in spatial learning. | Not Specified | [5] |
| Depression-like Behavior | Not Specified | 40 (daily for 2 weeks) | Increased depression-like behavior. | Sprague-Dawley | [6] |
| Neuronal Effects | Oral | 5-400 (daily for 30 days) | Marked behavioral changes at ≥150 mg/kg/day in males and 120 mg/kg/day in females. No neuronal vacuolation. | Not Specified | [7][8] |
| Locomotor Sensitization | Intraperitoneal (i.p.) | 60 (daily for 10 days) | Greater locomotor stimulant effect in adolescent rats compared to adults. | Not Specified | [9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving dextromethorphan administration in rats, which can be adapted for this compound.
Protocol 1: Pharmacokinetic Analysis of Deudextromethorphan
Objective: To determine the pharmacokinetic profile of deudextromethorphan in rats following administration via a specific route (e.g., oral gavage, intraperitoneal injection).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or a solution of 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats (male, 200-250 g)
-
Administration equipment (gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume appropriate for the administration route (e.g., 5-10 mL/kg for oral gavage).
-
Dosing: Administer a single dose of this compound to the rats. For oral administration, use a gavage needle to ensure direct delivery to the stomach. For intraperitoneal injection, inject into the lower abdominal quadrant.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-administration. Blood can be collected from the tail vein or via cardiac puncture for terminal samples.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of deudextromethorphan and its major metabolite, deudextrorphan, in the plasma samples using a validated LC-MS/MS method.[11]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.
Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like effects of deudextromethorphan in rats.
Materials:
-
This compound
-
Vehicle
-
Forced swim test apparatus (a cylinder filled with water)
-
Video recording equipment and analysis software
Procedure:
-
Animal and Drug Preparation: Follow steps 1 and 2 from Protocol 1.
-
Drug Administration: Administer this compound or vehicle to different groups of rats at a specified time before the test (e.g., 30-60 minutes).
-
Forced Swim Test:
-
Place each rat individually into the cylinder of water (25°C) for a 6-minute session.
-
Record the entire session.
-
Measure the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Data Analysis: Compare the immobility times between the deudextromethorphan-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preclinical studies of deudextromethorphan in rats.
Caption: Simplified signaling pathway of deudextromethorphan's primary targets.
References
- 1. AVP-786 | ALZFORUM [alzforum.org]
- 2. Avanir Pharmaceuticals, Inc. Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia [prnewswire.com]
- 3. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dextromethorphan and dextrorphan in rats: common antitussives--different behavioural profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated, high-dose dextromethorphan treatment decreases neurogenesis and results in depression-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of dextromethorphan does not produce neuronal vacuolation in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repeated dextromethorphan administration in adolescent rats produces long-lasting behavioral alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated dextromethorphan administration in adolescent rats produces long-lasting behavioral alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of Deudextromethorphan Hydrobromide
Introduction
Deudextromethorphan hydrobromide is a deuterated analog of dextromethorphan hydrobromide, a widely used antitussive agent. The substitution of deuterium for hydrogen at the O-methyl group results in a significantly altered pharmacokinetic profile, primarily due to a reduced rate of metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme. This necessitates robust analytical methods for its quantification, impurity profiling, and stability testing in both bulk drug substance and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for these analyses.
Given the structural similarity between deudextromethorphan and dextromethorphan, HPLC methods developed for dextromethorphan hydrobromide are largely applicable to its deuterated counterpart. This document provides a comprehensive overview of established HPLC and UPLC methods for the analysis of dextromethorphan hydrobromide, which can be readily adapted for this compound. The provided protocols and data are intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and validation parameters from various published HPLC and UPLC methods for the analysis of dextromethorphan hydrobromide.
Table 1: Chromatographic Conditions for HPLC and UPLC Methods
| Method Type | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Column Temp. (°C) | Reference |
| Assay & Impurities | YWG C18 | Acetonitrile: 0.1 M KH2PO4 (55:45), pH 4.0 (Assay), pH 2.5 (Impurities) | Not Specified | 280 | Not Specified | [1] |
| Assay in Syrup | RP-18 Nucleodur (250 x 4 mm, 5 µm) | Acetonitrile:Methanol (70:30 v/v) with sodium docusate and ammonium nitrate, pH 3.4 | 1.0 | 280 | 50 | [2][3] |
| Assay & Related Substances (UPLC) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Gradient: A) 10mM Ammonium bicarbonate in water B) Acetonitrile/Methanol | 0.3 | 225 | Not Specified | [4] |
| Stability-Indicating | Kromasil C8 (25 x 0.46 cm, 5 µm) | Not specified, optimized via Box-Behnken design | 1.5 | 220 | Optimized via Box-Behnken | [5] |
| Simultaneous Determination in Syrup | Phenomenex C18 (250 x 4.0 mm) | KH2PO4 buffer (pH 2.5):Acetonitrile:THF (70:25:5 v/v/v) | 1.2 | 232 | Not Specified | [6] |
| Stability-Indicating (Simultaneous) | Syncronus C8 (250 x 4.6 mm, 5 µm) | 10 mM Ammonium acetate (pH 4.3):Acetonitrile (60:40 v/v) | 1.0 | 279 | Ambient | [7] |
| Simultaneous Determination in Syrup | C18 | Gradient: Acetonitrile & Phosphate buffer pH 2.5 (with sodium-heptane sulfonate) | 1.0 | 230 | 35 | [8] |
| Stability-Indicating (Simultaneous) | Purospher® STAR RP-18 end-capped (250 x 4.6 mm, 5 µm) | Acetonitrile:Water (70:30 v/v), pH 3.4 with Glacial Acetic Acid | 1.0 | 250 | Not Specified | |
| USP Method for Identification | 4.6-mm × 25-cm; 5-µm packing L88 | Methanol and Buffer (90:10) (Buffer: 1.54 g/L ammonium acetate, pH 4.1) | 1.0 | 225 | Not Specified | [9] |
Table 2: Method Validation Parameters
| Method Type | Linearity Range (µg/mL) | Correlation Coefficient (r) | Accuracy (% Recovery) | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Assay & Impurities | 80–120 | 0.9999 | Not Specified | 0.82 | Not Specified | Not Specified | [1] |
| Assay in Syrup | 77.6 - 116.3 | 0.9997 | Close to 100% | < 2 | 0.004142 | 0.0138 | [3] |
| Simultaneous Determination in Syrup | Not Specified | Not Specified | 100.35 | < 2 | Not Specified | Not Specified | [6] |
| Stability-Indicating (Simultaneous) | 19 - 75 | > 0.999 | 98 - 102 | < 2 | 0.241 | 0.726 | [7] |
| Simultaneous Determination in Syrup | Not Specified | ≥ 0.98 | 98 - 102 | < 2 | 3.13 | 9.49 | [8] |
| Stability-Indicating (Simultaneous) | 50.02 - 150.07 | Not Specified | 99.73 - 100.7 | Not Specified | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for representative HPLC methods. These can be used as a starting point for the analysis of this compound, with the understanding that minor modifications and re-validation will be necessary.
Protocol 1: Assay of this compound in Bulk Drug Substance
This protocol is adapted from a method for the assay of dextromethorphan hydrobromide and its impurities.[1]
-
1. Instrumentation
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
-
-
2. Chromatographic Conditions
-
Column: YWG C18 (or equivalent L1 packing), 5 µm.
-
Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.1 M Potassium Dihydrogen Phosphate (KH2PO4) solution in a 55:45 ratio. The pH is adjusted to 4.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
-
3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.
-
-
4. Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution in replicate (e.g., n=5) and record the peak areas. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
-
Inject the sample solution in duplicate and record the peak areas.
-
Calculate the percentage assay of this compound in the sample.
-
Protocol 2: Stability-Indicating UPLC Method for Assay and Related Substances
This protocol is based on a stability-indicating UPLC method developed for dextromethorphan hydrobromide.[4] This method is suitable for separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
-
1. Instrumentation
-
Ultra-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
-
2. Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10mM Ammonium bicarbonate in water.
-
Mobile Phase B: A mixture of Acetonitrile and Methanol.
-
Gradient Program: A gradient elution will be required to separate all impurities. The specific gradient should be developed and optimized. A typical starting point could be a linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 30 °C (typical, can be optimized).
-
Detection: PDA detection at 225 nm.
-
-
3. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile.
-
Standard Solution (Assay): Prepare a solution of this compound reference standard in the diluent at a concentration of approximately 100 µg/mL.
-
Sample Solution (Assay): Prepare a solution of the this compound sample in the diluent at a concentration of approximately 100 µg/mL.
-
Spiked Sample Solution (Related Substances): Prepare a solution of the this compound sample at a higher concentration (e.g., 1000 µg/mL) and spike it with known impurities at the specification limit (e.g., 0.15%).
-
-
4. Forced Degradation Study To demonstrate the stability-indicating nature of the method, the sample should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1N HCl at 60°C), base hydrolysis (e.g., 0.1N NaOH at 60°C), oxidation (e.g., 3% H2O2 at room temperature), thermal degradation (e.g., 105°C), and photolytic degradation (ICH guidelines). The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the main peak.
-
5. Procedure
-
Equilibrate the UPLC system with the initial mobile phase composition.
-
Perform a blank injection (diluent).
-
Inject the standard and sample solutions.
-
For related substances, inject the spiked sample solution to confirm the resolution of impurities.
-
Analyze the stressed samples to evaluate peak purity and mass balance.
-
Visualizations
General Workflow for HPLC Analysis of this compound
The following diagram illustrates a typical workflow for the HPLC analysis of this compound, from sample preparation to final data analysis.
References
- 1. The assay of dextromethorphan hydrobromide and its impurities [journal11.magtechjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Quantization of Dextromethorphan and Levocetirizine in Combined Dosage form Using a Novel Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. Dextromethorphan Hydrobromide - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
Application Notes and Protocols for Deudextromethorphan Hydrobromide in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan hydrobromide, a deuterated analog of dextromethorphan, is an investigational compound that has garnered interest for its potential therapeutic applications in neurological disorders, including Traumatic Brain Injury (TBI). Its mechanism of action involves the modulation of several key pathways implicated in the secondary injury cascade following TBI. As an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist, deudextromethorphan exhibits neuroprotective properties by mitigating excitotoxicity and neuroinflammation.[1] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in the context of TBI.
Mechanism of Action in Traumatic Brain Injury
Following a traumatic brain injury, a secondary cascade of biochemical events contributes significantly to neuronal damage. This compound's therapeutic potential lies in its ability to interfere with these processes through two primary mechanisms:
-
NMDA Receptor Antagonism: TBI leads to excessive release of the excitatory neurotransmitter glutamate, causing overactivation of NMDA receptors and a massive influx of calcium into neurons. This excitotoxicity triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species, and ultimately, neuronal cell death. Deudextromethorphan, by acting as an uncompetitive NMDA receptor antagonist, can help to attenuate this harmful influx of calcium.
-
Sigma-1 Receptor Agonism: The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in regulating cellular stress responses. Activation of the sigma-1 receptor has been shown to be neuroprotective by modulating calcium signaling, reducing oxidative stress, and attenuating the neuroinflammatory response.[2] In the context of TBI, agonism of the sigma-1 receptor by deudextromethorphan can suppress the activation of microglia, the resident immune cells of the brain, thereby reducing the production of pro-inflammatory cytokines.[3]
Data Presentation
Preclinical Efficacy of Dextromethorphan in a Rat Model of TBI
The following table summarizes the quantitative data from a preclinical study investigating the neuroprotective effects of dextromethorphan, the parent compound of deudextromethorphan, in a controlled cortical impact (CCI) model of TBI in rats.
| Parameter | TBI + Vehicle | TBI + Dextromethorphan (30 mg/kg) | Outcome |
| Brain Edema | Significant increase | Significantly reduced compared to vehicle | Neuroprotection |
| Neurological Deficits | Present | Significantly reduced compared to vehicle | Functional Improvement |
| Neuronal Survival | Decreased | Significantly increased compared to vehicle | Neuroprotection |
| TNF-α Protein Expression | Increased | Significantly decreased compared to vehicle | Anti-inflammatory |
| IL-1β Protein Expression | Increased | Significantly decreased compared to vehicle | Anti-inflammatory |
| IL-6 Protein Expression | Increased | Significantly decreased compared to vehicle | Anti-inflammatory |
Clinical Trial Data for Dextromethorphan/Quinidine in TBI
While specific quantitative results for the Phase II clinical trial of AVP-786 (deudextromethorphan/quinidine) for neurobehavioral disinhibition in TBI (NCT03113115) are not publicly available, data from the PRISM-II open-label study provides insights into the clinical effects of a similar combination (dextromethorphan/quinidine) for pseudobulbar affect (PBA) in a TBI cohort.
| Outcome Measure | Baseline (Mean ± SD) | Day 90 (Mean ± SD) | Change from Baseline (p-value) |
| Center for Neurologic Study-Lability Scale (CNS-LS) | Not specified | Not specified | -8.5 ± 5.2 (p < 0.001) |
| PBA Episode Count Reduction | N/A | N/A | 78.5% (p < 0.001) |
| Patient Health Questionnaire (PHQ-9) Score | Not specified | Not specified | -5.2 ± 6.4 (p < 0.001) |
Note: The development of AVP-786 for agitation in Alzheimer's disease was terminated following failed Phase 3 trials.[4] The status and outcomes of the TBI-specific trial remain to be publicly disclosed.
Experimental Protocols
Protocol 1: Controlled Cortical Impact (CCI) Model of TBI in Rats
This protocol describes the induction of a moderate-to-severe TBI using a CCI device.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device (e.g., electromagnetic impactor)
-
Surgical instruments
-
Bone drill
-
Suture materials
-
Heating pad
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a bone drill, keeping the dura mater intact.
-
Position the impactor tip perpendicular to the exposed dura.
-
Induce the cortical impact with defined parameters (e.g., velocity, depth, and dwell time).
-
Following the impact, remove the impactor, suture the scalp incision.
-
Allow the animal to recover from anesthesia in a warm cage.
-
Administer post-operative analgesics as required.
Protocol 2: Intraperitoneal Administration of this compound
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Syringes and needles
Procedure:
-
Prepare the this compound solution in the desired vehicle to the target concentration (e.g., for a 30 mg/kg dose).
-
Gently restrain the rat.
-
Lift the rat's hindquarters to allow the abdominal organs to shift forward.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 45-degree angle to avoid puncturing the internal organs.
-
Inject the solution intraperitoneally.
-
Withdraw the needle and return the rat to its cage.
Protocol 3: Assessment of Neurological Deficits
Neurological function can be assessed using a battery of behavioral tests, including the Neurological Severity Score (NSS), beam walk test, and rotarod test.
Protocol 4: Quantification of Inflammatory Cytokines
Materials:
-
Brain tissue samples
-
Protein extraction buffers
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
At the desired time point post-TBI, euthanize the animals and collect brain tissue from the perilesional cortex.
-
Homogenize the tissue and extract total protein.
-
Determine the protein concentration of the lysates.
-
Use commercially available ELISA kits to quantify the levels of TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
Signaling Pathways and Visualizations
The neuroprotective effects of deudextromethorphan in TBI are mediated through its interaction with NMDA and sigma-1 receptors, which in turn modulate downstream signaling pathways involved in excitotoxicity and neuroinflammation.
Caption: Overview of Deudextromethorphan's mechanism in TBI.
The following diagram illustrates the downstream signaling pathways modulated by deudextromethorphan's action on NMDA and sigma-1 receptors.
Caption: Downstream effects of Deudextromethorphan in TBI.
Conclusion
This compound presents a promising multi-modal therapeutic strategy for traumatic brain injury by targeting both excitotoxicity and neuroinflammation. The preclinical data strongly supports its neuroprotective effects. While the definitive clinical efficacy for treating neurobehavioral disinhibition following TBI is yet to be established through completed and published clinical trials, the available information warrants further investigation. The protocols and pathway diagrams provided in this document offer a foundational resource for researchers to explore the therapeutic potential of deudextromethorphan in TBI models and to design future studies.
References
- 1. Avanir Pharmaceuticals Initiates Phase II Study to Evaluate AVP-786 for Treatment of Neurobehavioral Disinhibition Associated with Traumatic Brain Injury [prnewswire.com]
- 2. Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
- 4. AVP-786 | ALZFORUM [alzforum.org]
Application Notes and Protocols for Cell-Based Assays Evaluating Deudextromethorphan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan is a deuterated analog of dextromethorphan, a compound with a complex pharmacological profile that has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders.[1][2] Its mechanism of action is multifaceted, primarily involving the modulation of several key central nervous system targets.[1][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of deudextromethorphan and similar molecules at its principal targets: the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 (σ1) receptor, and the serotonin (SERT) and norepinephrine (NET) transporters.
Deudextromethorphan acts as a non-competitive antagonist at the NMDA receptor, an agonist at the sigma-1 receptor, and an inhibitor of serotonin and norepinephrine reuptake.[1][2][3] The deuteration of dextromethorphan is designed to alter its pharmacokinetic properties, specifically to reduce its metabolism by the cytochrome P450 enzyme CYP2D6, thereby increasing its plasma concentration and prolonging its half-life.[2][4] This modification is a key feature of the investigational drug AVP-786, which combines deudextromethorphan with a low dose of quinidine, a CYP2D6 inhibitor, to further enhance its bioavailability.[4][5]
These protocols are intended to guide researchers in the in vitro evaluation of deudextromethorphan's pharmacological activity, providing a framework for understanding its complex mechanism of action and for the development of novel therapeutics targeting these pathways.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and potencies of dextromethorphan, the non-deuterated parent compound of deudextromethorphan, at its primary molecular targets. This data provides a crucial benchmark for interpreting the results of cell-based assays with deudextromethorphan.
Table 1: NMDA Receptor Antagonism
| Compound | Parameter | Value | Cell/System Type | Reference |
| Dextromethorphan | IC50 | 0.55 µM | Cultured rat cortical neurons | [6] |
| Dextromethorphan | IC50 | 4 µM | Cultured rat hippocampal pyramidal neurons (NMDA-evoked Ca2+ rise) | [7] |
| Dextromethorphan | IC50 | 11,050 nM | Human frontal cortex (PCP binding site) | [8] |
Table 2: Sigma-1 Receptor Agonism
| Compound | Parameter | Value (nM) | Cell/System Type | Reference |
| Dextromethorphan | Ki | 138 - 652 | Not specified | [9] |
| Dextromethorphan | Ki | 142 - 652 | Not specified | [10] |
Table 3: Serotonin and Norepinephrine Transporter Inhibition
| Compound | Target | Parameter | Value | Cell/System Type | Reference |
| Dextromethorphan | SERT | Ki | 61% inhibition at 1 µM | Cortex | [11] |
| Dextromethorphan | NET | Ki | Not specified | Not specified | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures described, the following diagrams have been generated using the DOT language.
Caption: Deudextromethorphan's multifaceted signaling pathways.
References
- 1. Deudextromethorphan - Avanir Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 2. Deudextromethorphan/quinidine - Wikipedia [en.wikipedia.org]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Dextromethorphan | High Purity NMDA Antagonist | RUO [benchchem.com]
- 10. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. virginiaketamineinfusioncenter.com [virginiaketamineinfusioncenter.com]
Measuring Deudextromethorphan (d-DXM) Brain Concentration In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan (d-DXM), a deuterated analog of dextromethorphan, is a promising therapeutic agent for various neurological and psychiatric disorders. Its altered pharmacokinetic profile, specifically its reduced rate of metabolism, leads to higher systemic exposure compared to its non-deuterated counterpart.[1] Understanding the concentration of d-DXM in the brain is crucial for establishing its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosage regimens, and ensuring target engagement. This document provides detailed application notes and experimental protocols for measuring d-DXM brain concentration in vivo using three key techniques: in vivo microdialysis, brain tissue homogenization followed by LC-MS/MS, and Positron Emission Tomography (PET).
Key Methodologies for In Vivo d-DXM Brain Concentration Measurement
Several methodologies can be employed to measure d-DXM concentrations in the brain of living organisms. The choice of technique depends on the specific research question, required spatial and temporal resolution, and the nature of the study (preclinical or clinical).
-
In Vivo Microdialysis: This technique allows for the continuous sampling of unbound d-DXM from the brain's extracellular fluid in awake, freely moving animals, providing real-time pharmacokinetic data.[2][3]
-
Brain Tissue Homogenization with LC-MS/MS: This is an ex vivo method where brain tissue is collected at specific time points after d-DXM administration, homogenized, and the drug concentration is quantified using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]
-
Positron Emission Tomography (PET): A non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled form of d-DXM in the brain over time.[5][6]
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating dextromethorphan and its deuterated analogs in the brain.
Table 1: Pharmacokinetic Parameters of Dextromethorphan (DXM) and Deudextromethorphan (AVP-786) in Rat Brain and Plasma after Oral Administration (2.5 mg/kg) [7]
| Compound | Cmax (ng/mL or ng/g) | AUCtotal (ngh/mL or ngh/g) | Kp (Brain/Plasma AUC Ratio) |
| DXM (Plasma) | 9.7 | 21.3 | 18.3 |
| DXM (Brain) | 214 | 388.9 | |
| AVP-786 (d-DXM) (Plasma) | 5.5 | 15.0 | 6.5 |
| AVP-786 (d-DXM) (Brain) | 53.1 | 97.3 |
Table 2: Brain and Plasma Concentrations of Dextromethorphan (DXM) in Mice Following Intraperitoneal Administration [3]
| Dose (mg/kg) | Time (min) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain/Plasma Ratio |
| 10 | 30 | 150 ± 20 | 25 ± 5 | 6.0 |
| 30 | 30 | 550 ± 70 | 85 ± 10 | 6.5 |
| 30 + Quinidine | 30 | 850 ± 100 | 130 ± 15 | 6.5 |
Experimental Protocols
In Vivo Microdialysis Protocol for d-DXM in Rat Brain
This protocol is adapted from established in vivo microdialysis procedures.[8][9][10]
Objective: To measure the time-course of unbound d-DXM concentration in the extracellular fluid of a specific brain region (e.g., striatum, prefrontal cortex) in freely moving rats.
Materials:
-
Deudextromethorphan (d-DXM)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa MWCO)
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
LC-MS/MS system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat (e.g., isoflurane).
-
Secure the animal in the stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Implant a guide cannula stereotaxically and secure it with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow a stabilization period of 1-2 hours to achieve equilibrium.
-
Collect baseline dialysate samples every 20-30 minutes into a fraction collector.
-
Administer d-DXM (e.g., intraperitoneally or subcutaneously).
-
Continue collecting dialysate samples for a predetermined duration (e.g., 4-8 hours).
-
-
Sample Analysis:
-
Quantify the concentration of d-DXM in the dialysate samples using a validated LC-MS/MS method.
-
Use a deuterated internal standard for accurate quantification.
-
Brain Tissue Homogenization and LC-MS/MS Analysis Protocol
This protocol is based on established methods for quantifying drugs in brain tissue.[1][4]
Objective: To determine the total concentration of d-DXM in whole brain or specific brain regions at discrete time points after administration.
Materials:
-
Deudextromethorphan (d-DXM)
-
Homogenizer (e.g., sonicator, bead beater)
-
Centrifuge
-
LC-MS/MS system
-
Acetonitrile
-
Formic acid
-
Deuterated internal standard (e.g., d3-Dextrorphan)
Procedure:
-
Animal Dosing and Tissue Collection:
-
Administer d-DXM to a cohort of animals (e.g., rats, mice) via the desired route.
-
At predetermined time points, euthanize the animals and rapidly excise the brain.
-
Dissect specific brain regions if required.
-
Weigh the brain tissue and immediately freeze it on dry ice or in liquid nitrogen.
-
-
Sample Preparation:
-
Add a known volume of ice-cold homogenization buffer (e.g., acetonitrile/water) containing the deuterated internal standard to the weighed brain tissue.
-
Homogenize the tissue until a uniform suspension is obtained.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the supernatant onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect and quantify d-DXM and the internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Positron Emission Tomography (PET) Imaging Protocol
A specific radiolabeled version of deudextromethorphan for PET imaging is not widely reported in the literature. Therefore, this protocol is a general guideline for brain PET imaging that would need to be adapted should a suitable [¹¹C]- or [¹⁸F]-labeled d-DXM tracer be developed.[5][11]
Objective: To non-invasively visualize and quantify the spatiotemporal distribution of a radiolabeled d-DXM analog in the brain.
Materials:
-
Radiolabeled d-DXM (e.g., [¹¹C]d-DXM or [¹⁸F]d-DXM) - hypothetical
-
PET scanner
-
Anesthesia (if required for animal imaging)
-
Saline solution
Procedure:
-
Subject Preparation:
-
Fast the subject for 4-6 hours prior to the scan to reduce background glucose metabolism if using an FDG-like tracer.
-
Position the subject in the PET scanner. For animal studies, anesthesia may be required to minimize movement.
-
-
Radiotracer Administration and Image Acquisition:
-
Administer a bolus injection of the radiolabeled d-DXM intravenously.
-
Begin dynamic PET scanning immediately after injection and continue for a specified duration (e.g., 60-90 minutes).
-
For static imaging, a single scan can be acquired at a specific time point post-injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the raw PET data into a series of 3D images.
-
Correct for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with anatomical images (MRI or CT) for better localization of brain structures.
-
Define regions of interest (ROIs) on the anatomical images and project them onto the dynamic PET data to generate time-activity curves (TACs).
-
Apply pharmacokinetic modeling to the TACs to quantify parameters such as the volume of distribution (VT), which is related to the drug concentration and receptor binding.
-
Visualizations
Dextromethorphan Signaling Pathway
Dextromethorphan is known to be a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12] The following diagram illustrates the simplified signaling pathway affected by dextromethorphan.
References
- 1. UPLC-MS/MS analysis of dextromethorphan-O-demethylation kinetics in rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain levels of dextromethorphan and the intensity of opioid withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Medicine Neuro PET Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. goums.ac.ir [goums.ac.ir]
- 11. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of NMDA receptor and nitric oxide/cyclic guanosine monophosphate pathway in the antidepressant-like effect of dextromethorphan in mice forced swimming test and tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Deudextromethorphan in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including neurodegenerative diseases, traumatic brain injury, and stroke. Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory cascade. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a plethora of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), which can contribute to neuronal damage.
Deudextromethorphan, a deuterated analog of dextromethorphan, is an emerging therapeutic candidate with potential anti-inflammatory and neuroprotective properties. Its mechanism of action is multi-faceted, primarily involving N-methyl-D-aspartate (NMDA) receptor antagonism and sigma-1 receptor agonism.[1][2] These actions are thought to modulate glial activation and reduce the production of neurotoxic inflammatory molecules.[3][4] This document provides detailed protocols for utilizing in vitro and in vivo models to investigate the therapeutic potential of deudextromethorphan in the context of neuroinflammation.
Mechanism of Action of Deudextromethorphan in Neuroinflammation
Deudextromethorphan is believed to exert its anti-neuroinflammatory effects through a dual mechanism of action. As a low-affinity, uncompetitive antagonist of the NMDA receptor, it can mitigate excitotoxicity, a process that is closely linked with neuroinflammation.[1][2] Additionally, its activity as a sigma-1 receptor agonist is thought to play a crucial role in its anti-inflammatory properties by modulating cellular stress responses and cytokine production.[5][6]
In Vitro Neuroinflammation Model: LPS-Stimulated Primary Microglia
Primary microglia cultures are a fundamental tool for dissecting the direct effects of compounds on glial activation.[7] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia via Toll-like receptor 4 (TLR4) and is widely used to induce a pro-inflammatory phenotype in vitro.[8]
Experimental Workflow: In Vitro Studies
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Dextromethorphan protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of route of administration on dextromethorphan pharmacokinetics and behavioral response in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan reduces prenatal lipopolysaccharide exposure-induced dopaminergic neuronal loss and cytokine changes in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Dual Therapeutic Effects of C-10068, a Dextromethorphan Derivative, Against Post-Traumatic Nonconvulsive Seizures and Neuroinflammation in a Rat Model of Penetrating Ballistic-Like Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Efficacy of Deudextromethorphan in Seizure Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan, a deuterated analog of dextromethorphan, is a compound with significant potential in the field of neurology, particularly in the management of seizures. Its mechanism of action is primarily attributed to its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor.[1] Deuteration of dextromethorphan alters its pharmacokinetic profile by slowing its metabolism, leading to higher and more sustained plasma concentrations, which may enhance its therapeutic efficacy and duration of action. These application notes provide a comprehensive overview of the methodologies used to assess the anticonvulsant efficacy of deudextromethorphan in various preclinical and clinical seizure models.
Mechanism of Action
Deudextromethorphan's anticonvulsant properties are believed to stem from its dual action on key neuronal signaling pathways:
-
NMDA Receptor Antagonism: By blocking the NMDA receptor, deudextromethorphan reduces the influx of Ca²⁺ into neurons. This dampens excessive glutamatergic neurotransmission, a hallmark of seizure activity, thereby raising the seizure threshold.[1][2]
-
Sigma-1 Receptor Agonism: Activation of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, modulates various downstream signaling pathways. This includes the regulation of ion channels and intracellular calcium signaling, which can contribute to a reduction in neuronal hyperexcitability.[1][3]
The combined effects on these two targets are thought to contribute to the potential anticonvulsant and neuroprotective effects of deudextromethorphan.
Data Summary: Efficacy of Dextromethorphan (as a proxy for Deudextromethorphan) in Seizure Models
The following tables summarize quantitative data from preclinical and clinical studies on dextromethorphan, which serves as a foundation for understanding the potential efficacy of its deuterated form, deudextromethorphan.
Table 1: Preclinical Efficacy of Dextromethorphan in Animal Models of Seizures
| Seizure Model | Animal Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Amygdala-Kindled | Rat | Intraperitoneal (i.p.) | 7.5-15 mg/kg | Dose-dependently increased focal seizure threshold. | [4] |
| Kainate-Induced Seizures | Rat | Intraperitoneal (i.p.) | 12.5-25 mg/kg | Attenuated kainate-induced seizures. | [5] |
| BAY k-8644-Induced Seizures | Mouse | Subcutaneous (s.c.) | 12.5-25 mg/kg | Significantly attenuated seizures induced by the L-type calcium channel agonist BAY k-8644. | [5] |
| NMDA-Induced Convulsions | Mouse | Intraperitoneal (i.p.) | Not specified | Blocked seizures. | [2] |
| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | ED₅₀ ≈ 70 µmol/kg | Produced prominent anticonvulsant effects. | [6] |
| Trimethyltin-Induced Neurotoxicity | Rat | Not specified | Not specified | Attenuated convulsions. | [3] |
Table 2: Clinical Efficacy of Dextromethorphan in Patients with Epilepsy
| Study Population | Dosing Regimen | Duration | Key Findings | Reference |
| 16 patients with intractable partial epilepsy | 160 and 200 mg/day (add-on therapy) | 16 weeks | Improved seizure control, especially in intermediate and slow metabolizers. Two patients experienced increased seizure frequency. | [7][8] |
| 9 patients with severe complex partial seizures | 120 mg/day (add-on therapy) | Not specified | Non-significant 25% increase in complex partial seizure frequency. | [9] |
| 4 critically ill children with drug-refractory seizures | 20-42 mg/kg/day | 48-72 hours | Seizures ceased within 72 hours in 3 of 4 patients, with significant EEG improvement. | [10] |
| 1 infant with nonketotic hyperglycinemia | 35 mg/kg/day | Not specified | Seizures ceased and EEG normalized. | [11] |
Experimental Protocols
Protocol 1: Amygdala Kindling Model in Rats for Assessing Anticonvulsant Efficacy
This protocol is designed to induce a state of chronic seizure susceptibility in rats, modeling temporal lobe epilepsy.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Bipolar stimulating electrode and cortical recording electrodes
-
Dental cement and skull screws
-
Electrical stimulator
-
EEG recording system
-
Deudextromethorphan and vehicle control
Procedure:
-
Electrode Implantation:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Implant a bipolar stimulating electrode into the basolateral amygdala.
-
Implant recording electrodes over the cortex.
-
Secure the electrode assembly with dental cement anchored by skull screws.
-
Allow a one-week recovery period.
-
-
Determination of Afterdischarge Threshold (ADT):
-
Place the rat in a recording chamber and deliver an initial subconvulsive stimulus (e.g., 50 µA, 1 ms pulse width, 60 Hz for 1 second).
-
Monitor EEG for afterdischarges (ADs).
-
If no AD is elicited, increase the stimulus intensity in increments until an AD of at least 5 seconds is consistently evoked. This is the ADT.
-
-
Kindling Stimulation:
-
Stimulate the rat once or twice daily at an intensity slightly above the ADT.
-
Score behavioral seizure severity using the Racine scale.
-
Continue daily stimulations until the animal consistently exhibits Stage 4 or 5 seizures, at which point it is considered "fully kindled."
-
-
Drug Administration and Testing:
-
Administer deudextromethorphan or vehicle to fully kindled rats.
-
After a predetermined pretreatment time, deliver a single electrical stimulation at the ADT.
-
Record and analyze the afterdischarge duration and behavioral seizure stage.
-
A significant reduction in afterdischarge duration or seizure stage compared to the vehicle control indicates anticonvulsant activity.
-
Protocol 2: Kainate-Induced Seizure Model in Mice
This protocol uses the chemoconvulsant kainic acid to induce acute seizures.
Materials:
-
Male C57BL/6 mice (20-25g)
-
Kainic acid solution
-
Deudextromethorphan and vehicle control
-
Observation chambers
-
Behavioral scoring sheet (e.g., modified Racine scale)
Procedure:
-
Animal Habituation:
-
Allow mice to acclimate to the observation chambers for at least 30 minutes before drug administration.
-
-
Drug Administration:
-
Administer deudextromethorphan or vehicle via the desired route (e.g., i.p., s.c.).
-
-
Seizure Induction:
-
After the appropriate pretreatment time, administer a convulsive dose of kainic acid (e.g., 10-30 mg/kg, i.p.).
-
-
Behavioral Observation:
-
Immediately after kainic acid injection, observe the mice continuously for a set period (e.g., 2 hours).
-
Score the seizure severity at regular intervals using a modified Racine scale.
-
Record the latency to the first seizure and the total duration of seizure activity.
-
-
Data Analysis:
-
Compare the seizure scores, latency, and duration between the deudextromethorphan-treated and vehicle-treated groups. A significant reduction in seizure severity and duration, or an increase in seizure latency, indicates anticonvulsant efficacy.
-
Protocol 3: In Vitro Brain Slice Model of Epileptiform Activity
This protocol allows for the direct assessment of deudextromethorphan's effects on neuronal excitability in a controlled environment.
Materials:
-
Rodent (rat or mouse) brain
-
Vibrating microtome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber for brain slices
-
Electrophysiology rig (amplifier, digitizer, etc.)
-
Microelectrodes for field potential recording or patch-clamp
-
4-Aminopyridine (4-AP) or high-potassium aCSF to induce epileptiform activity
-
Deudextromethorphan solution
Procedure:
-
Brain Slice Preparation:
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal or horizontal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus or cortex) using a vibrating microtome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Induction of Epileptiform Activity:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Induce epileptiform activity by switching the perfusion to aCSF containing a pro-convulsant agent (e.g., 100 µM 4-AP or aCSF with elevated K⁺ concentration).
-
Record the spontaneous or evoked epileptiform discharges (e.g., interictal-like spikes or seizure-like events) using field potential recordings or patch-clamp.
-
-
Drug Application:
-
Once a stable baseline of epileptiform activity is established, perfuse the slice with aCSF containing deudextromethorphan at various concentrations.
-
-
Data Acquisition and Analysis:
-
Record the epileptiform activity before, during, and after the application of deudextromethorphan.
-
Analyze the frequency, amplitude, and duration of the epileptiform events.
-
A concentration-dependent reduction in the parameters of epileptiform activity indicates a direct anticonvulsant effect.
-
Visualizations
Signaling Pathway of Deudextromethorphan
Caption: Deudextromethorphan's dual mechanism of action.
Experimental Workflow: Amygdala Kindling Model
Caption: Workflow for the amygdala kindling seizure model.
Experimental Workflow: In Vitro Brain Slice Model
Caption: Workflow for in vitro brain slice seizure model.
References
- 1. OTC Cough References [aesnet.org]
- 2. Dextromethorphan inhibits NMDA-induced convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan attenuates trimethyltin-induced neurotoxicity via sigma1 receptor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in anticonvulsant potency and adverse effects between dextromethorphan and dextrorphan in amygdala-kindled and non-kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dextromethorphan on the seizures induced by kainate and the calcium channel agonist BAY k-8644: comparison with the effects of dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of dimemorfan to sigma-1 receptor and its anticonvulsant and locomotor effects in mice, compared with dextromethorphan and dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I clinical trial of dextromethorphan in intractable partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. Dextromethorphan for treatment of complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug refractory epilepsy in brain damage: effect of dextromethorphan on EEG in four patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonketotic hyperglycinemia: clinical and electrophysiologic effects of dextromethorphan, an antagonist of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Deudextromethorphan Hydrobromide: A Versatile Tool for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deudextromethorphan hydrobromide is a deuterated analog of dextromethorphan, a compound with a well-established safety profile and a history of use as a cough suppressant. The strategic replacement of hydrogen atoms with deuterium at the O-methyl group and on the N-methyl group enhances its metabolic stability by reducing its susceptibility to metabolism by the cytochrome P450 enzyme CYP2D6. This key modification leads to higher and more sustained plasma concentrations of the parent compound compared to dextromethorphan, making deudextromethorphan a valuable tool for investigating specific neurological pathways with greater precision.
Deudextromethorphan, often in combination with a CYP2D6 inhibitor like quinidine (as AVP-786), is being investigated for various neurological and psychiatric conditions, including agitation in Alzheimer's disease, major depressive disorder, and Rett syndrome.[1][2][3][4] Its multifaceted mechanism of action, primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist, allows for the modulation of glutamatergic and other neurotransmitter systems implicated in a wide range of CNS disorders.[2][3][5]
These application notes provide a comprehensive overview of this compound as a tool compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in fundamental neuroscience research.
Mechanism of Action
Deudextromethorphan exerts its effects in the central nervous system through multiple targets:
-
NMDA Receptor Antagonism: Deudextromethorphan and its primary metabolite, deudextrorphan, act as non-competitive antagonists at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[6][7][8] By blocking the NMDA receptor, deudextromethorphan can modulate excessive glutamatergic neurotransmission, a pathological hallmark of several neurological conditions.
-
Sigma-1 Receptor Agonism: Deudextromethorphan is a potent agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[9] Sigma-1 receptor activation is implicated in neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems.[10]
-
Serotonin and Norepinephrine Reuptake Inhibition: Deudextromethorphan also acts as a weak inhibitor of serotonin and norepinephrine reuptake, which may contribute to its antidepressant effects.[9]
The deuteration of dextromethorphan to form deudextromethorphan primarily alters its pharmacokinetics by slowing its metabolism, leading to increased and more prolonged exposure to the parent drug.[5] This allows for the investigation of dextromethorphan's direct pharmacological effects with reduced confounding influences from its primary metabolite, dextrorphan.
Quantitative Data
The following tables summarize key quantitative data for dextromethorphan, the non-deuterated parent compound of deudextromethorphan. While specific quantitative data for deudextromethorphan are still emerging, the data for dextromethorphan provide a valuable reference for its receptor binding and functional activity.
Table 1: Receptor Binding Affinities of Dextromethorphan
| Target | Radioligand | Tissue/System | Ki (nM) | Reference(s) |
| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Rat brain homogenates | 400 | [11] |
| NMDA Receptor (PCP site) | [3H]MK-801 | Postmortem human frontal cortex | 1680 | [12] |
| Serotonin Transporter (SERT) | [3H]Paroxetine | Human | 1.44 | [12] |
Table 2: Functional Activity of Dextromethorphan
| Assay | Effect | Preparation | IC50 (µM) | Reference(s) |
| NMDA-induced currents | Inhibition | Cultured rat cortical neurons | 0.55 | |
| Voltage-activated Na+ channels | Inhibition | Cultured rat cortical neurons | ~80 | |
| Voltage-activated Ca2+ channels | Inhibition | Cultured rat cortical neurons | 52-71 | [13] |
Experimental Protocols
In Vitro Assays
1. Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from published methods to determine the binding affinity of deudextromethorphan for the sigma-1 receptor.[11][14]
-
Objective: To determine the inhibitory constant (Ki) of deudextromethorphan for the sigma-1 receptor.
-
Materials:
-
Rat brain tissue
-
Tris-HCl buffer (50 mM, pH 7.4)
-
--INVALID-LINK---Pentazocine (radioligand)
-
Haloperidol (for non-specific binding determination)
-
This compound solutions of varying concentrations
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer to obtain the P2 brain homogenate.
-
Binding Assay: In a 96-well plate, combine the brain homogenate (400-500 µg protein/sample), a single concentration of --INVALID-LINK---pentazocine (e.g., 0.1–100 nM), and varying concentrations of deudextromethorphan. For determining non-specific binding, add 10 µM haloperidol.
-
Incubation: Incubate the plate at 25°C for 120 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of deudextromethorphan from competition binding curves and calculate the Ki value using the Cheng-Prusoff equation.
-
2. NMDA Receptor Electrophysiology (Whole-Cell Patch-Clamp)
This protocol provides a general framework for assessing the effect of deudextromethorphan on NMDA receptor-mediated currents in cultured neurons.[13]
-
Objective: To characterize the inhibitory effect of deudextromethorphan on NMDA-induced currents.
-
Materials:
-
Cultured rat cortical neurons
-
External solution (containing NaCl, KCl, CaCl2, HEPES, glucose, and tetrodotoxin to block sodium channels)
-
Internal solution (containing CsCl, MgCl2, HEPES, EGTA, and ATP)
-
NMDA solution
-
This compound solutions
-
Patch-clamp rig with amplifier and data acquisition system
-
-
Procedure:
-
Cell Preparation: Plate cultured cortical neurons on coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a neuron using a glass micropipette filled with the internal solution.
-
NMDA Application: Apply NMDA (e.g., 100 µM) to the neuron to induce an inward current.
-
Deudextromethorphan Application: Co-apply varying concentrations of deudextromethorphan with NMDA and record the resulting current.
-
Data Analysis: Measure the peak amplitude of the NMDA-induced current in the absence and presence of deudextromethorphan. Plot the concentration-response curve to determine the IC50 value for deudextromethorphan's inhibition of the NMDA receptor current.
-
In Vivo Assays
3. Forced Swim Test (Mouse)
The forced swim test is a common behavioral assay to assess antidepressant-like activity.[15][16]
-
Objective: To evaluate the antidepressant-like effects of deudextromethorphan in mice.
-
Materials:
-
Male Swiss Webster mice
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
This compound solution
-
Vehicle control (e.g., saline)
-
Video recording and analysis software
-
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer deudextromethorphan or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test: Place each mouse individually into the cylinder filled with water to a depth of 15 cm.
-
Recording: Record the session for 6 minutes.
-
Scoring: Score the last 4 minutes of the test for immobility time (the time the mouse spends floating with only minimal movements to keep its head above water).
-
Data Analysis: Compare the immobility time between the deudextromethorphan-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.
-
4. In Vivo Microdialysis for Dopamine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in a specific brain region (e.g., the striatum) of a rat following deudextromethorphan administration.[17][18]
-
Objective: To determine the effect of deudextromethorphan on dopamine release in the rat brain.
-
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probe and guide cannula
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC with electrochemical detection (HPLC-ED) system
-
-
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., striatum). Allow the animal to recover for at least 24 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 1 hour to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer deudextromethorphan systemically (e.g., i.p.) or locally via reverse dialysis through the probe.
-
Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express dopamine levels as a percentage of the baseline and compare the effects of deudextromethorphan to a vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of deudextromethorphan.
Caption: General experimental workflows.
References
- 1. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avanir Pharmaceuticals, Inc. to Continue Clinical Development of Investigational AVP-786 for the Treatment of Agitation in Patients with Alzheimer's Dementia [prnewswire.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextromethorphan O-demethylation in liver microsomes as a prototype reaction to monitor cytochrome P-450 db1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of dextromethorphan in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 17. Synthesis of potent sigma-1 receptor ligands via fragmentation of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Fast-Scan Cyclic Voltammetry of Dopamine near Microdialysis Probes - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of Deudextromethorphan Hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deudextromethorphan hydrobromide. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation aimed at enhancing its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a key focus?
Deudextromethorphan (d6-DM) is a deuterated form of dextromethorphan (DM), a compound used as a cough suppressant and for other neurological indications.[1][2] Like its parent compound, deudextromethorphan has low oral bioavailability due to extensive first-pass metabolism in the liver.[3] A primary metabolic pathway is O-demethylation by the cytochrome P450 2D6 (CYP2D6) enzyme, which rapidly converts it to its major active metabolite, dextrorphan (DXO).[4][5][6] Improving the bioavailability of the parent drug, deudextromethorphan, is crucial for achieving therapeutic concentrations in the central nervous system for desired pharmacological effects.[7][8]
Q2: How does deuteration of dextromethorphan impact its metabolism and bioavailability?
Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium, at specific positions on the molecule. This modification strengthens the chemical bonds, making them more resistant to metabolic cleavage by enzymes like CYP2D6.[2][9] This "kinetic isotope effect" slows down the rate of metabolism, thereby increasing the systemic exposure (bioavailability) of the parent deudextromethorphan molecule compared to standard dextromethorphan.[2][9]
Q3: What is the role of quinidine when co-administered with deudextromethorphan (as in AVP-786)?
Quinidine is a potent inhibitor of the CYP2D6 enzyme.[2][10] When administered with deudextromethorphan, quinidine blocks the primary metabolic pathway, significantly reducing the first-pass metabolism of deudextromethorphan to dextrorphan.[7][8] This inhibition leads to a substantial increase in the plasma concentration and systemic bioavailability of deudextromethorphan.[1][10] The combination allows for the therapeutic effects of the parent drug to be maximized.[7] For instance, studies with the non-deuterated dextromethorphan/quinidine combination have shown an approximately 20-fold increase in dextromethorphan exposure compared to when it's given alone.[10]
Q4: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs like deudextromethorphan?
Beyond metabolic inhibition, several formulation strategies can be employed to enhance bioavailability:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[11][12][13] They can enhance absorption through the gastrointestinal tract and may even bypass first-pass metabolism via lymphatic transport.[14][15]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a hydrophilic carrier in its non-crystalline, high-energy amorphous state can significantly increase its solubility and dissolution rate.[12][14][15]
-
Particle Size Reduction (Nanotechnology): Reducing the particle size of the active pharmaceutical ingredient (API) to the nanoscale dramatically increases the surface area, which can lead to faster dissolution and improved absorption.[14][15]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[11]
Deudextromethorphan Metabolism and Bioavailability Enhancement
The diagram below illustrates the primary metabolic pathway for deudextromethorphan and the mechanism by which quinidine enhances its bioavailability.
Caption: Metabolic pathway of deudextromethorphan and the inhibitory effect of quinidine.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments.
Issue: Failed Dissolution Test (Results Below Specification)
A dissolution test failure can compromise the prediction of in vivo performance.[16][17] If your deudextromethorphan formulation fails to meet the dissolution criteria, a systematic investigation is necessary.[18]
Q: My dissolution results are unexpectedly low. What is the first thing I should check? A: First, verify the dissolution apparatus setup and parameters.[18] Mechanical issues are a common source of error.[19]
- Temperature: Ensure the medium temperature in each vessel is within ±0.5°C of the target (typically 37°C).[17][18]
- Rotation Speed: Verify the paddle or basket rotation speed is correct and consistent.[17]
- Vibration: Check for any significant vibration from the apparatus or surrounding environment.[18]
- Apparatus Condition: Inspect vessels for scratches and ensure paddles/baskets are not damaged or misshapen.[18][20]
Q: The apparatus seems fine. What are the next steps in troubleshooting? A: The next step is to investigate the dissolution medium and the analytical procedure.
- Medium Preparation: Confirm that the dissolution medium was prepared correctly (correct reagents, weights, and final pH).[20]
- Degassing: Inadequate degassing of the medium can cause air bubbles to form on the tablet surface, hindering dissolution. Ensure your degassing procedure is validated and was performed correctly.[18][19]
- Analytical Method: Review the analytical finish (e.g., HPLC, UV-Vis). Check the standard concentrations, wavelength, and calculations for errors.[18] Was the reference standard stored correctly and within its expiration period?[19]
- Drug Stability: Confirm that deudextromethorphan is stable in the chosen dissolution medium for the duration of the test. Degradation can lead to artificially low results.[19][20]
Q: What if the apparatus, medium, and analytical method are all correct? A: The focus should now shift to the drug product formulation itself.
- Formulation Components: Review the excipients used. Hydrophobic lubricants like magnesium stearate, if used in excess (e.g., >1%), can form a barrier that impedes water penetration and dissolution.[16]
- Manufacturing Process: Investigate the manufacturing parameters. Over-compression of tablets can result in low porosity and slow dissolution.[16] For coated tablets, ensure the coating thickness is not excessive, as this can delay water penetration.[16]
- API Properties: Consider the physicochemical properties of the deudextromethorphan API used. Issues like changes in particle size or crystalline form (polymorphism) can significantly alter solubility and dissolution profiles.[16]
Troubleshooting Workflow for Failed Dissolution
Caption: A systematic workflow for troubleshooting dissolution test failures.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for dextromethorphan (a close proxy for deudextromethorphan's behavior) when administered with and without the CYP2D6 inhibitor quinidine, illustrating the significant impact on bioavailability.
| Parameter | Dextromethorphan Alone | Dextromethorphan + Quinidine | Fold Increase |
| Cmax (ng/mL) | ~1.5 - 2.5 | ~30 - 50 | ~20x |
| AUC (ng·h/mL) | ~10 - 20 | ~350 - 550 | ~25-30x |
| T½ (hours) | ~2 - 4 | ~12 - 20 | ~4-5x |
| Note: Data are representative values compiled from literature on dextromethorphan/quinidine combinations to illustrate the principle of bioavailability enhancement.[10][21] Actual values for deudextromethorphan may vary. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II - Paddle)
This protocol outlines a standard method for assessing the dissolution rate of a this compound tablet formulation.
-
Apparatus: USP Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of 0.1 N HCl or other relevant biorelevant media (e.g., FaSSIF, FeSSIF).[22]
-
Temperature: Maintain the medium at 37 ± 0.5°C.[17]
-
Paddle Speed: Set rotation to 50 or 75 RPM.
-
Procedure: a. Allow the dissolution medium to equilibrate to the set temperature. b. Place one tablet into each of the six dissolution vessels. c. Start the apparatus immediately. d. At specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample aliquot (e.g., 5 mL) from each vessel. e. Immediately filter the samples through a validated filter (e.g., 0.45 µm PVDF).
-
Analysis: Quantify the amount of dissolved deudextromethorphan in each sample using a validated analytical method, such as HPLC-UV.
-
Acceptance Criteria: Compare the percentage of drug dissolved at each time point against the product's quality control specifications.
Protocol 2: In Vitro Caco-2 Permeability Assay
This assay is a widely used in vitro model to predict intestinal drug permeability and absorption.[23][24]
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of each cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).
-
Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a known concentration.
-
Permeability Measurement (Apical to Basolateral): a. Remove the culture medium from the apical (AP) and basolateral (BL) chambers. b. Add the dosing solution to the AP (upper) chamber. c. Add fresh transport buffer to the BL (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time intervals, collect samples from the BL chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of deudextromethorphan in the BL samples using a sensitive analytical method like LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter membrane.
-
C₀ is the initial drug concentration in the donor chamber.
-
Protocol 3: Quantification of Deudextromethorphan in Plasma by LC-MS/MS
This protocol provides a general workflow for the sensitive quantification of deudextromethorphan in plasma samples from pharmacokinetic studies.[25][26][27][28]
-
Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled version of the drug).[27] b. Add a basifying agent (e.g., ammonium hydroxide) to adjust the pH.[27] c. Add an extraction solvent (e.g., n-butyl chloride or ethyl acetate).[25][27] d. Vortex vigorously to mix, then centrifuge to separate the organic and aqueous layers. e. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for injection.
-
Chromatographic Conditions (UPLC/HPLC): a. Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18).[27] b. Mobile Phase: A gradient of acetonitrile and water containing a modifier like 0.1% formic acid.[25] c. Flow Rate: A typical flow rate for UPLC would be around 0.250 mL/min.[27]
-
Mass Spectrometry Conditions (Tandem Quadrupole): a. Ionization: Use positive electrospray ionization (ESI+).[25] b. Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. c. MRM Transitions: Monitor for specific precursor-to-product ion transitions for both deudextromethorphan and its internal standard.
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of deudextromethorphan in the plasma samples by comparing the peak area ratios of the analyte to the internal standard.[25]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Deudextromethorphan/quinidine - Wikipedia [en.wikipedia.org]
- 3. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of dextromethorphan: Relevance to dextromethorphan/quinidine (Nuedexta®) clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Otsuka's Subsidiary Avanir Pharmaceuticals Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia|March 25, 2019|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 10. drugs.com [drugs.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 14. upm-inc.com [upm-inc.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 17. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]
- 18. studylib.net [studylib.net]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. Dextromethorphan/quinidine - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 24. biorxiv.org [biorxiv.org]
- 25. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Highly sensitive high-performance liquid chromatographic-tandem mass spectrometric method for the analysis of dextromethorphan in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deudextromethorphan Hydrobromide Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with deudextromethorphan hydrobromide. The information is based on available preclinical data from studies on deudextromethorphan, its non-deuterated counterpart dextromethorphan, and the combination product AVP-786 (deudextromethorphan/quinidine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dextromethorphan?
This compound is a deuterated form of dextromethorphan hydrobromide. This means that some of the hydrogen atoms in the dextromethorphan molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is designed to alter the drug's metabolism, specifically to slow its breakdown by the liver enzyme CYP2D6.[1][2] By reducing the rate of metabolism, deudextromethorphan is intended to have a longer half-life and potentially a more consistent therapeutic effect compared to dextromethorphan.[1] Deudextromethorphan is a component of the investigational drug AVP-786, where it is combined with a low dose of quinidine sulfate to further inhibit CYP2D6 metabolism.[3][4]
Q2: What are the known mechanisms of action for deudextromethorphan?
The pharmacological profile of deudextromethorphan is similar to that of dextromethorphan.[1] Its primary mechanisms of action include:
-
NMDA Receptor Antagonist: It acts as a weak, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[2]
-
Sigma-1 Receptor Agonist: It is an agonist of the sigma-1 receptor, a molecular chaperone in the endoplasmic reticulum.[2]
-
Serotonin-Norepinephrine Reuptake Inhibitor: It also functions as a serotonin-norepinephrine reuptake inhibitor.[1]
Q3: Are there publicly available, dedicated preclinical toxicology studies specifically for this compound?
Based on publicly available information, comprehensive, standalone preclinical toxicology reports specifically for this compound are limited. The development of AVP-786 (deudextromethorphan/quinidine) has largely relied on the extensive preclinical and clinical data available for dextromethorphan and the approved combination of dextromethorphan/quinidine (Nuedexta).[5] Regulatory filings for similar deuterated drugs, like deutetrabenazine, have also referenced the toxicology data of the parent compound.
Troubleshooting Guide for Unexpected Experimental Outcomes
This guide addresses potential issues researchers may encounter during preclinical studies with this compound.
Issue 1: Higher than expected incidence of central nervous system (CNS) side effects in animal models (e.g., ataxia, lethargy, abnormal movements).
-
Possible Cause 1: Dose-Related Effects. Dextromethorphan, the parent compound, is known to cause CNS effects at higher doses. In preclinical studies with dextromethorphan and its combination with quinidine, effects such as ataxia, reduced activity, and lethargy have been observed.[6][7]
-
Troubleshooting Steps:
-
Review Dosing Regimen: Compare the administered dose with published preclinical data for dextromethorphan. High doses in animal models, such as those exceeding 10 mg/kg, have been associated with more pronounced CNS effects.[8]
-
Assess for Drug Accumulation: In a 2-week study of dextromethorphan/quinidine in rats, the active metabolite dextrorphan showed accumulation over 14 days.[7] Consider if the dosing interval is sufficient for clearance in your animal model.
-
Evaluate Animal Model Sensitivity: Different species and strains may exhibit varying sensitivity to NMDA receptor antagonists.
-
-
Experimental Protocol Reference: In a 2-week dose-finding study in Sprague-Dawley rats, oral gavage doses of 50 and 100 mg/kg/day of dextromethorphan in combination with 100 mg/kg/day of quinidine were administered.[7] Clinical signs of toxicity, including reduced activity, lethargy, and ataxia, were observed, particularly at the high dose.[7]
Issue 2: Observation of cardiovascular effects (e.g., tachycardia) in animal models.
-
Possible Cause 1: Autonomic Effects. Tachycardia has been reported as a common adverse event in preclinical and clinical settings with dextromethorphan.[6]
-
Troubleshooting Steps:
-
Monitor Vital Signs: Implement continuous or frequent monitoring of heart rate and blood pressure in your experimental protocol.
-
Control for Stress: Ensure that handling and experimental procedures are minimally stressful to the animals, as stress can independently affect cardiovascular parameters.
-
Consider the Role of Quinidine (if applicable): If co-administering with quinidine (as in AVP-786), be aware that quinidine itself has cardiovascular effects.
-
Issue 3: Unexpected mortality in animal studies.
-
Possible Cause 1: Acute Toxicity at High Doses. The route of administration significantly impacts the toxicity of dextromethorphan. Intravenous administration has been shown to be approximately 10 times more toxic than oral administration in animal models.[9]
-
Troubleshooting Steps:
-
Verify Route of Administration and Dose Calculation: Double-check all dose calculations and the consistency of the administration technique.
-
Review LD50 Data for Dextromethorphan: The oral LD50 for dextromethorphan in mice and rats ranges from 150 to 350 mg/kg.[9] Ensure your dosing is well below these levels unless specifically studying toxicity.
-
Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies on dextromethorphan, which can serve as a reference for researchers working with its deuterated form.
Table 1: CNS and Other Side Effects of Dextromethorphan/Quinidine in a 2-Week Rat Study
| Dose Group (Dextromethorphan/Quinidine, mg/kg/day) | Observed Side Effects | Severity |
| 50 / 100 | Salivation, reduced activity, lethargy, ataxia, piloerection, hypothermia | Mild to Moderate |
| 100 / 100 | Salivation, reduced activity, lethargy, ataxia, piloerection, hypothermia | More severe, especially in females |
Data sourced from a 2-week dose-finding study in Sprague-Dawley rats.[7]
Table 2: Acute Toxicity of Dextromethorphan in Various Animal Models
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mice | Oral | 150 - 350 |
| Rats | Oral | 150 - 350 |
| Rabbits | Oral | 150 - 350 |
| Mice | Intravenous | 15 - 40 |
| Rats | Intravenous | 15 - 40 |
| Rabbits | Intravenous | 15 - 40 |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[9]
Visualizations
Signaling Pathways of Deudextromethorphan
Caption: Mechanism of action of deudextromethorphan.
General Preclinical Toxicology Workflow
References
- 1. Deudextromethorphan/quinidine - Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. Alzheimer's disease drug development pipeline: 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 5. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Deudextromethähän Dosage to Minimize Adverse Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of deudextromethorphan while minimizing adverse effects during preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is deudextromethorphan and how does it differ from dextromethorphan?
A1: Deudextromethorphan (d6-DM) is a deuterated form of dextromethorphan. This structural modification, the substitution of hydrogen atoms with deuterium, alters its pharmacokinetic profile. Specifically, deuteration reduces the susceptibility of the molecule to metabolism by the cytochrome P450 enzyme CYP2D6. This leads to increased bioavailability and a longer half-life of deudextromethorphan in the body compared to dextromethorphan. This characteristic is often utilized in combination with a CYP2D6 inhibitor, such as quinidine, to further enhance and sustain plasma concentrations.
Q2: What are the primary mechanisms of action for deudextromethorphan?
A2: Deudextromethorphan, like its parent compound, has a multi-modal mechanism of action. Its primary targets include:
-
NMDA Receptor Antagonism: It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory glutamatergic neurotransmission.
-
Sigma-1 Receptor Agonism: It acts as an agonist at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, which modulates calcium signaling and cellular stress responses.
-
Serotonin and Norepinephrine Reuptake Inhibition: It is a weak inhibitor of serotonin and norepinephrine transporters, which can increase the levels of these neurotransmitters in the synaptic cleft.
Q3: What are the most commonly observed adverse effects of deudextromethorphan, particularly when co-administered with quinidine (AVP-786)?
A3: Clinical trials of AVP-786 (deudextromethorphan/quinidine) have identified several common adverse events. These include falls, urinary tract infections, headache, and diarrhea.[1][2][3] At higher doses of dextromethorphan (above 4 mg/kg), CNS effects such as euphoria, visual hallucinations, and agitation have been reported.[4]
Q4: Are the adverse effects of deudextromethorphan dose-dependent?
A4: Yes, the adverse effects of dextromethorphan and by extension, deudextromethorphan, are generally dose-related. Mild side effects like dizziness and drowsiness can occur at therapeutic doses, while more severe effects like hallucinations and dissociative states are associated with higher doses. For instance, doses of 100-300 mg of dextromethorphan are associated with mild stimulation and hallucinations, 300-600 mg with dissociative effects, and doses exceeding 600 mg can lead to more profound dissociation and potential coma.
Q5: How can we minimize the risk of serotonin syndrome during our experiments?
A5: Serotonin syndrome is a serious risk when combining deudextromethorphan with other serotonergic agents. To minimize this risk, it is crucial to avoid co-administration with drugs that increase serotonin levels, such as monoamine oxidase inhibitors (MAOIs), selective serotonin reuptake inhibitors (SSRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs).[4] If co-administration is necessary, a careful dose-escalation protocol should be implemented, and subjects should be closely monitored for signs of serotonin syndrome, which include hyperthermia, agitation, tremors, and muscle rigidity.
Data Presentation: Adverse Events in Clinical Trials
The following tables summarize adverse event data from clinical trials of AVP-786 (deudextromethorphan/quinidine).
Table 1: Treatment-Emergent Adverse Events with an Incidence >5% in a Phase 3 Clinical Trial of AVP-786
| Adverse Event | AVP-786 High Dose (n=186) | AVP-786 Low Dose (n=198) | Placebo (n=214) |
| Fall | 8.6% (n=16) | 9.1% (n=18) | 2.8% (n=6) |
Data from a phase 3 clinical trial (NCT03393520) of AVP-786 in patients with agitation associated with dementia of the Alzheimer's type.[3][5][6]
Table 2: Most Common Adverse Events in a Phase 3 Clinical Development Program for AVP-786
| Adverse Event | Incidence |
| Falls | >5% |
| Urinary Tract Infection | >5% |
| Headache | >5% |
| Diarrhea | >5% |
Data from the first study of a phase 3 clinical development program for AVP-786.[1][2]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the adverse effects of deudextromethorphan in a research setting.
Protocol 1: Assessment of NMDA Receptor Antagonist-Induced Hyperlocomotion in Rodents
Objective: To quantify the psychostimulant-like effects of deudextromethorphan, a characteristic of NMDA receptor antagonists.
Apparatus:
-
Open field arena (e.g., 50 x 50 x 33 cm) with automated video tracking software (e.g., Ethovision).
Procedure:
-
Habituation: Acclimate the animals (mice or rats) to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer deudextromethorphan or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal injection). A dose range should be selected based on preliminary studies.
-
Observation Period: Place the animal in the center of the open field arena 30 minutes after drug administration.
-
Data Collection: Record the animal's locomotor activity for a defined period (e.g., 60 minutes) using the video tracking software. Key parameters to measure include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Compare the locomotor activity of the deudextromethorphan-treated groups to the vehicle-treated control group. A significant increase in distance traveled is indicative of hyperlocomotion.
Troubleshooting:
-
High variability: Ensure consistent lighting, temperature, and handling procedures. Habituate animals to the injection procedure to reduce stress-induced hyperactivity.
-
Ceiling effect: If the highest doses do not produce a further increase in locomotion, consider testing a wider range of lower doses to better define the dose-response curve.
Protocol 2: Assessment of Serotonergic Activity using the Head-Twitch Response (HTR) in Mice
Objective: To evaluate the potential of deudextromethorphan to activate 5-HT2A receptors, which can be associated with hallucinogen-like effects and contribute to serotonin syndrome.
Apparatus:
-
Observation chamber (e.g., a standard mouse cage).
-
Video recording equipment.
Procedure:
-
Habituation: Acclimate mice to the observation chamber for 30-60 minutes before drug administration.
-
Drug Administration: Administer deudextromethorphan, a positive control (e.g., a known 5-HT2A agonist like DOI), or vehicle.
-
Observation Period: Immediately after administration, place the mouse in the observation chamber and record its behavior for 30-60 minutes.
-
Data Collection: A trained observer, blind to the treatment conditions, should count the number of head twitches. A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: Compare the frequency of head twitches in the deudextromethorphan-treated group to the vehicle and positive control groups. An increase in HTR suggests 5-HT2A receptor activation.[7][8][9][10][11]
Troubleshooting:
-
Difficulty in scoring: Ensure observers are properly trained to distinguish head twitches from other behaviors like grooming. Video recording allows for repeated and blind scoring.
-
Low response: The HTR can be strain-dependent. Ensure the use of a mouse strain known to exhibit a robust HTR (e.g., C57BL/6J).
Visualizations
Signaling Pathways of Deudextromethorphan
Caption: Simplified signaling pathways of deudextromethorphan.
Experimental Workflow for Assessing Adverse Effects
Caption: Workflow for assessing and optimizing deudextromethorphan dosage.
Logical Relationship of Dose and Adverse Effects
Caption: Relationship between deudextromethorphan dose and adverse effects.
References
- 1. Avanir Pharmaceuticals, Inc. Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia [prnewswire.com]
- 2. alzforum.org [alzforum.org]
- 3. neurologylive.com [neurologylive.com]
- 4. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. labcorp.com [labcorp.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Deudextromethorphan Hydrobromide Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the formulation of deudextromethorphan hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from dextromethorphan hydrobromide?
This compound is the deuterated form of dextromethorphan hydrobromide, an antitussive (cough suppressant) agent.[1][2] In deudextromethorphan, six hydrogen atoms on the methoxy and N-methyl groups are replaced with deuterium. This isotopic substitution is designed to slow down the drug's metabolism by the cytochrome P450 enzyme CYP2D6.[3] While this primarily affects the drug's pharmacokinetics, the fundamental physicochemical properties relevant to formulation are nearly identical to those of standard dextromethorphan hydrobromide.[3]
Q2: What are the key physicochemical properties of this compound that I should consider during formulation?
This compound is a white to slightly yellow crystalline powder.[4] Its key properties, largely based on its non-deuterated counterpart, dextromethorphan HBr, are summarized below. These characteristics, particularly its limited water solubility, classify it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), which presents the primary challenge in formulation.[5]
| Property | Value | Significance in Formulation |
| Appearance | White crystalline powder[4][6] | Influences handling, blending, and content uniformity. |
| Solubility | Sparingly soluble in water (~1.5 g/100 mL at 25°C); Soluble in ethanol; Freely soluble in chloroform; Practically insoluble in ether.[4][6] | Poor aqueous solubility is a rate-limiting step for dissolution and absorption, requiring solubility enhancement strategies.[5][7] |
| pKa (Strongest Basic) | ~9.85[8] | As a basic compound, its solubility is pH-dependent, being higher in acidic environments like the stomach. |
| LogP | ~3.4 - 3.75[8] | High lipophilicity contributes to poor water solubility but good membrane permeability. |
| Molecular Weight | ~358.3 g/mol (anhydrous, deuterated)[9] | Standard property for stoichiometric calculations. |
| Taste | Bitter and obnoxious[10] | Critical for patient compliance in oral liquid and orally disintegrating dosage forms, necessitating taste-masking. |
Troubleshooting Guide
Problem 1: My this compound formulation exhibits poor and inconsistent dissolution.
-
Probable Cause: The primary reason is the drug's inherent low aqueous solubility (BCS Class II).[5] Other factors can include improper excipient selection, particle agglomeration, or an ineffective formulation strategy for a lipophilic compound.
-
Suggested Solutions:
-
Particle Size Reduction: Decrease the particle size of the API via micronization or nanonization to increase the surface area available for dissolution, as described by the Noyes-Whitney equation.[5][11] This is a fundamental approach for improving the dissolution rate of poorly soluble drugs.[11]
-
Use of Solubilizing Excipients:
-
Solid Dispersions: Create an amorphous solid dispersion by dissolving the drug and a hydrophilic polymer carrier (e.g., HPMC, PVP, Soluplus®) in a common solvent and then removing the solvent.[7][12] This presents the drug in a higher energy amorphous state, which improves both solubility and dissolution rate.[5]
-
Lipid-Based Formulations: For oral dosage forms, consider lipid-based drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations keep the drug in a dissolved state in lipidic excipients, which then form a fine emulsion in the gastrointestinal tract, facilitating absorption.[5][11]
-
Problem 2: The API is degrading during stability testing of my formulation.
-
Probable Cause: Deudextromethorphan can be susceptible to oxidative degradation.[13] Incompatibility with certain excipients is another common cause. For example, reactive impurities like peroxides or aldehydes present in excipients such as povidone or lactose can degrade the API.[14]
-
Suggested Solutions:
-
Conduct a Thorough Drug-Excipient Compatibility Study: Before finalizing the formulation, perform compatibility studies by mixing the API with individual excipients (typically in a 1:1 ratio) and exposing them to accelerated stability conditions (e.g., 40°C/75% RH).[15][16] Analyze the samples at set time points using a stability-indicating HPLC method to detect degradation.
-
Control the Microenvironment:
-
pH Adjustment: If the degradation is pH-dependent, use appropriate buffering agents to maintain the pH of maximum stability.
-
Antioxidants: If the degradation is oxidative, consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the formulation.[13]
-
-
Select High-Quality Excipients: Use excipients with low levels of reactive impurities. For instance, select specific grades of lactose or microcrystalline cellulose that are known to have low peroxide content.[14]
-
Protect from Light and Oxygen: Store the formulation in light-resistant containers and consider packaging under an inert atmosphere (e.g., nitrogen) if the drug is particularly sensitive to photo-oxidation or oxidation.
-
Problem 3: My oral liquid or orally disintegrating tablet (ODT) formulation is too bitter for patient acceptance.
-
Probable Cause: this compound has an intensely bitter taste due to its chemical structure, which includes an amine functional group.
-
Suggested Solutions:
-
Ion-Exchange Resins: This is a highly effective method. The positively charged drug molecule can be complexed with a negatively charged ion-exchange resin (e.g., Kyron T-114). The resulting drug-resin complex is insoluble and does not release the drug at the pH of saliva, preventing the sensation of bitterness. The drug is subsequently released in the acidic environment of the stomach.
-
Sweeteners and Flavoring Agents: Use a combination of high-intensity sweeteners (e.g., sucralose, aspartame) and taste-masking flavors (e.g., mint, cherry, citrus) to overwhelm the bitter taste.
-
Polymer Coating: For solid dosage forms like ODTs or granules for suspension, the drug particles can be coated with a taste-masking polymer (e.g., Eudragit® E-100) that is insoluble at salivary pH but dissolves readily in the stomach.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a typical reverse-phase HPLC method for quantifying deudextromethorphan and separating it from potential degradation products.
-
Instrumentation: HPLC with UV Detector
-
Column: Purospher® STAR RP-18 end-capped (250 x 4.6 mm, 5 µm) or equivalent C18/C8 column.[17][18]
-
Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., 10mM Ammonium Bicarbonate or Potassium Phosphate) in a ratio suitable to achieve adequate retention and separation (e.g., 55:45 Acetonitrile:Buffer).[13][19] The pH is often adjusted to the acidic range (e.g., pH 3.4-4.0) with an acid like glacial acetic acid or phosphoric acid.[17][19]
-
Detection Wavelength: 220-280 nm, often set at 225 nm or 280 nm.[13][19]
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a methanol/water mixture) at a concentration of ~100 µg/mL.
-
Sample Preparation: Crush tablets or measure a volume of liquid formulation and dissolve/disperse in the diluent to achieve a theoretical final concentration similar to the standard solution. Filter the sample through a 0.45 µm syringe filter before injection.
-
Forced Degradation (Method Validation): To prove the method is stability-indicating, subject the drug substance to stress conditions:
-
Analysis: Inject the standard, sample, and forced degradation preparations. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main deudextromethorphan peak (resolution > 2).[13]
-
Protocol 2: Drug-Excipient Compatibility Study
This protocol outlines a standard procedure for assessing the compatibility of deudextromethorphan HBr with various formulation excipients.
-
Materials: Deudextromethorphan HBr API, selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium), glass vials.
-
Procedure:
-
Sample Preparation:
-
Prepare intimate physical mixtures of the API and each excipient, typically in a 1:1 weight ratio.[15]
-
Also prepare a control sample of the pure API.
-
For a more rigorous test, prepare a "wet" sample by adding a small amount of water (e.g., 5-20% w/w) to another set of mixtures to simulate high humidity conditions.[14]
-
-
Storage: Place the open vials containing the mixtures and the control sample into a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).[15]
-
Analysis:
-
Initial (Time 0): Analyze the pure API and the mixtures immediately after preparation.
-
Visual: Note any change in color or physical appearance.
-
Thermal Analysis (DSC): Run a Differential Scanning Calorimetry scan on each sample. A significant shift, appearance, or disappearance of thermal events (like the melting peak of the drug) can indicate an interaction.[21]
-
HPLC: Quantify the API in each mixture to establish a baseline.
-
-
Time Points (e.g., 1, 2, 4 weeks): Remove samples from the stability chamber.
-
Visual: Note any further changes.
-
HPLC: Use the stability-indicating HPLC method (Protocol 1) to assay the remaining amount of API and look for the appearance of new degradation peaks.
-
-
-
Interpretation: An excipient is considered incompatible if the samples containing it show significant discoloration, a substantial decrease (>5%) in the amount of API, or the appearance of major degradation peaks compared to the pure API control.[15]
-
Visualizations
References
- 1. This compound | C18H28BrNO2 | CID 90479359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deudextromethorphan | C18H25NO | CID 25052519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deudextromethorphan/quinidine - Wikipedia [en.wikipedia.org]
- 4. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. kreativeorganics.com [kreativeorganics.com]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Human Metabolome Database: Showing metabocard for Dextromethorphan (HMDB0001920) [hmdb.ca]
- 9. This compound anhydrous | C18H26BrNO | CID 164512974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. ejbps.com [ejbps.com]
- 14. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 16. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of dextromethorphan and its O-demethylated metabolite from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Deudextromethorphan in Solution
Disclaimer: This document provides guidance on preventing the degradation of deudextromethorphan in solution based on currently available scientific literature. Specific stability data for deudextromethorphan is limited. Therefore, much of the information presented herein is extrapolated from studies on its non-deuterated analog, dextromethorphan. The stability profile of deudextromethorphan may differ, and it is crucial to perform compound-specific stability studies for your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of deudextromethorphan solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Solution | Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing agents. | - Degas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon). - Consider adding antioxidants (e.g., ascorbic acid, sodium metabisulfite), ensuring compatibility with your experimental setup. |
| Photodegradation: Exposure to UV or visible light. | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to light during experimental procedures. | |
| pH Instability: Storage at an inappropriate pH. | - Buffer the solution to a pH where deudextromethorphan exhibits maximum stability. Based on data for dextromethorphan, a slightly acidic pH may be preferable. - Perform pH-rate profile studies to determine the optimal pH for your specific formulation. | |
| Temperature-Induced Degradation: Storage at elevated temperatures. | - Store stock solutions and experimental samples at recommended temperatures (e.g., refrigerated or frozen). - Avoid repeated freeze-thaw cycles. | |
| Appearance of Unknown Peaks in Chromatogram | Formation of Degradation Products: Chemical breakdown of deudextromethorphan. | - Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. - Use a stability-indicating analytical method capable of resolving deudextromethorphan from its degradants. |
| Interaction with Excipients: Incompatibility with other components in the formulation. | - Evaluate the compatibility of deudextromethorphan with all excipients in the solution. - Simplify the formulation to include only essential components. | |
| Inconsistent Analytical Results | Adsorption to Container Surfaces: Loss of analyte due to interaction with glass or plastic. | - Use silanized glassware or low-adsorption plastic containers. - Include a rinsing step with the solvent to recover any adsorbed material. |
| Inadequate Analytical Method: The method is not optimized to quantify deudextromethorphan accurately in the presence of other substances. | - Develop and validate a stability-indicating analytical method (e.g., HPLC, UPLC) for deudextromethorphan. - Ensure the method is specific, linear, accurate, and precise. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for deudextromethorphan in solution?
A1: Based on studies of dextromethorphan, the primary degradation pathways are likely oxidation and photodegradation.[1][2] Oxidative stress can lead to the formation of N-oxide impurities.[3] Hydrolysis under strongly acidic or basic conditions can also contribute to degradation.
Q2: How does deuteration affect the stability of deudextromethorphan compared to dextromethorphan?
A2: Deuteration at metabolically active sites, as in deudextromethorphan, is primarily intended to slow down enzymatic metabolism (a phenomenon known as the kinetic isotope effect).[4] While this enhances its pharmacokinetic profile, the effect on chemical stability in solution is not well-documented. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which could theoretically lead to slightly increased stability against certain chemical degradation pathways, but this needs to be experimentally verified.
Q3: What is a suitable solvent for preparing a stable deudextromethorphan stock solution?
A3: For analytical purposes, a common approach is to dissolve the compound in a minimal amount of an organic solvent like methanol or acetonitrile and then dilute with an aqueous buffer to the desired concentration. The choice of buffer will depend on the required pH for stability and the specifics of your experiment.
Q4: Are there any known stabilizers for deudextromethorphan solutions?
A4: While specific stabilizers for deudextromethorphan are not documented, general strategies to enhance the stability of pharmaceutical solutions can be applied. These include the use of buffers to maintain an optimal pH, antioxidants to prevent oxidative degradation, and light-protective packaging to prevent photodegradation. The selection of any stabilizer must be preceded by compatibility studies.
Q5: How should I store my deudextromethorphan solutions?
A5: To minimize degradation, solutions should be stored in tightly sealed, light-resistant containers at controlled low temperatures (e.g., 2-8 °C or -20 °C). The optimal storage conditions should be determined through long-term stability studies.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for investigating the stability of deudextromethorphan under various stress conditions. It is based on protocols used for dextromethorphan.[1][2][3][5][6][7][8][9]
Objective: To identify potential degradation products and degradation pathways of deudextromethorphan.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of deudextromethorphan in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for a specified period. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a specified duration. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or UPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Stability-Indicating HPLC Method (Example)
This is an exemplary HPLC method adapted from literature for dextromethorphan that can be used as a starting point for developing a method for deudextromethorphan.[3][6][7][8][9]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a buffer (e.g., 10 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm or 279 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways of deudextromethorphan.
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. ejbps.com [ejbps.com]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
Technical Support Center: Troubleshooting Deudextromethorphan Experiments
Welcome to the technical support center for deudextromethorphan experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the plasma concentrations of deudextromethorphan in our preclinical studies. What could be the primary cause?
A1: Significant variability in deudextromethorphan plasma concentrations is often linked to genetic polymorphisms in the Cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] Deudextromethorphan, like its non-deuterated analog dextromethorphan, is primarily metabolized by CYP2D6. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which can lead to substantial differences in drug exposure.[3]
Q2: Our bioanalytical assay for deudextromethorphan using a deuterated internal standard is showing poor precision. What are the common pitfalls?
A2: Poor precision in bioanalytical assays with deuterated internal standards can arise from several factors. One common issue is a chromatographic shift, where the deuterated internal standard does not perfectly co-elute with the analyte.[4][5] This can lead to differential matrix effects. Another potential problem is isotopic instability or "back-exchange," where deuterium atoms on the internal standard are replaced by hydrogen atoms from the sample or solvent, particularly in acidic or basic conditions.[6][7][8] Finally, the purity of the deuterated internal standard is crucial; the presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.[7]
Q3: We have identified an unexpected metabolite in our in vitro metabolism study with deudextromethorphan. What could explain this?
A3: The deuteration of dextromethorphan at the primary site of metabolism by CYP2D6 is designed to slow down its O-demethylation. This slowing of the primary metabolic pathway can sometimes lead to "metabolic switching," where the metabolism of the drug is shunted towards alternative, previously minor pathways.[8] This can result in the formation and detection of unexpected metabolites.
Q4: Can we use the same analytical method for both deudextromethorphan and dextromethorphan?
A4: While the chemical properties of deudextromethorphan and dextromethorphan are very similar, it is not recommended to use the exact same analytical method without validation. Due to the "deuterium isotope effect," deudextromethorphan may have a slightly different retention time in liquid chromatography compared to dextromethorphan.[4][5] Therefore, the method should be re-optimized and validated for deudextromethorphan to ensure accurate quantification.
Troubleshooting Guides
Issue 1: Inconsistent Quantification in Bioanalytical Assays
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.
-
Poor reproducibility of results between analytical runs.
-
Drifting internal standard response.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Chromatographic Shift (Isotope Effect) | 1. Verify Co-elution: Overlay the chromatograms of deudextromethorphan and its deuterated internal standard. A slight separation may be acceptable if it is consistent and does not lead to differential matrix effects.[4][5] 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column temperature to improve co-elution. |
| Isotopic Back-Exchange | 1. Assess Stability: Incubate the deuterated internal standard in a blank matrix under your experimental conditions and monitor for the appearance of the unlabeled analyte.[5][6] 2. Control pH and Temperature: Maintain a near-neutral pH and keep samples at a low temperature to minimize back-exchange.[6][7][8] |
| Internal Standard Purity | 1. Check Certificate of Analysis: Verify the isotopic and chemical purity of the deuterated internal standard. 2. Analyze Internal Standard Alone: Inject a high concentration of the deuterated internal standard to check for the presence of unlabeled deudextromethorphan. |
| Matrix Effects | 1. Perform Post-Column Infusion: This experiment can identify regions of ion suppression or enhancement in your chromatogram. 2. Improve Sample Preparation: Utilize a more effective sample clean-up technique, such as solid-phase extraction (SPE), to remove interfering matrix components.[9] |
Issue 2: Unexpected Pharmacokinetic Profiles
Symptoms:
-
Bimodal distribution of drug exposure in a study population.
-
Higher than expected parent drug concentrations and lower metabolite concentrations in some subjects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| CYP2D6 Polymorphisms | 1. Phenotyping/Genotyping: If feasible, perform CYP2D6 phenotyping (e.g., using dextromethorphan as a probe) or genotyping to identify poor, intermediate, extensive, and ultrarapid metabolizers.[1][2] 2. Data Stratification: Analyze the pharmacokinetic data based on the metabolizer status of the subjects. |
| Drug-Drug Interactions | 1. Review Concomitant Medications: Check if any co-administered drugs are known inhibitors or inducers of CYP2D6.[10][11] 2. In Vitro Inhibition Assay: Conduct an in vitro study using human liver microsomes to assess the potential of concomitant medications to inhibit deudextromethorphan metabolism. |
Data Presentation
Table 1: Impact of CYP2D6 Phenotype on Dextromethorphan Pharmacokinetics (Data adapted for illustrative purposes)
| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Reference |
| Dextromethorphan Cmax (ng/mL) | ~ 150-200 | ~ 10-20 | [12] |
| Dextromethorphan AUC (ngh/mL) | ~ 2000-3000 | ~ 100-200 | [12] |
| Dextrorphan Cmax (ng/mL) | ~ 1-5 | ~ 50-100 | [12] |
| Dextrorphan AUC (ngh/mL) | ~ 20-50 | ~ 500-800 | [12] |
| Metabolic Ratio (DM/DX in urine) | > 0.3 | < 0.3 | [1] |
Note: Deudextromethorphan is expected to show a similar pattern but with a reduced metabolic ratio in extensive metabolizers compared to dextromethorphan due to the deuterium isotope effect.
Experimental Protocols
Protocol 1: Bioanalytical Quantification of Deudextromethorphan in Human Plasma by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of plasma, add 10 µL of the deuterated internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute deudextromethorphan and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor for the specific precursor to product ion transitions for deudextromethorphan and its deuterated internal standard.
Protocol 2: In Vitro Metabolism of Deudextromethorphan in Human Liver Microsomes
1. Incubation
-
Prepare a stock solution of deudextromethorphan in a suitable solvent (e.g., acetonitrile or DMSO).
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4), human liver microsomes (final protein concentration of 0.5 mg/mL), and deudextromethorphan (final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
2. Sample Processing and Analysis
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Analyze the samples by LC-MS/MS to quantify the remaining deudextromethorphan and the formation of its primary metabolite, deudextrorphan.
Mandatory Visualization
Caption: Metabolic pathway of deudextromethorphan.
Caption: Troubleshooting workflow for inconsistent quantification.
Caption: Bioanalytical experimental workflow.
References
- 1. Polymorphic dextromethorphan metabolism: co-segregation of oxidative O-demethylation with debrisoquin hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of dextromethorphan metabolism using hepatocytes from CYP2D6 poor and extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing placebo response in deudextromethorphan clinical trials
Technical Support Center: Deudextromethorphan Clinical Trials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deudextromethorphan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of managing placebo response in clinical trials for CNS disorders.
Frequently Asked Questions (FAQs)
Q1: Why is the placebo response rate often high in clinical trials for conditions targeted by deudextromethorphan, such as Major Depressive Disorder (MDD)?
A1: The placebo response in MDD and other CNS disorder trials is a well-documented phenomenon with rates ranging from 30% to 40%.[1] Several factors contribute to this:
-
Fluctuating Nature of the Illness: The symptoms of depression can naturally vary over time. Spontaneous improvements may be misattributed to the placebo.[1]
-
Patient Expectancy: A patient's belief and expectation of improvement can lead to real physiological and psychological changes.[2][3] In trials where patients know they have a chance of receiving an active medication, this expectancy can be high.[2]
-
Therapeutic Contact: The increased attention, care, and monitoring inherent in a clinical trial setting can have a therapeutic effect on its own, contributing to symptom improvement in the placebo group.[4]
-
Baseline Severity: Placebo response tends to be higher in patients with milder forms of depression and decreases as the baseline severity of depression scores increases.[1][2]
Q2: What are the primary pharmacological mechanisms of deudextromethorphan that we are trying to differentiate from placebo?
A2: Deudextromethorphan, a deuterated version of dextromethorphan, has a multimodal mechanism of action.[5] Its primary active component, dextromethorphan, acts on several CNS targets:
-
NMDA Receptor Antagonism: Dextromethorphan and its main metabolite, dextrorphan, are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, which modulates excitatory glutamate signaling.[6][7][8]
-
Sigma-1 Receptor Agonism: It binds to sigma-1 receptors, which are involved in modulating neuronal excitability.[6][7][9]
-
Serotonin and Norepinephrine Reuptake Inhibition: It weakly inhibits the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects.[6][7]
The deuteration of dextromethorphan is designed to reduce its susceptibility to metabolism by the CYP2D6 enzyme, thereby increasing its bioavailability and extending its half-life.[10]
Signaling Pathway Diagram
Caption: Simplified Mechanism of Action of Dextromethorphan.
Troubleshooting Guides
Problem: Our trial is showing a high placebo response, potentially masking the true effect of deudextromethorphan and compromising statistical power.
Solution: Implement advanced trial designs and patient/rater training protocols specifically aimed at mitigating the placebo effect.
Guide 1: Implementing the Sequential Parallel Comparison Design (SPCD)
The SPCD is an innovative trial design that can reduce the impact of high placebo response and increase statistical power.[11][12] It involves two stages and re-randomizes placebo non-responders from the first stage.[13][14]
Caption: Sequential Parallel Comparison Design (SPCD) Workflow.
Detailed Experimental Protocols
Protocol 1: Sequential Parallel Comparison Design (SPCD)
Objective: To reduce the effect of placebo response and enhance the statistical power to detect a drug-placebo difference.
Methodology:
-
Stage 1:
-
Randomize the full cohort of eligible patients into two arms: an active treatment arm (deudextromethorphan) and a placebo arm. A 1:1 randomization is common, though other ratios can be used.[12]
-
Treat patients for a pre-defined period (e.g., 4-6 weeks) in a double-blind fashion.
-
At the end of Stage 1, assess all patients for a clinical response based on a pre-specified primary outcome measure (e.g., ≥50% reduction in MADRS score).
-
-
Identification of Placebo Non-Responders:
-
Patients in the placebo arm from Stage 1 are categorized as either "responders" or "non-responders."
-
Placebo responders' data from Stage 1 is included in the final analysis, but these patients typically continue on placebo or are discontinued to maintain the blind. Their Stage 2 data is not used in the primary efficacy analysis.[15]
-
-
Stage 2:
-
All placebo non-responders from Stage 1 are re-randomized to receive either deudextromethorphan or placebo for a second treatment period.[13]
-
Patients originally randomized to the active drug in Stage 1 continue their treatment to maintain the study blind. Their Stage 1 data is used in the final analysis.
-
-
Data Analysis:
Protocol 2: Rater and Patient Training to Mitigate Bias
Objective: To reduce variability and expectancy bias in symptom reporting, which can inflate placebo response.
Methodology:
-
Centralized Rater System:
-
Utilize a team of centralized, remote raters who conduct all clinical assessments (e.g., MADRS, CGI-S) via video conference.[16] This reduces inter-rater variability and site-specific assessment biases.
-
-
Rater Training Protocol:
-
Neutral Communication: Train raters to use neutral, non-leading language and maintain a consistent, impartial demeanor during all interactions to avoid amplifying patient expectations.[4][17]
-
Symptom Reporting Accuracy: Drill raters on the precise scoring criteria for each item on the assessment scales. Use standardized patient videos for practice and calibration.
-
Placebo Effect Education: Educate raters on the mechanisms of the placebo effect and how their interactions can inadvertently influence patient reporting.[18]
-
-
Patient Psychoeducation and Training:
-
Accurate Symptom Reporting: Before the trial begins, train patients on how to accurately and consistently report their symptoms. Explain the importance of reporting how they feel, not how they think the medication should be working.[4][17]
-
Placebo-Control Reminder Script (PCRS): Implement a brief, standardized script at the beginning of the study to educate participants about the placebo effect, the importance of accurate reporting, and factors that can influence their perception of symptoms.[18]
-
Pain/Symptom Scale Training: For subjective endpoints, provide patients with training on how to use the rating scales consistently, for example, by anchoring their ratings to specific experiences.[19]
-
Quantitative Data Summary
The following tables summarize key efficacy data from the Phase 3 GEMINI trial of dextromethorphan-bupropion (Auvelity), a combination product with a similar mechanism of action to deudextromethorphan formulations. This data illustrates a typical drug-placebo separation in an MDD trial.
Table 1: Primary and Key Secondary Efficacy Outcomes at Week 6 (GEMINI Trial)
| Outcome Measure | Dextromethorphan-Bupropion (n=163) | Placebo (n=164) | Treatment Difference (95% CI) | P-Value |
| Change in MADRS Total Score from Baseline | -15.9 | -12.0 | -3.9 (-6.4, -1.4) | <0.001 |
| Clinical Response (% of Patients) ¹ | 54.0% | 34.0% | 20.0% (8.4, 31.6) | <0.001 |
| Clinical Remission (% of Patients) ² | 39.5% | 17.3% | 22.2% (11.7, 32.7) | <0.001 |
Data sourced from the GEMINI Phase 3 trial results for Auvelity (dextromethorphan-bupropion).[20][21][22] ¹ Clinical Response is defined as a ≥50% reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.[20] ² Clinical Remission is defined as a MADRS total score of ≤10.[21]
Table 2: Onset of Action - Change in MADRS Score from Baseline
| Time Point | Dextromethorphan-Bupropion | Placebo |
| Week 1 | -5.2 | -3.6 |
| Week 2 | -8.0 | -6.1 |
| Week 4 | -11.1 | -7.7 |
| Week 6 | -11.6 | -9.4 |
Data reflects mean change in MADRS scores, showing a statistically significant separation from placebo as early as Week 1.[23]
References
- 1. Placebo response in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. premier-research.com [premier-research.com]
- 4. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Dextromethorphan-bupropion (Auvelity) for the Treatment of Major Depressive Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Otsuka's Subsidiary Avanir Pharmaceuticals Reports Phase 3 Data Evaluating Investigational AVP-786 for the Treatment of Moderate-to-Severe Agitation in Patients with Alzheimer's Dementia|March 25, 2019|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 11. mgh-ctni.org [mgh-ctni.org]
- 12. pharmasug.org [pharmasug.org]
- 13. Sequential parallel comparison design with binary and time-to-event outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. psychiatrist.com [psychiatrist.com]
- 17. cognivia.com [cognivia.com]
- 18. Placebo response mitigation with a participant-focused psychoeducational procedure: a randomized, single-blind, all placebo study in major depressive and psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lotuscr.com [lotuscr.com]
- 20. Dextromethorphan-bupropion (Auvelity) for the Treatment of Major Depressive Disorder [cpn.or.kr]
- 21. Meet the newest antidepressant: dextromethorphan/buproprion (Auvelity) | AAFP [aafp.org]
- 22. researchgate.net [researchgate.net]
- 23. Dextromethorphan/bupropion - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability Testing of Deudextromethorphan Hydrobromide Formulations
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions regarding the stability testing of deudextromethorphan hydrobromide formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under ICH stability conditions?
A1: Deudextromethorphan, like its non-deuterated counterpart dextromethorphan, is susceptible to degradation through several pathways. The primary routes include oxidation and photodecomposition. Under forced degradation conditions, hydrolysis may be observed at extreme pH, but the molecule is generally stable against hydrolysis under typical storage conditions. The ether linkage and the tertiary amine are potential sites for oxidative attack.
Q2: How does the deuteration in deudextromethorphan potentially affect its stability profile compared to dextromethorphan?
A2: Deuteration of the O-methyl group in deudextromethorphan is primarily intended to slow down its metabolism by the CYP2D6 enzyme, a phenomenon known as the kinetic isotope effect. While this primarily impacts its pharmacokinetic profile, it can also subtly influence its chemical stability. The C-D bond is stronger than the C-H bond, which could theoretically impart slightly greater resistance to certain degradation pathways, such as oxidation at the deuterated site. However, comprehensive stability studies are mandatory to confirm this for any specific formulation.
Q3: What are the recommended ICH conditions for long-term and accelerated stability testing of deudextromethorphan formulations intended for the US market?
A3: For a drug product intended for the US market (Climate Zone II), the recommended ICH Q1A(R2) conditions are:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
A minimum of 12 months of data is typically required for long-term studies at the time of submission, along with 6 months of accelerated data.
Q4: What are typical acceptance criteria for impurities in a this compound finished product stability study?
A4: Acceptance criteria are guided by ICH Q3B(R2) guidelines. For a new drug product, the thresholds are typically:
-
Reporting Threshold: ≥ 0.1%
-
Identification Threshold: ≥ 0.2%
-
Qualification Threshold: ≥ 1.0% or 1.0 mg per day intake, whichever is lower.
These thresholds may be tightened based on the toxicity of the impurity and the maximum daily dose of the drug product.
Troubleshooting Guide
Problem 1: An unknown impurity peak is consistently growing during the accelerated stability study at 40°C/75% RH.
-
Possible Cause 1: Oxidative Degradation. Deudextromethorphan may be degrading due to oxidation, potentially catalyzed by trace metals or initiated by peroxides from excipients.
-
Troubleshooting Steps:
-
Characterize the Impurity: Use LC-MS/MS to determine the mass of the impurity. An increase of 16 amu (or multiples) may suggest oxidation (e.g., N-oxide formation).
-
Forced Degradation Correlation: Compare the retention time of the unknown peak with peaks generated during forced oxidative degradation (e.g., using AIBN or H₂O₂).
-
Excipient Screening: Review the formulation for excipients known to contain reactive peroxides (e.g., povidone, polyethylene glycols).
-
Mitigation Strategy: Consider incorporating an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) into the formulation or implementing stricter controls on excipient peroxide levels.
-
Problem 2: Assay results for deudextromethorphan show high variability (>2.0% RSD) across samples from the same stability time point.
-
Possible Cause 1: Inefficient Sample Extraction. The drug substance may not be completely extracted from the formulation matrix (e.g., a tablet or capsule) into the diluent.
-
Troubleshooting Steps:
-
Optimize Extraction Parameters: Increase sonication time, vortexing intensity, or shaking duration.
-
Evaluate Diluent Solubility: Confirm that this compound is highly soluble in the chosen diluent. Adjust the pH or organic modifier percentage if necessary.
-
Method Ruggedness Check: Perform a ruggedness test on the sample preparation procedure by having different analysts perform the extraction to check for inconsistencies.
-
-
Possible Cause 2: Sample Adsorption. The active ingredient may be adsorbing to filter membranes or glassware during sample preparation.
-
Troubleshooting Steps:
-
Filter Study: Analyze an unfiltered sample solution and compare the result to solutions passed through different filter types (e.g., PVDF, nylon, PTFE) to identify a non-adsorbing filter.
-
Glassware Silanization: Consider using silanized glassware to minimize adsorption, especially if working with low-concentration samples.
-
Problem 3: The pH of a liquid formulation of this compound is drifting outside of the specification range over time.
-
Possible Cause: Inadequate Buffer Capacity. The selected buffer system may not have sufficient capacity to resist pH changes caused by interactions with the container closure system or degradation of excipients (e.g., hydrolysis of esters).
-
Troubleshooting Steps:
-
Review Buffer pKa: Ensure the formulation's target pH is within ±1 unit of the buffer's pKa for optimal buffering.
-
Increase Buffer Concentration: Evaluate the effect of increasing the buffer concentration on pH stability, while ensuring it does not negatively impact solubility or other quality attributes.
-
Container Interaction Study: Store the formulation in different types of containers (e.g., glass vs. different types of plastic) to see if the pH drift is container-dependent, which could suggest leaching.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Procedure:
-
Prepare five separate solutions of this compound in a suitable solvent.
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).
-
Analysis: Neutralize the acid/base samples, dilute all samples to the target concentration, and analyze by HPLC-UV/DAD.
-
-
Acceptance Criteria: Aim for 5-20% degradation of the active ingredient. The analytical method should demonstrate peak purity (using a photodiode array detector) for the main deudextromethorphan peak and baseline resolution between the parent peak and all major degradants.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Objective: To quantify this compound and its related impurities in a stability study.
-
Method Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: See Table 1 for a typical gradient profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Data Presentation
Table 1: Example HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Table 2: Example Forced Degradation Results Summary
| Condition | % Degradation | No. of Impurities >0.1% | RRT of Major Impurity |
| 1N HCl, 80°C, 4h | < 1.0% | 0 | N/A |
| 1N NaOH, 80°C, 4h | 1.5% | 1 | 0.78 |
| 3% H₂O₂, RT, 24h | 12.5% | 3 | 1.15 |
| Heat, 105°C, 48h | < 0.5% | 0 | N/A |
| Light (ICH Q1B) | 8.2% | 2 | 1.32 |
Visualizations
Caption: High-level workflow for a typical pharmaceutical stability study.
Caption: Decision tree for an Out-of-Specification (OOS) investigation.
Caption: Potential degradation pathways for deudextromethorphan.
Technical Support Center: Mitigating Variability in Animal Studies with Deudextromethorphan
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deudextromethorphan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate variability in your animal studies.
Frequently Asked Questions (FAQs)
Q1: What is deudextromethorphan and how does it differ from dextromethorphan?
A1: Deudextromethorphan (also known as d6-DM) is a deuterated form of dextromethorphan. This means that specific hydrogen atoms in the dextromethorphan molecule have been replaced with deuterium, a stable isotope of hydrogen. This structural modification makes deudextromethorphan more resistant to metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme. The primary advantage of this is increased metabolic stability, leading to higher and more sustained plasma concentrations of the parent drug compared to dextromethorphan. This helps to reduce the variability in drug exposure seen with dextromethorphan due to genetic polymorphisms in CYP2D6.
Q2: What is the primary source of variability in animal studies with dextromethorphan, and how does deudextromethorphan address this?
A2: The main source of variability in animal studies with dextromethorphan is its extensive and variable metabolism by the CYP2D6 enzyme.[1][2] Different animal species, and even different strains within the same species, can have varying levels of CYP2D6 activity, leading to inconsistent plasma concentrations of dextromethorphan and its active metabolite, dextrorphan.[3] Deudextromethorphan mitigates this variability by being less susceptible to CYP2D6 metabolism.[4] This results in a more predictable pharmacokinetic profile, with higher plasma levels of the parent compound and a different ratio of parent drug to metabolite, leading to more consistent experimental outcomes.
Q3: What are the main mechanisms of action for deudextromethorphan?
A3: Deudextromethorphan, like its parent compound, has multiple mechanisms of action. Its primary targets are:
-
NMDA Receptor Antagonist: It is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in excitatory neurotransmission. This action is believed to contribute to its neuroprotective effects.[2][5]
-
Sigma-1 Receptor Agonist: It acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein that modulates various signaling pathways and contributes to neuroprotection and its antidepressant-like effects.[1][6]
Q4: Are there established animal models for studying the efficacy of deudextromethorphan?
A4: Yes, various animal models have been used to study the effects of dextromethorphan and, by extension, deudextromethorphan. These include:
-
Neuroprotection Models:
-
Models for Alzheimer's Disease-Related Agitation:
-
Models for Depression:
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with deudextromethorphan.
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in behavioral outcomes between animals. | 1. Inconsistent Drug Administration: Improper technique can lead to variable dosing. 2. Animal Stress: High stress levels can significantly impact behavior and drug response.[11] 3. Individual Metabolic Differences: Even with deudextromethorphan, some residual metabolic variability can exist. 4. Environmental Factors: Differences in lighting, noise, and handling can affect behavior.[11][12] | 1. Standardize Administration: Ensure consistent and accurate dosing for all animals. For oral gavage, verify proper placement. 2. Acclimatize Animals: Allow animals to acclimate to the testing room and handle them consistently. Consider monitoring baseline anxiety levels. 3. Increase Sample Size: A larger sample size can help to account for individual differences. 4. Control Environment: Maintain consistent environmental conditions throughout the study. |
| Lack of expected neuroprotective or behavioral effect. | 1. Inappropriate Dosing: The dose may be too low to elicit a therapeutic effect or too high, leading to off-target effects. 2. Timing of Administration: The therapeutic window for neuroprotection can be narrow. 3. Choice of Animal Model: The selected model may not be appropriate for the intended therapeutic target. | 1. Conduct Dose-Response Studies: Perform a pilot study with a range of doses to determine the optimal therapeutic window. 2. Optimize Treatment Schedule: Test different administration times relative to the induced injury or behavioral test. 3. Validate Animal Model: Ensure the chosen animal model is well-characterized and relevant to the human condition being studied. |
| Unexpected sedative or locomotor effects confounding results. | 1. High Dose: Sedation and altered locomotor activity can be side effects at higher doses.[13] 2. Metabolite Effects: The ratio of deudextromethorphan to its metabolites may still influence behavior. | 1. Lower the Dose: If possible, reduce the dose to a level that maintains efficacy without causing significant motor impairment. 2. Characterize Metabolite Profile: If feasible, measure plasma concentrations of deudextromethorphan and its key metabolites to understand their potential contribution to the observed effects. |
| Inconsistent plasma concentrations of deudextromethorphan. | 1. Formulation Issues: Poor solubility or stability of the drug formulation can lead to variable absorption. 2. Route of Administration: The chosen route may have inherent variability in absorption. | 1. Optimize Formulation: Ensure the drug is fully dissolved and stable in the vehicle. Consider using a commercially available, validated formulation if possible. 2. Consider Alternative Routes: If oral administration is proving too variable, explore other routes such as subcutaneous or intraperitoneal injection, keeping in mind that this will alter the pharmacokinetic profile. |
Data Presentation
The following tables summarize available pharmacokinetic data for dextromethorphan in various animal species. Specific preclinical pharmacokinetic data for deudextromethorphan is not widely available in the public domain. However, it is established that deuteration significantly increases metabolic stability, leading to higher exposure (AUC) and a longer half-life compared to dextromethorphan.
Table 1: Pharmacokinetic Parameters of Dextromethorphan in Dogs [14]
| Parameter | Intravenous (2.2 mg/kg) | Oral (5 mg/kg) |
| Half-life (t½) | 2.0 ± 0.6 h | - |
| Volume of Distribution (Vd) | 5.1 ± 2.6 L/kg | - |
| Clearance (CL) | 33.8 ± 16.5 mL/min/kg | - |
| Oral Bioavailability (F) | - | 11% |
Table 2: Comparative In Vivo Pharmacokinetic Data for CYP Substrates in Different Species [7] (Note: This table provides a general comparison of drug metabolism across species and is not specific to deudextromethorphan.)
| Species | Caffeine (CYP1A2) | Losartan (CYP2C9) | Omeprazole (CYP2C19) | Dextromethorphan (CYP2D6) | Midazolam (CYP3A) |
| Human BA (%) | High | - | - | Low | Low |
| Mouse BA (%) | 89.3 | 1.92 | Low | Low | - |
| Rat BA (%) | 44.7 | 49.5 | Low | Low | - |
| Dog BA (%) | 83.0 | 38.4 | - | Low | - |
| Monkey BA (%) | 101 | 13.0 | Low | Lowest | - |
| Microminipig BA (%) | 69.2 | 28.7 | - | Lowest | Similar to Human |
BA: Bioavailability
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke in Rats
This protocol provides a generalized procedure for inducing focal cerebral ischemia and assessing the neuroprotective effects of deudextromethorphan.
1. Animal Preparation:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar) weighing 250-300g.
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Maintain body temperature at 37°C using a heating pad.
2. MCAO Surgery (Intraluminal Suture Method): [7][15][16]
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicone-coated nylon monofilament (e.g., 4-0) into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow reperfusion.
-
Suture the incision.
3. Deudextromethorphan Administration:
-
Prepare deudextromethorphan in a suitable vehicle (e.g., saline or a solution with a solubilizing agent).
-
Administer the drug at a predetermined dose and route (e.g., intraperitoneal injection or oral gavage) at a specific time point relative to the MCAO procedure (e.g., 30 minutes after reperfusion).
4. Neurological and Behavioral Assessment:
-
Perform neurological scoring at various time points post-MCAO (e.g., 24, 48, and 72 hours) to assess motor deficits.
-
Conduct behavioral tests such as the Morris water maze to evaluate cognitive function.
5. Histological Analysis:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Section the brains and stain with a marker for infarct volume (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) or for neuronal death (e.g., Fluoro-Jade).
-
Quantify the infarct volume and/or the number of surviving neurons.
6. Statistical Analysis:
-
Compare the outcomes (neurological scores, behavioral performance, infarct volume) between the deudextromethorphan-treated group and a vehicle-treated control group using appropriate statistical tests.
Protocol 2: Social Isolation and Scopolamine Model for Alzheimer's-like Agitation and Cognitive Deficits in Mice
This protocol outlines a method to induce behavioral changes relevant to Alzheimer's disease and to test the effects of deudextromethorphan.
1. Animal Model Induction:
-
Social Isolation: House adult mice (e.g., C57BL/6J) individually for an extended period (e.g., 4-8 weeks) to induce anxiety-like behaviors and aggression.[8]
-
Scopolamine Administration: To induce cognitive deficits, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before behavioral testing.
2. Deudextromethorphan Treatment:
-
Administer deudextromethorphan or vehicle orally or via i.p. injection daily for a specified duration during the social isolation period.
3. Behavioral Testing:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To further evaluate anxiety levels.
-
Novel Object Recognition Test: To assess learning and memory.
-
Three-Chamber Social Interaction Test: To evaluate social preference and social novelty.
4. Data Analysis:
-
Record and analyze parameters such as time spent in the center of the open field, entries into the open arms of the elevated plus maze, discrimination index in the novel object recognition test, and time spent in the chamber with the novel mouse.
-
Compare the behavioral outcomes of deudextromethorphan-treated mice with vehicle-treated and non-isolated control groups.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of deudextromethorphan.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Logical Relationships in Troubleshooting
Caption: Troubleshooting high behavioral variability.
References
- 1. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation Housing Exacerbates Alzheimer’s Disease-Like Pathophysiology in Aged APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Social interaction mitigates cognitive impairments and tau pathology in socially isolated aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scopolamine animal model of memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. mdpi.com [mdpi.com]
- 13. Repeated dextromethorphan administration in adolescent rats produces long-lasting behavioral alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
Deudextromethorphan Drug-Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on investigating drug-drug interactions (DDIs) with deudextromethorphan. Deudextromethorphan, a deuterated analog of dextromethorphan, is designed to have an altered metabolic profile, primarily to reduce its metabolism by Cytochrome P450 2D6 (CYP2D6). Understanding its interaction potential is critical for preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for deudextromethorphan and how do they influence its DDI potential?
A1: Deudextromethorphan, like its non-deuterated counterpart dextromethorphan, is primarily metabolized by the polymorphic enzyme CYP2D6 through O-demethylation to its active metabolite, dextrorphan.[1][2] A secondary pathway is N-demethylation to 3-methoxymorphinan, which is primarily catalyzed by CYP3A4.[3][4] Deuteration of dextromethorphan at the O-demethylation site is intended to slow down its metabolism by CYP2D6.[5] This alteration is the basis for its combination with low-dose quinidine, a potent CYP2D6 inhibitor, to increase plasma concentrations of the parent drug.[5][6] Consequently, the DDI potential of deudextromethorphan is significant for drugs that are inhibitors, inducers, or substrates of CYP2D6 and CYP3A4.
Q2: What is the expected impact of co-administering a strong CYP2D6 inhibitor with deudextromethorphan?
A2: Co-administration of a strong CYP2D6 inhibitor, such as bupropion or quinidine, with deudextromethorphan is expected to significantly increase the plasma exposure (AUC) and peak concentration (Cmax) of deudextromethorphan.[6][7] This is the intended therapeutic effect in combinations like Auvelity™ (dextromethorphan/bupropion).[7] For researchers, this means that when deudextromethorphan is studied in combination with other CYP2D6 inhibitors, a dose reduction of deudextromethorphan may be necessary to avoid potential toxicity. Conversely, the metabolism of other CYP2D6 substrates will be inhibited by the deudextromethorphan/CYP2D6 inhibitor combination.
Q3: How do CYP3A4 inhibitors and inducers affect deudextromethorphan pharmacokinetics?
A3: Since CYP3A4 is involved in the N-demethylation of deudextromethorphan, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) can lead to a moderate increase in deudextromethorphan plasma concentrations.[3] Conversely, co-administration with strong CYP3A4 inducers (e.g., rifampin) may decrease deudextromethorphan plasma concentrations.[8] Researchers should be cautious when including such agents in their study designs and may need to adjust dosing or monitoring protocols accordingly.
Q4: What are the risks of combining deudextromethorphan with serotonergic drugs?
A4: Deudextromethorphan has serotonergic activity.[9] Combining it with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and monoamine oxidase inhibitors (MAOIs), increases the risk of serotonin syndrome.[9][10] Symptoms can range from mild (tremor, agitation) to life-threatening (hyperthermia, clonus).[10] Due to this risk, co-administration with MAOIs is contraindicated.[9] Researchers must carefully screen study participants for concomitant use of serotonergic medications.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of deudextromethorphan in a subset of study subjects. | 1. Subjects may be CYP2D6 poor metabolizers.[11] 2. Concomitant administration of an undisclosed CYP2D6 inhibitor. 3. Genetic polymorphism in other metabolizing enzymes. | 1. Genotype subjects for CYP2D6 status prior to or during the study. 2. Thoroughly review all concomitant medications, including over-the-counter drugs and herbal supplements. 3. Consider metabolic phenotyping to assess the activity of various CYP enzymes. |
| High inter-individual variability in pharmacokinetic data. | 1. Genetic polymorphism in CYP2D6 is a major contributor to variability.[2] 2. Differences in CYP3A4 activity among subjects. 3. Undisclosed drug-drug or drug-food interactions (e.g., grapefruit juice is a CYP3A4 inhibitor). | 1. Stratify data analysis by CYP2D6 metabolizer status. 2. Implement a standardized diet for subjects to minimize food-drug interactions. 3. Use physiologically-based pharmacokinetic (PBPK) modeling to explore sources of variability.[12][13][14][15] |
| Adverse events suggestive of serotonin syndrome (e.g., agitation, tremor, clonus). | Concomitant use of serotonergic medications, which may have been missed during screening.[9][10] | 1. Immediately assess the subject's clinical status and discontinue the study drug if necessary. 2. Re-evaluate all concomitant medications. 3. Educate study staff and participants on the signs and symptoms of serotonin syndrome. |
Quantitative Data Summary
Table 1: In Vitro Inhibition of Dextromethorphan Metabolism
| Inhibitor | Target Enzyme | Substrate | System | IC50 / Ki | Reference |
| Quinidine | CYP2D6 | Dextromethorphan | Human Liver Microsomes | Ki = 0.1 µM | [16] |
| GSK1034702 | CYP2D6 | Dextromethorphan | In Vitro Assay | IC50 = 1.6 µM | [1] |
| rac-Perhexiline | CYP2D6 | Dextromethorphan | Human Liver Microsomes | Ki = 0.4 µM | [16] |
| Dextropropoxyphene | CYP2D6 | Dextromethorphan | Human Liver Microsomes | Ki = 6 µM | [16] |
| rac-Methadone | CYP2D6 | Dextromethorphan | Human Liver Microsomes | Ki = 8 µM | [16] |
| Ketoconazole | CYP3A4 | Dextromethorphan (N-demethylation) | Human Liver Microsomes | IC50 = 1.15 µM | [11] |
Table 2: In Vivo Pharmacokinetic Interactions with Dextromethorphan/Deudextromethorphan
| Interacting Drug | Effect on Dextromethorphan/Deudextromethorphan | Pharmacokinetic Change | Reference |
| Quinidine | CYP2D6 Inhibition | Increased dextromethorphan AUC | [6][17] |
| Paroxetine | CYP2D6 Inhibition | 50% increase in dextromethorphan AUC | [18][19] |
| Desipramine | CYP2D6 Substrate | 8-fold increase in desipramine AUC with dextromethorphan/quinidine | [17] |
| Rifampin | CYP3A4 Induction | Potential for decreased dextromethorphan AUC | [8] |
| Erythromycin | CYP3A4 Inhibition | Potential for increased dextromethorphan AUC | [8] |
Note: Specific quantitative data for deudextromethorphan with many interacting drugs is still emerging. The data presented for dextromethorphan is expected to be directionally similar for deudextromethorphan, although the magnitude of the interactions may differ due to the altered metabolism.
Experimental Protocols
In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound on the metabolism of deudextromethorphan by CYP2D6 in human liver microsomes (HLM).
Materials:
-
Deudextromethorphan
-
Test compound (potential inhibitor)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of deudextromethorphan in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound in the same solvent to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate HLM (e.g., 0.2 mg/mL final concentration) with the test compound at various concentrations in potassium phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and deudextromethorphan (at a concentration close to its Km for CYP2D6, e.g., 5 µM).
-
Incubate the mixture at 37°C for a predetermined time (e.g., 10 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of the metabolite (dextrorphan) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.
-
Visualizations
References
- 1. Retrospective use of PBPK modelling to understand a clinical drug-drug interaction between dextromethorphan and GSK1034702 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating the safety and efficacy of dextromethorphan/quinidine in the treatment of pseudobulbar affect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dextromethorphan/bupropion - Wikipedia [en.wikipedia.org]
- 8. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dextromethorphan Interactions: Other Drugs, Alcohol, and More [healthline.com]
- 10. Life-threatening dextromethorphan intoxication associated with interaction with amitriptyline in a poor CYP2D6 metabolizer: a single case re-exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 12. Physiologically‐based pharmacokinetic modeling of dextromethorphan to investigate interindividual variability within CYP2D6 activity score groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physiologically-based pharmacokinetic modeling of dextromethorphan to investigate interindividual variability within CYP2D6 activity score groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Randomized open-label drug-drug interaction trial of dextromethorphan/quinidine and paroxetine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Long-term stability of deudextromethorphan stock solutions
This technical support center provides guidance on the long-term stability of deudextromethorphan stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid deudextromethorphan?
A1: Solid deudextromethorphan powder is reported to be stable for up to 3 years when stored at -20°C.[1] For optimal long-term stability, it is crucial to store the compound in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare and store deudextromethorphan stock solutions?
A2: Deudextromethorphan is soluble in DMSO.[1] Stock solutions should be prepared in anhydrous, high-purity solvents. It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1] When using a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can introduce moisture and affect stability.
Q3: What are the potential degradation pathways for deudextromethorphan?
A3: While specific degradation pathways for deudextromethorphan are not extensively published, studies on its non-deuterated analog, dextromethorphan, provide insights. Dextromethorphan has been shown to degrade under stress conditions such as strong acids, bases, oxidation, and photolysis.[2][3][4] Therefore, it is prudent to protect deudextromethorphan solutions from extreme pH, strong oxidizing agents, and prolonged exposure to light.
Q4: Can I store deudextromethorphan stock solutions at room temperature or 4°C?
A4: Storing deudextromethorphan stock solutions at room temperature or 4°C is not recommended for long-term stability. While short-term handling at these temperatures for experimental setup is unavoidable, prolonged storage can lead to degradation. For any storage period beyond a few hours, it is best to adhere to the recommended -20°C or -80°C conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon thawing | 1. Solvent has absorbed moisture, reducing solubility. 2. Concentration is too high for the storage temperature. 3. Incomplete initial dissolution. | 1. Use fresh, anhydrous DMSO for preparing stock solutions.[1] 2. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. 3. Ensure the compound is fully dissolved during initial preparation. |
| Inconsistent experimental results | 1. Degradation of the stock solution due to improper storage or handling. 2. Multiple freeze-thaw cycles. 3. Inaccurate concentration of the stock solution. | 1. Prepare a fresh stock solution from solid compound. 2. Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] 3. Verify the concentration of the stock solution using a suitable analytical method like HPLC or UV-Vis spectroscopy. |
| Appearance of unexpected peaks in analytical chromatogram | 1. Presence of degradation products. 2. Contamination of the solvent or handling materials. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Use high-purity solvents and clean labware for solution preparation and analysis. |
Stability of Deudextromethorphan Stock Solutions
The following table summarizes the recommended storage conditions and expected stability for deudextromethorphan.
| Form | Solvent | Storage Temperature | Duration |
| Solid Powder | N/A | -20°C | 3 years[1] |
| Stock Solution | DMSO | -80°C | 1 year[1] |
| Stock Solution | DMSO | -20°C | 1 month[1] |
Note: The stability data for solutions is based on manufacturer recommendations. It is always advisable to perform your own stability testing for long-term experiments.
Experimental Protocols
Protocol 1: Preparation of Deudextromethorphan Stock Solution
Objective: To prepare a stable, high-concentration stock solution of deudextromethorphan.
Materials:
-
Deudextromethorphan solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the deudextromethorphan solid powder to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of deudextromethorphan powder using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM).
-
Vortex the solution until the deudextromethorphan is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment by HPLC
Objective: To assess the stability of a deudextromethorphan stock solution over time.
Materials:
-
Deudextromethorphan stock solution
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate)
-
Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
Procedure:
-
Initial Analysis (Time 0):
-
Dilute the deudextromethorphan stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted solution into the HPLC system and record the chromatogram. The main peak corresponds to intact deudextromethorphan.
-
-
Storage:
-
Store the stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light or exposed to light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot of the stored stock solution.
-
Prepare and analyze the sample by HPLC as described in step 1.
-
-
Forced Degradation (Optional but Recommended):
-
To identify potential degradation products, subject the deudextromethorphan solution to forced degradation conditions (acid, base, oxidation, heat, light).
-
Analyze the stressed samples by HPLC to determine the retention times of any degradation products.
-
-
Data Analysis:
-
Compare the peak area of the intact deudextromethorphan at each time point to the initial peak area at time 0.
-
Calculate the percentage of deudextromethorphan remaining at each time point.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Deudextromethorphan Signaling Pathway
Deudextromethorphan is an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][5]
Caption: Deudextromethorphan inhibits NMDA receptor activation.
Troubleshooting Workflow for Stock Solution Instability
Caption: Workflow for troubleshooting stock solution instability.
References
Validation & Comparative
Comparative Efficacy of Deudextromethorphan and Other NMDA Antagonists: A Guide for Researchers
This guide provides a detailed comparison of deudextromethorphan and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists, including dextromethorphan, ketamine, and memantine. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Introduction to Deudextromethorphan and NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] However, its overactivation can lead to excitotoxicity, a process implicated in various neurological and psychiatric disorders.[1][2] This has driven the development of NMDA receptor antagonists as potential therapeutics.
Deudextromethorphan (also known as d6-Dextromethorphan or AVP-786) is a deuterated analog of dextromethorphan.[3] Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification slows down the metabolism of dextromethorphan by the cytochrome P450 enzyme CYP2D6, leading to a longer half-life and more stable plasma concentrations.[3][4] Like its parent compound, deudextromethorphan acts as an uncompetitive NMDA receptor antagonist, a sigma-1 receptor agonist, and a serotonin-norepinephrine reuptake inhibitor.[3] It is often co-administered with a low dose of quinidine, a CYP2D6 inhibitor, to further reduce its metabolism into dextrorphan, thereby increasing the systemic exposure of the parent drug.[3]
This guide compares deudextromethorphan with its parent compound, dextromethorphan, and other well-characterized NMDA receptor antagonists: ketamine and memantine.
Comparative Pharmacological Data
The following tables summarize key quantitative data for deudextromethorphan and other selected NMDA antagonists.
Table 1: Comparative Potency of NMDA Receptor Antagonists
| Compound | Target | Assay Type | IC50 (µM) | Notes |
| Dextromethorphan | NMDA Receptor | In vitro assays | Weak | Dextromethorphan itself is a relatively weak NMDA antagonist.[5] |
| Dextrorphan | NMDA Receptor | Electrophysiology | 0.549 ± 0.043 | Dextrorphan, the primary active metabolite of dextromethorphan, is a more potent NMDA receptor antagonist.[6] |
| Ketamine | NMDA Receptor | Radioligand Binding | ~1.0 | A potent, high-affinity channel blocker. Its use can be associated with psychotomimetic side effects.[7] |
| Memantine | NMDA Receptor | Electrophysiology | 1.01 ± 0.13 | A moderate-affinity, uncompetitive antagonist with fast unblocking kinetics, contributing to its better tolerability profile.[8] |
| Deudextromethorphan | NMDA Receptor | Not specified | Active Antagonist | As an analog of dextromethorphan, it functions as an active NMDA receptor antagonist. Specific IC50 values from comparative preclinical studies are not widely published.[9] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Clinical Efficacy in Neurological and Psychiatric Disorders
| Compound | Indication(s) | Key Clinical Trial Findings |
| Deudextromethorphan (AVP-786) | Agitation in Alzheimer's Disease | Phase 3 clinical trials are ongoing to evaluate efficacy and safety.[10] Earlier phase trials of dextromethorphan/quinidine showed a significant decrease in agitation compared to placebo.[4] |
| Dextromethorphan/ Quinidine (Nuedexta) | Pseudobulbar Affect (PBA) | Approved by the FDA. A 12-week pivotal trial demonstrated a significant reduction in PBA episodes compared to placebo.[11] |
| Dextromethorphan/ Bupropion (Auvelity) | Major Depressive Disorder (MDD) | Approved by the FDA. Clinical studies have shown rapid and significant antidepressant effects.[12][13] |
| Ketamine | Treatment-Resistant Depression, Anesthesia | Demonstrates rapid and robust antidepressant effects.[14] A meta-analysis showed a significant reduction in pain ratings in experimental models.[15] |
| Memantine | Moderate-to-severe Alzheimer's Disease | Approved for clinical use. Provides modest symptomatic benefit.[16] In a comparative trial, it was less effective than dextromethorphan at prolonging ketamine-induced analgesia.[17][18] |
Signaling Pathways and Experimental Workflows
Visualizations of the NMDA receptor signaling pathway and a typical experimental workflow for evaluating NMDA antagonists are provided below.
Caption: NMDA Receptor Signaling Pathway and Antagonist Action.
Caption: Drug Development Workflow for NMDA Antagonists.
Detailed Experimental Protocols
Below are generalized protocols for key experiments used to characterize NMDA receptor antagonists.
This assay measures the affinity of a test compound (e.g., deudextromethorphan) by quantifying its ability to displace a known radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) from the receptor.[19][20]
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound.
Materials:
-
Biological Material: Synaptosomal membranes prepared from rodent brain tissue (e.g., cortex or hippocampus), rich in NMDA receptors.
-
Radioligand: [3H]MK-801 (a high-affinity NMDA receptor channel blocker).
-
Test Compound: Deudextromethorphan or other NMDA antagonists at various concentrations.
-
Buffers: Assay buffer (e.g., Tris-HCl), wash buffer.
-
Instrumentation: Scintillation counter, glass fiber filters.
Protocol:
-
Membrane Preparation: Homogenize brain tissue in an ice-cold buffer and centrifuge to isolate the crude synaptosomal membrane fraction. Resuspend the pellet in the assay buffer.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand ([3H]MK-801), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This method directly measures the functional inhibition of NMDA receptor-mediated currents by a test compound.[8]
Objective: To determine the IC50 of an antagonist on NMDA receptor channel function.
Materials:
-
Cell System: Oocytes or a mammalian cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Agonists: NMDA and a co-agonist (glycine or D-serine).
-
Test Compound: Deudextromethorphan or other antagonists at various concentrations.
-
Instrumentation: Patch-clamp amplifier, recording electrodes, perfusion system.
Protocol:
-
Cell Preparation: Culture cells expressing the NMDA receptors of interest.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell. Clamp the cell membrane at a negative holding potential (e.g., -60 mV).
-
Agonist Application: Perfuse the cell with a solution containing NMDA and glycine to evoke an inward ionic current.
-
Antagonist Application: Once a stable baseline current is established, co-apply the test antagonist at a specific concentration along with the agonists.
-
Measurement: Measure the peak amplitude of the inward current in the presence of the antagonist.
-
Dose-Response: Repeat steps 3-5 with a range of antagonist concentrations.
-
Data Analysis:
-
Calculate the percentage of inhibition of the NMDA-evoked current for each antagonist concentration relative to the control current (agonists alone).
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Fit the resulting data to a logistic equation to determine the IC50 value.[21]
-
Conclusion
Deudextromethorphan represents a pharmacokinetically optimized version of dextromethorphan, designed to provide more consistent therapeutic exposure. Its multifaceted mechanism of action, targeting NMDA receptors, sigma-1 receptors, and monoamine transporters, makes it a promising candidate for a range of CNS disorders.[3][4] When compared to other NMDA antagonists, its efficacy and tolerability profile are key distinguishing factors. High-affinity antagonists like ketamine offer potent and rapid effects but are associated with significant side effects, limiting their chronic use.[1][15] In contrast, lower-affinity antagonists with faster kinetics, such as memantine and the dextromethorphan/dextrorphan family, generally exhibit better safety profiles, making them more suitable for long-term treatment.[16][22] The ongoing clinical development of deudextromethorphan will further elucidate its comparative efficacy and place within the therapeutic landscape of NMDA receptor modulators.
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deudextromethorphan/quinidine - Wikipedia [en.wikipedia.org]
- 4. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Efficacy: Clinical trial results with NUEDEXTA [nuedextahcp.com]
- 12. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 13. Efficacy of dextromethorphan for the treatment of depression: a systematic review of preclinical and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical overview of NMDA-R antagonists and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dextromethorphan and memantine after ketamine analgesia: a randomized control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Deudextromethorphan Demonstrates Enhanced Pharmacokinetic Profile Compared to Dextrorphan
A comprehensive analysis of available data reveals a significantly altered pharmacokinetic profile for deudextromethorphan, a deuterated analog of dextromethorphan, when compared to its primary active metabolite, dextrorphan. This alteration, primarily a reduction in metabolic conversion, leads to increased and prolonged plasma concentrations of the parent drug, a key factor in its therapeutic development.
Deudextromethorphan (also known as d6-dextromethorphan or AVP-786) is a modified form of the widely used cough suppressant dextromethorphan. The strategic replacement of six hydrogen atoms with their heavier isotope, deuterium, in the O-demethylation site of the molecule, significantly slows its metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme. This enzymatic pathway is the primary route for the conversion of dextromethorphan to its active metabolite, dextrorphan. The reduced metabolic breakdown of deudextromethorphan results in a more sustained exposure to the parent compound.
This key difference in metabolism allows for deudextromethorphan to be co-administered with a lower dose of quinidine, a CYP2D6 inhibitor. Quinidine is often paired with dextromethorphan to intentionally block its conversion to dextrorphan and thereby increase dextromethorphan's bioavailability and central nervous system exposure. The ability to use a lower dose of quinidine with deudextromethorphan is advantageous, as it minimizes the potential for side effects and drug-drug interactions associated with higher doses of quinidine.
Comparative Pharmacokinetic Parameters
While specific quantitative pharmacokinetic data for deudextromethorphan from peer-reviewed publications of its clinical trials (under the developmental name AVP-786) are not yet fully available in the public domain, initial data from Phase 1 clinical trials have been reported in press releases. These releases indicate that deudextromethorphan, in combination with a low dose of quinidine, achieves steady-state plasma concentrations comparable to those of standard dextromethorphan administered with a higher dose of quinidine.
For a clear comparison, the following table summarizes the typical pharmacokinetic parameters for dextrorphan following the administration of standard dextromethorphan. The corresponding data for deudextromethorphan and dextrorphan following AVP-786 administration will be populated as they become available from published clinical trial results.
| Pharmacokinetic Parameter | Dextrorphan (following Dextromethorphan administration) | Deudextromethorphan | Dextrorphan (following Deudextromethorphan administration) |
| Cmax (Maximum Concentration) | Variable, dependent on CYP2D6 metabolizer status | Data Pending Publication | Data Pending Publication |
| Tmax (Time to Maximum Concentration) | ~2 hours[1] | Data Pending Publication | Data Pending Publication |
| AUC (Area Under the Curve) | Variable, dependent on CYP2D6 metabolizer status | Data Pending Publication | Data Pending Publication |
| t½ (Half-life) | ~2-4 hours in extensive metabolizers[2] | Data Pending Publication | Data Pending Publication |
Experimental Protocols
The determination of pharmacokinetic profiles for both deudextromethorphan and dextrorphan relies on robust bioanalytical methods. The standard approach involves the collection of serial blood samples from study participants, followed by the quantification of the respective compounds in plasma.
Bioanalytical Method for Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of dextromethorphan, deudextromethorphan, and dextrorphan in human plasma. A general outline of such a protocol is as follows:
-
Sample Preparation: Plasma samples are typically prepared using a protein precipitation or liquid-liquid extraction technique to remove interfering substances. An internal standard (commonly a stable isotope-labeled version of the analytes) is added to each sample to ensure accuracy and precision.
-
Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The compounds are separated on a C18 or similar reversed-phase column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for highly selective and sensitive detection of the parent and product ions specific to each analyte and internal standard.
-
Data Analysis: The concentration of each analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the compounds.
Pharmacokinetic Analysis
Once the plasma concentration-time data are obtained, pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:
-
Cmax and Tmax : Determined directly from the observed plasma concentration-time data.
-
AUC : Calculated using the linear trapezoidal rule from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
t½ : Calculated from the terminal elimination rate constant (λz), which is determined by linear regression of the terminal log-linear portion of the plasma concentration-time curve.
Metabolic Pathway and Experimental Workflow
The metabolic conversion of deudextromethorphan to dextrorphan is a critical step in its pharmacokinetic profile. The following diagrams illustrate this metabolic pathway and a typical experimental workflow for its pharmacokinetic characterization.
References
A Comparative Guide to Biomarkers for Assessing Deudextromethorphan Treatment Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing treatment response to deudextromethorphan and its alternatives for conditions such as Pseudobulbar Affect (PBA) and agitation in dementia. Deudextromethorphan, a deuterated form of dextromethorphan, acts as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist. While clinical scales remain the primary endpoints in clinical trials, a growing body of research is exploring objective biomarkers to better understand treatment effects and mechanisms of action.
Comparison of Treatment Assessment Methods
The following table summarizes the primary methods used to assess treatment response for deudextromethorphan and its common alternatives, Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).
| Assessment Method | Deudextromethorphan (d6-DM) | Alternatives (SSRIs, TCAs) |
| Primary Clinical Endpoints | Cohen-Mansfield Agitation Inventory (CMAI), Clinical Global Impression of Severity (CGI-S) | Primarily clinical observation and patient-reported outcomes. For PBA, the Center for Neurologic Study-Lability Scale (CNS-LS) may be used. |
| Fluid Biomarkers (Exploratory) | Cerebrospinal fluid (CSF) levels of glutamate and glutamine are potential markers of NMDA receptor modulation. | Limited specific data for PBA/agitation. In depression, changes in norepinephrine metabolites (for some TCAs) and inflammatory markers have been explored for SSRIs.[1] |
| Neuroimaging (Exploratory) | [18F]FDG-PET: To assess changes in regional brain glucose metabolism secondary to NMDA receptor modulation. Sigma-1 Receptor PET: To directly quantify receptor occupancy and engagement. | Limited application for these specific indications. fMRI has been used to study SSRI effects on amygdala activity in anxiety disorders.[1] |
| Electrophysiology (Exploratory) | Electroencephalography (EEG): Mismatch Negativity (MMN) as a potential indicator of NMDA receptor function. | Not commonly used for assessing treatment response in PBA or agitation. |
Experimental Protocols
This section details the methodologies for the key assessment methods and exploratory biomarkers discussed.
Clinical Assessment Scales
1. Cohen-Mansfield Agitation Inventory (CMAI)
-
Objective: To assess the frequency of 29 agitated behaviors in elderly patients.
-
Methodology: A caregiver rates the patient on each of the 29 behaviors based on their observations over the preceding two weeks. Each behavior is rated on a 7-point frequency scale, from "Never" to "Several times an hour". The inventory is divided into three subscales: physically aggressive, physically non-aggressive, and verbally agitated behaviors. The scores from each item are summed to provide a total agitation score.[2]
-
Versions: Long form (29 items), short form (14 items), and a community form are available.[2]
2. Clinical Global Impression of Severity (CGI-S)
-
Objective: To provide a clinician's overall assessment of the severity of a patient's illness.
-
Methodology: A trained clinician rates the severity of the patient's illness on a 7-point scale, ranging from 1 (Normal, not at all ill) to 7 (Among the most extremely ill patients). The rating is based on the clinician's total experience with patients of the same diagnosis. The assessment considers all available information, including patient interview, and reports from family or caregivers over the past seven days.[3][4][5]
Fluid Biomarkers
1. Cerebrospinal Fluid (CSF) Glutamate and Glutamine Analysis
-
Objective: To measure levels of the excitatory neurotransmitter glutamate and its precursor glutamine in the CSF as a proxy for NMDA receptor pathway activity.
-
Protocol:
-
CSF Collection: CSF is collected via lumbar puncture, typically in the morning after an overnight fast. It is recommended to collect at least 10-12 ml. The first 2 ml are often used for routine clinical tests.[6]
-
Processing: Samples are immediately placed on ice. Within one to two hours of collection, the CSF is centrifuged at approximately 2000 x g for 10 minutes at 4°C to remove cells and debris.[6][7]
-
Storage: The supernatant is aliquoted into low-binding polypropylene cryovials and stored at -80°C until analysis.[7]
-
Analysis: Glutamate and glutamine concentrations are typically measured using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or fluorescence detection.
-
Neuroimaging Biomarkers
1. [18F]FDG-PET Brain Imaging
-
Objective: To measure regional cerebral glucose metabolism, which can be altered by neuronal activity changes resulting from drug treatment.
-
Protocol:
-
Patient Preparation: Patients should fast for at least 4-6 hours prior to the scan. Blood glucose levels are checked before the administration of the radiotracer.[8][9]
-
Radiotracer Injection: The patient rests in a quiet, dimly lit room for at least 15 minutes before and during the uptake phase following the intravenous injection of [18F]FDG.
-
Image Acquisition: PET scans are typically acquired 30-60 minutes after injection. The acquisition time is usually 10-15 minutes.[8]
-
Image Analysis: Images are reconstructed and can be analyzed to identify changes in glucose metabolism in specific brain regions of interest.
-
2. Sigma-1 Receptor PET Imaging
-
Objective: To directly visualize and quantify the density and occupancy of sigma-1 receptors in the brain.
-
Protocol:
-
Radioligand: A specific PET radioligand for the sigma-1 receptor, such as [11C]SA4503 or [18F]FTC-146, is used.[10][11]
-
Patient Preparation: Patients typically fast for at least 4 hours before the scan.
-
Image Acquisition: A whole-body PET/MRI scan is often performed starting 30 minutes after the bolus injection of the radioligand.[12]
-
Image Analysis: The uptake of the radiotracer in different brain regions is quantified to determine sigma-1 receptor density and can be used in receptor occupancy studies to assess target engagement of a drug.
-
Electrophysiological Biomarkers
1. Mismatch Negativity (MMN) using EEG
-
Objective: To measure the MMN, an event-related potential (ERP) component that reflects the brain's automatic detection of a change in a sequence of auditory stimuli. It is considered a sensitive measure of NMDA receptor function.
-
Protocol:
-
Stimuli: An auditory oddball paradigm is used, where a sequence of frequent "standard" tones is interspersed with infrequent "deviant" tones that differ in a specific feature (e.g., pitch, duration).[13]
-
EEG Recording: EEG is recorded from the scalp while the participant is presented with the auditory stimuli. Participants are typically instructed to ignore the sounds.
-
Data Processing: The EEG signal is epoched and averaged separately for the standard and deviant stimuli. The MMN is obtained by subtracting the averaged ERP to the standard stimuli from the averaged ERP to the deviant stimuli.[14]
-
Analysis: The amplitude and latency of the MMN waveform are measured and compared between baseline and post-treatment conditions.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by deudextromethorphan and a general workflow for biomarker assessment in a clinical trial setting.
Caption: Deudextromethorphan's dual mechanism of action.
Caption: A generalized workflow for biomarker assessment.
Conclusion
The assessment of deudextromethorphan treatment response currently relies heavily on clinical scales. However, the exploration of biomarkers related to its mechanism of action, particularly those targeting the glutamatergic and sigma-1 receptor systems, holds promise for a more objective and mechanistic understanding of its therapeutic effects. For alternative treatments like SSRIs and TCAs, while their clinical efficacy is established, the use of specific biomarkers for treatment response in PBA and agitation is less developed and warrants further investigation. The continued development and validation of these biomarkers will be crucial for personalizing treatment strategies and advancing the development of novel therapies for these challenging neuropsychiatric conditions.
References
- 1. Treatment Response Biomarkers in Anxiety Disorders: From Neuroimaging to Neuronally-Derived Extracellular Vesicles and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dementiaresearch.org.au [dementiaresearch.org.au]
- 3. psywellness.com.sg [psywellness.com.sg]
- 4. ovidrx.com [ovidrx.com]
- 5. carepatron.com [carepatron.com]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. translationalresearchcentre.com [translationalresearchcentre.com]
- 8. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snmmi.org [snmmi.org]
- 10. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 11. Clinical Impact of Sigma-1 Receptor PET/MRI on Complex Regional Pain Syndrome Management | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. Frontiers | Sigma-1 Receptor Changes Observed in Chronic Pelvic Pain Patients: A Pilot PET/MRI Study [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. m.youtube.com [m.youtube.com]
Deudextromethorphan in Focus: A Comparative Analysis of Clinical Trials for Neuropsychiatric Symptoms
A detailed examination of deudextromethorphan's clinical development for agitation in Alzheimer's disease reveals a challenging path, particularly for AVP-786, while the combination with bupropion in AXS-05 shows more promising results. This comparison guide provides a cross-study analysis of deudextromethorphan clinical trials, alongside alternative treatments, to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape.
Deudextromethorphan, a deuterated form of dextromethorphan, has been a key component in novel therapeutic strategies for neuropsychiatric symptoms. Its mechanism of action, primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist and a sigma-1 receptor agonist, has made it a compound of interest for conditions characterized by neuronal hyperexcitability.[1][2] This guide delves into the clinical trial data of deudextromethorphan formulations, specifically AVP-786 (deudextromethorphan/quinidine) and AXS-05 (dextromethorphan/bupropion), and compares their performance with Nuedexta (dextromethorphan/quinidine) and Anavex 2-73 (blarcamesine), an investigational drug with a different mechanism of action.
Deudextromethorphan Formulations: A Tale of Two Trials
The development of deudextromethorphan has been marked by both setbacks and successes. AVP-786, developed by Otsuka Pharmaceutical, aimed to treat agitation associated with dementia in Alzheimer's disease. However, Phase 3 clinical trials for AVP-786 have yielded disappointing results.[3][4][5][6] In contrast, AXS-05, developed by Axsome Therapeutics, which combines dextromethorphan with bupropion, has demonstrated statistically significant efficacy in treating Alzheimer's disease agitation in its Phase 3 program.[7][8][9][10]
AVP-786 (Deudextromethorphan/Quinidine)
Otsuka's Phase 3 program for AVP-786 in Alzheimer's agitation included several trials, with the primary endpoint typically being the change from baseline in the Cohen-Mansfield Agitation Inventory (CMAI) total score.[3][5][6]
The TRIAD-1 study (NCT02442765) initially showed a significant improvement in CMAI scores for one of the two doses studied.[4][11] However, the subsequent TRIAD-2 trial (NCT02442778) failed to replicate these findings, with AVP-786 not showing a statistically significant improvement in agitation compared to placebo.[4] More recently, the topline results from another Phase 3 trial (NCT03393520) also indicated that AVP-786 did not meet its primary efficacy endpoint.[3][5][6] A notable adverse event reported in these trials was a higher incidence of falls in the AVP-786 groups compared to placebo.[3][5][6][12] Following these results, Otsuka announced the termination of the development of AVP-786 for Alzheimer's agitation.[13]
AXS-05 (Dextromethorphan/Bupropion)
Axsome Therapeutics' AXS-05 has a different formulation, combining dextromethorphan with bupropion, a dopamine and norepinephrine reuptake inhibitor that also serves to increase the bioavailability of dextromethorphan.[14][15][16][17][18] The Phase 3 program for AXS-05 in Alzheimer's agitation has been more successful.
The ACCORD-2 trial (NCT04947553), a randomized withdrawal study, met its primary endpoint by significantly delaying the time to relapse of agitation.[7][8][9][10] The ADVANCE-1 trial also demonstrated a statistically significant reduction in the CMAI total score.[19] While the ADVANCE-2 trial did not achieve statistical significance on its primary endpoint, the results numerically favored AXS-05 over placebo.[9] Across its clinical program, AXS-05 has been generally well-tolerated and was not associated with an increased risk of falls, cognitive decline, or sedation.[9] Axsome has announced plans to submit a New Drug Application to the FDA for AXS-05 for the treatment of Alzheimer's disease agitation.[8][9]
Alternative Treatments
A comprehensive analysis requires a comparison with other relevant treatments. Nuedexta and Anavex 2-73 are two such alternatives, each with distinct mechanisms and clinical data.
Nuedexta (Dextromethorphan/Quinidine)
Nuedexta, which contains a lower dose of dextromethorphan and quinidine than what was studied for Alzheimer's agitation, is approved for the treatment of pseudobulbar affect (PBA), a condition characterized by uncontrollable laughing or crying.[20][21] The pivotal trial for Nuedexta in patients with amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS) demonstrated a significant reduction in PBA episodes compared to placebo.[22][23] The PRISM II study further showed its effectiveness in treating PBA in patients with dementia, stroke, and traumatic brain injury.[20][21]
Anavex 2-73 (Blarcamesine)
Anavex 2-73 is an investigational oral drug that targets sigma-1 and muscarinic receptors, aiming to restore cellular homeostasis.[24][25][26] A Phase 2b/3 clinical trial (ANAVEX®2-73-AD-004) in patients with early Alzheimer's disease demonstrated that blarcamesine significantly slowed cognitive decline as measured by the ADAS-Cog13 score.[18][25] The study also showed a significant reduction in brain atrophy.[18] An open-label extension of this study has shown continued benefits for over three years.[19][27]
Quantitative Data Summary
The following tables summarize the key quantitative data from the clinical trials of deudextromethorphan formulations and their alternatives.
Table 1: Efficacy of Deudextromethorphan Formulations in Alzheimer's Agitation
| Trial | Drug | Primary Endpoint | Result | Adverse Events of Note |
| TRIAD-1 (NCT02442765) | AVP-786 | Change in CMAI score | Significant improvement for one of two doses[4][11] | Falls, urinary tract infection, headache, diarrhea[11] |
| TRIAD-2 (NCT02442778) | AVP-786 | Change in CMAI score | Not statistically significant[4] | - |
| NCT03393520 | AVP-786 | Change in CMAI score | Not statistically significant[3][5][6] | Higher incidence of falls (8.6-9.1% vs 2.8% placebo)[3][5][6] |
| ACCORD-2 (NCT04947553) | AXS-05 | Time to relapse of agitation | Significantly delayed relapse[7][8][9][10] | Generally well-tolerated; not associated with increased falls, cognitive decline, or sedation[9] |
| ADVANCE-1 | AXS-05 | Change in CMAI score | Statistically significant reduction[19] | - |
| ADVANCE-2 | AXS-05 | Change in CMAI score | Not statistically significant, but numerically favored AXS-05[9] | - |
Table 2: Efficacy of Alternative Treatments
| Trial | Drug | Indication | Primary Endpoint | Result |
| Pivotal Trial (NCT00573443) | Nuedexta | Pseudobulbar Affect | Reduction in PBA episodes | Significant reduction compared to placebo[22][23] |
| PRISM II | Nuedexta | Pseudobulbar Affect | Change in CNS-LS score | Significant improvement from baseline[20][21] |
| ANAVEX®2-73-AD-004 | Anavex 2-73 | Early Alzheimer's Disease | Change in ADAS-Cog13 score | Significant slowing of cognitive decline[18][25] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.
AVP-786 Phase 3 Program (e.g., NCT03393520)
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[28]
-
Participants: Approximately 550 individuals aged 50-90 with a diagnosis of probable Alzheimer's disease and clinically significant, moderate-to-severe agitation.[28][29]
-
Intervention: Two different doses of AVP-786 or placebo administered orally twice daily for 12 weeks.[28]
-
Primary Outcome: Mean change from baseline to week 12 in the Cohen-Mansfield Agitation Inventory (CMAI) total score.[3][5][6]
AXS-05 ACCORD-2 Trial (NCT04947553)
-
Design: Multicenter, double-blind, placebo-controlled, randomized withdrawal study.[7][8][9][10]
-
Participants: 178 adults with Alzheimer's disease and agitation who had previously responded to open-label treatment with AXS-05.[10]
-
Intervention: Participants were randomized to continue AXS-05 or switch to placebo for up to 26 weeks.[10]
-
Primary Outcome: Time from randomization to relapse of agitation.[10]
Nuedexta Pivotal Trial (NCT00573443)
-
Design: 12-week, randomized, double-blind, placebo-controlled study.[22][23]
-
Participants: 326 patients with amyotrophic lateral sclerosis or multiple sclerosis and clinically significant PBA.[22]
-
Intervention: Nuedexta (dextromethorphan 20 mg/quinidine 10 mg), a higher unapproved dose, or placebo, administered twice daily.[22]
-
Primary Outcome: Rate of PBA episodes.[30]
Anavex 2-73 Phase 2b/3 Trial (ANAVEX®2-73-AD-004)
-
Design: Multicenter, randomized, double-blind, placebo-controlled, 48-week study.[26]
-
Participants: 508 individuals with early symptomatic Alzheimer's disease.[26]
-
Intervention: Anavex 2-73 (blarcamesine) or placebo administered orally once daily.[26]
-
Co-Primary Outcomes: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) score.[26]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of Deudextromethorphan.
Caption: AXS-05 Component Interactions.
Caption: AVP-786 Phase 3 Trial Workflow.
Caption: AXS-05 ACCORD-2 Trial Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Efficacy: Clinical trial results with NUEDEXTA [nuedextahcp.com]
- 9. neurologylive.com [neurologylive.com]
- 10. researchgate.net [researchgate.net]
- 11. alzforum.org [alzforum.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 15. Sigma-1 Receptors and Neurodegenerative Diseases: Towards a Hypothesis of Sigma-1 Receptors as Amplifiers of Neurodegeneration and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sigma-1 (σ1) Receptor in Memory and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Extension Study of ANAVEX2-73 in Patients With Mild to Moderate Alzheimer's Disease | Clinical Research Trial Listing [centerwatch.com]
- 18. axsometherapeuticsinc.gcs-web.com [axsometherapeuticsinc.gcs-web.com]
- 19. alzforum.org [alzforum.org]
- 20. Long Term, Extension Study of the Safety and Efficacy of AVP-786 for the Treatment of Agitation in Patients With Dementia of the Alzheimer's Type, Trial ID 15-AVP-786-303 [trials.otsuka-us.com]
- 21. NUEDEXTA® Effective for Pseudobulbar Affect (PBA) in Patients with Alzheimer's Disease and other Dementias, Stroke and Traumatic Brain Injury [prnewswire.com]
- 22. ANAVEX2-73 for Alzheimer's Disease · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. neurologylive.com [neurologylive.com]
- 24. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 25. psychiatrictimes.com [psychiatrictimes.com]
- 26. firstwordpharma.com [firstwordpharma.com]
- 27. neurologylive.com [neurologylive.com]
- 28. mdpi.com [mdpi.com]
- 29. ClinicalTrials.gov [clinicaltrials.gov]
- 30. Review of Dextromethorphan 20 mg/Quinidine 10 mg (NUEDEXTA®) for Pseudobulbar Affect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Assays for Deudextromethorphan Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of deudextromethorphan. While specific literature on deudextromethorphan assays is emerging, the analytical methodologies are largely based on those developed for its non-deuterated analog, dextromethorphan. The methods presented here are established for dextromethorphan and its metabolites and are readily adaptable for deudextromethorphan, which exhibits similar physicochemical properties. This guide focuses on providing objective comparisons of performance and detailed experimental data to aid in the selection of the most appropriate assay for your research needs.
Comparison of Analytical Methods
The quantification of deudextromethorphan in biological matrices is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Other methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV), have also been employed. The following tables summarize the performance of various published methods for the quantification of dextromethorphan, which can be considered as a baseline for deudextromethorphan assay development.
Table 1: Performance Comparison of LC-MS/MS and UPLC-MS/MS Methods
| Parameter | Method 1: LC-MS/MS[1] | Method 2: UPLC-MS/MS[2] | Method 3: LC-MS/MS (Low Volume)[3] | Method 4: UHPLC-MS/MS[4] |
| Analyte(s) | Dextromethorphan, Dextrorphan | Dextromethorphan, Dextrorphan, 3-methoxymorphinan, 3-hydroxymorphinan | Dextromethorphan, Dextrorphan | Dextromethorphan |
| Matrix | Rat Plasma | Human Plasma | Rat Plasma | Human Serum |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.136 - 27.2 | 0.196 - 403.356 (DM), 0.102 - 209.017 (DX) | 0.05 - 30 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.136 (DM), 0.129 (DX) | 0.196 (DM), 0.102 (DX) | 0.05 |
| Accuracy (%) | ≤14% of nominal | 92.7 - 110.6 | Not explicitly stated | <13% (%Bias) |
| Precision (%CV) | ≤ 8 | < 11.6 | Not explicitly stated | <13% |
| Recovery (%) | Good | 39 (DM), 83 (DX) | Not explicitly stated | 84.2 - 98.5 |
| Sample Preparation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
Table 2: Performance Comparison of Other Analytical Methods
| Parameter | Method 5: GC-MS[5][6] | Method 6: HPLC-UV[7] | Method 7: ELISA (Screening)[5] |
| Analyte(s) | Dextromethorphan, Dextrorphan | Dextromethorphan | Dextromethorphan, Dextrorphan |
| Matrix | Urine, Oral Fluid | Syrup | Urine, Oral Fluid |
| Linearity Range (ng/mL) | 100 - 2000 | Not explicitly stated | Not applicable (Screening) |
| Limit of Detection (LOD) (ng/mL) | 50 | Not explicitly stated | 1 |
| Accuracy (%) | Not explicitly stated | Not explicitly stated | Not applicable |
| Precision (%CV) | < 5 (Inter- and Intraday) | Not explicitly stated | < 10 (Interday), < 8 (Intraday) |
| Recovery (%) | > 93 (from collection device) | Not explicitly stated | Not applicable |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Direct Injection (after dilution) | Direct use of sample |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical assays. Below are representative protocols for the most common methods used for dextromethorphan quantification, which can be adapted for deudextromethorphan.
LC-MS/MS Method for Quantification in Plasma
This protocol is a generalized procedure based on common practices found in the literature[1][3].
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of plasma, add an internal standard (e.g., dextromethorphan-d3).
-
Pre-treat the sample by adding 200 µL of 0.1% formic acid in water.
-
Condition an SPE cartridge (e.g., a strong cation exchange cartridge) with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent (e.g., 0.1% formic acid in water, followed by methanol) to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Dextromethorphan: Precursor ion (m/z) -> Product ion (m/z) (e.g., 272.2 -> 171.1)
-
Deudextromethorphan would have a different precursor ion due to the deuterium atoms. The exact m/z would need to be determined.
-
Internal Standard (dextromethorphan-d3): e.g., 275.2 -> 171.1
-
UPLC-MS/MS Method for Quantification in Plasma
This protocol is based on a published method for dextromethorphan and its metabolites[2].
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of plasma, add 100 µL of an internal standard solution.
-
Add 20 µL of 4% (v/v) ammonium hydroxide.
-
Add 1 mL of n-butyl chloride and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
b. Chromatographic Conditions
-
Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with acetonitrile and a buffer (e.g., ammonium formate).
-
Flow Rate: 0.250 mL/min.
c. Mass Spectrometric Conditions
-
Ionization Mode: ESI Positive.
-
Detection Mode: MRM.
-
MRM Transitions:
-
Dextromethorphan: 272 > 215 (m/z)
-
Dextrorphan: 258 > 133 (m/z)
-
3-methoxymorphinan: 258 > 213 (m/z)
-
3-hydroxymorphinan: 244 > 157 (m/z)
-
Visualizations
Signaling Pathway of Dextromethorphan
Dextromethorphan and by extension, deudextromethorphan, have a complex pharmacology, acting on several targets in the central nervous system. The primary mechanism for its antitussive effect is believed to be its action as a sigma-1 receptor agonist and an NMDA receptor antagonist.
Caption: Signaling pathway of deudextromethorphan.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of deudextromethorphan in a biological matrix using LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-volume plasma sampling for determination of dextromethorphan and dextrorphan in rat plasma: LC-MS/MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Sensitive UHPLC-MS/MS Method for Cytochrome P450 Probe Substrates Caffeine, Tolbutamide, Dextromethorphan, and Alprazolam in Human Serum Reveals Drug Contamination of Serum Used for Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of ELISA and GC-MS procedures for the quantification of dextromethorphan and its main metabolite dextrorphan in urine and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Deudextromethorphan: A Comparative Guide to its In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of deudextromethorphan, a deuterated analog of dextromethorphan. By examining its performance against its non-deuterated counterpart and other alternatives, this document aims to provide valuable insights for researchers and professionals in the field of drug development. The following sections detail the compound's mechanism of action, comparative preclinical and clinical data, and the experimental protocols used to generate this information.
Mechanism of Action: Targeting Key Neuromodulatory Pathways
Deudextromethorphan, like its parent compound dextromethorphan, exerts its pharmacological effects through modulation of several key central nervous system targets. Its primary mechanisms of action involve:
-
NMDA Receptor Antagonism: Deudextromethorphan acts as a low-affinity, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. By binding to the PCP site within the ion channel, it blocks the influx of calcium ions, a process implicated in excitotoxicity and various neurological disorders.
-
Sigma-1 Receptor Agonism: Deudextromethorphan is an agonist at the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the sigma-1 receptor is involved in modulating a variety of cellular processes, including calcium signaling, ion channel function, and neuronal survival, contributing to its neuroprotective and antidepressant-like effects.[1]
The strategic deuteration of dextromethorphan to create deudextromethorphan is designed to alter its pharmacokinetic profile, primarily by slowing its metabolism by the cytochrome P450 enzyme CYP2D6.[2][3] This modification is intended to increase the systemic exposure and half-life of the parent compound, potentially leading to enhanced and more sustained therapeutic effects.
In Vitro Efficacy: A Comparative Analysis
In vitro studies are crucial for characterizing the binding affinity and functional activity of a compound at its molecular targets. The following table summarizes the available data for deudextromethorphan and dextromethorphan.
| Target | Compound | Assay Type | Ki (nM) | IC50 (nM) | Species | Reference |
| NMDA Receptor | Dextromethorphan | Radioligand Binding | 1,400 - 7,000 | - | Rat | [4] |
| Dextrorphan | Radioligand Binding | 140 - 700 | - | Rat | [5] | |
| Deudextromethorphan | Patch-clamp | - | ~2x Dextromethorphan | Human | Implied from deuteration effect on dextrorphan[6] | |
| Sigma-1 Receptor | Dextromethorphan | Radioligand Binding | 138 - 652 | - | Various | [1] |
| Deudextromethorphan | Not explicitly found | - | - | - | - |
Note: Data for deudextromethorphan's direct binding affinity is limited in the public domain. The implied increase in IC50 at the NMDA receptor is based on studies of deuterated dextrorphan.
In Vivo Efficacy: Preclinical and Clinical Evidence
In vivo studies in animal models and clinical trials in humans provide essential information about a drug's efficacy and safety in a whole organism.
Preclinical Data
The forced swim test is a common behavioral assay used to assess antidepressant-like activity. In this test, a reduction in immobility time is indicative of an antidepressant effect.
| Compound | Animal Model | Test | Dose Range (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| Dextromethorphan | Mouse | Forced Swim Test | 10 - 30 | Significant Decrease | [1] |
| Modified Dextromethorphan | Mouse | Forced Swim Test | 3 - 30 | Dose-dependent Decrease | [7] |
Clinical Data
Deudextromethorphan, in combination with quinidine (as AVP-786), has been investigated in Phase 3 clinical trials for the treatment of agitation in patients with Alzheimer's disease. While some studies showed a significant improvement on the primary endpoint for one of the doses evaluated, other trials did not meet their primary endpoints.[8][9] The development of AVP-786 for this indication was ultimately discontinued.[3]
Pharmacokinetic Profile: The Impact of Deuteration
The primary rationale for developing deudextromethorphan is to improve upon the pharmacokinetic profile of dextromethorphan. Deuteration at the site of metabolism by CYP2D6 is expected to slow down the conversion of dextromethorphan to its primary active metabolite, dextrorphan.[2]
| Parameter | Dextromethorphan (Non-deuterated) | Deudextromethorphan (Expected) | Reference |
| Metabolism | Rapidly metabolized by CYP2D6 | Slower metabolism by CYP2D6 | [2][3] |
| Half-life (t½) | Short | Longer | [10][11] |
| Bioavailability | Low and variable | Increased and more consistent | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of deudextromethorphan.
In Vitro Assays
1. Radioligand Binding Assay for Sigma-1 Receptor
-
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain).
-
Radioligand: --INVALID-LINK---Pentazocine.
-
Non-specific binding agent: Haloperidol.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., haloperidol).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[13][14][15][16]
-
In Vivo Assays
2. Forced Swim Test (Mouse)
-
Objective: To assess the antidepressant-like activity of a test compound.
-
Materials:
-
Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter).
-
Water maintained at 23-25°C.
-
Video recording and analysis software.
-
-
Procedure:
-
Administer the test compound or vehicle to the mice at a specified time before the test.
-
Individually place each mouse into the water-filled cylinder for a 6-minute session. The water depth should be such that the mouse cannot touch the bottom with its tail or hind limbs.
-
Record the entire session for later analysis.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[17][18][19]
-
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways associated with deudextromethorphan's mechanism of action.
Caption: NMDA Receptor Signaling Pathway Antagonism by Deudextromethorphan.
Caption: Sigma-1 Receptor Signaling Pathway Activation by Deudextromethorphan.
References
- 1. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 9. neurologylive.com [neurologylive.com]
- 10. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Otsuka Announces AVP-786 Trial Results for Alzheimer's Agitation [synapse.patsnap.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Comparative analysis of deudextromethorphan's effects on different neuronal subtypes
For Researchers, Scientists, and Drug Development Professionals
Deudextromethorphan, a deuterated analog of dextromethorphan, is a novel compound with a complex pharmacological profile that holds promise for the treatment of various neurological and psychiatric disorders. Its therapeutic potential stems from its multi-target engagement within the central nervous system. This guide provides a comparative analysis of deudextromethorphan's effects on different neuronal subtypes, based on available data for its active component, dextromethorphan. The deuteration of dextromethorphan primarily alters its pharmacokinetic properties, leading to higher systemic exposure and reduced metabolic variability, while its fundamental pharmacodynamic mechanisms remain the same.
This analysis focuses on the compound's interactions with three key targets: the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 receptor, and the serotonin transporter (SERT). Understanding the differential effects of deudextromethorphan across various neuronal populations is crucial for elucidating its therapeutic mechanisms and predicting its clinical efficacy and potential side effects.
Comparative Quantitative Data
The following tables summarize the binding affinities and functional potencies of dextromethorphan for its primary molecular targets. This data, gathered from various preclinical studies, provides a quantitative basis for comparing its effects on different neuronal systems.
Table 1: Binding Affinity (Ki) of Dextromethorphan for Key Receptors
| Target Receptor | Species/Tissue | Ki (nM) | Reference(s) |
| NMDA Receptor (PCP site) | Rat Brain Membranes | 2246 | [1] |
| Human Frontal Cortex | 1680 | [1] | |
| Heterologously expressed human GluN1/GluN2A/GluN2B/GluN2C/GluN3A/GluN3B | 466 | [1] | |
| Sigma-1 Receptor | Guinea Pig Brain Membranes | 63 - 348 | [1][2] |
| Serotonin Transporter (SERT) | Not Specified | High Affinity | [3][4] |
Table 2: Functional Activity (IC50/EC50) of Dextromethorphan
| Activity | Target/System | Species/Cell Line | IC50/EC50 | Reference(s) |
| NMDA Receptor Blockade | Cultured Cortical Neurons | Rat | IC50 ≈ 550 nM | [5] |
| Serotonin Reuptake Inhibition | Human Blood Platelets | Human | IC50 ≈ 120 nM | [6] |
| Inhibition of 5-HT-induced current | Nodose Ganglion Neurons | Rat | IC50 = 16.4 µM (peak), 34.4 µM (steady) | [7] |
Effects on Major Neuronal Subtypes
Glutamatergic Neurons
Deudextromethorphan, through its dextromethorphan component, acts as a non-competitive antagonist at the NMDA receptor, a key player in excitatory glutamatergic neurotransmission. This action is thought to underlie many of its neuroprotective and therapeutic effects.
-
Mechanism: Dextromethorphan binds to the phencyclidine (PCP) site within the NMDA receptor channel, blocking the influx of Ca2+ and thereby reducing neuronal excitability.[4][5] This can protect neurons from excitotoxic damage, a common pathway in many neurological disorders.[8]
-
Comparative Effects: While direct comparative studies on different glutamatergic neuron subtypes are limited, studies on cultured cortical neurons demonstrate a potent blockade of NMDA-induced currents.[5] Research also indicates that dextromethorphan can suppress the excitatory drive in the human motor cortex, suggesting an effect on pyramidal neurons.[9] Furthermore, it has been shown to inhibit glutamate release from presynaptic terminals in cerebrocortical synaptosomes.[10] This suggests a broad modulatory role on glutamatergic transmission.
Dopaminergic Neurons
The effects of deudextromethorphan on dopaminergic neurons are complex and appear to be dose-dependent and influenced by interactions with other neurotransmitter systems.
-
Low Doses: At lower doses (15-30 mg/kg in rats), dextromethorphan appears to activate nigrostriatal dopaminergic neurons, likely through NMDA receptor blockade in the striatum and substantia nigra.[11][12]
-
High Doses: At higher doses (45-75 mg/kg in rats), dextromethorphan's effects are dominated by its influence on the serotonin system, which in turn exerts an inhibitory effect on nigrostriatal dopaminergic neurons.[11][12]
-
Neuroprotection: Dextromethorphan has been shown to protect dopaminergic neurons from inflammation-mediated degeneration by inhibiting microglial activation.[13] This effect is particularly relevant for neurodegenerative diseases like Parkinson's disease.
Serotonergic Neurons
Deudextromethorphan exhibits significant activity at the serotonin transporter (SERT), functioning as a serotonin reuptake inhibitor.[3][4] This action increases the synaptic availability of serotonin, contributing to its antidepressant and other neuropsychiatric effects.
-
SERT Inhibition: Dextromethorphan inhibits the reuptake of serotonin with an IC50 of approximately 120 nM in human platelets.[6] This is comparable to some selective serotonin reuptake inhibitors (SSRIs).
-
5-HT Receptor Interactions: Dextromethorphan also demonstrates competitive antagonism at 5-HT3 receptors in nodose ganglion neurons.[7] Furthermore, it has been shown to antagonize the depletion of brain serotonin induced by certain neurotoxins.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by deudextromethorphan and a typical experimental workflow for its characterization.
References
- 1. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 5. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan inhibits 5-hydroxytryptamine uptake by human blood platelets and decreases 5-hydroxyindoleacetic acid content in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the serotonin-induced inward current by dextromethorphan in rat nodose ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dextromethorphan decreases the excitability of the human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of glutamate release from rat cerebrocortical synaptosomes by dextromethorphan and its metabolite 3-hydroxymorphinan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of dextromethorphan on dopamine dependent behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of dextromethorphan on dopamine release in the nucleus accumbens: Interactions with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dextromethorphan antagonizes the acute depletion of brain serotonin by p-chloroamphetamine and H75/12 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Deudextromethorphan Formulations for Alzheimer's Disease Agitation
For Immediate Release
A comprehensive review of clinical trial data on deudextromethorphan formulations for the treatment of agitation in patients with Alzheimer's disease (AD) reveals promising efficacy, particularly for the AXS-05 combination (deudextromethorphan/bupropion). This meta-analysis provides a comparative guide for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanisms and workflows.
Executive Summary
Agitation is a common and distressing neuropsychiatric symptom of Alzheimer's disease, significantly impacting patient quality of life and caregiver burden. While no medications are specifically approved for this indication, various investigational and off-label treatments have been evaluated. This guide focuses on deudextromethorphan, an N-methyl-D-aspartate (NMDA) receptor antagonist, in combination with a metabolic inhibitor to increase its bioavailability. We compare the clinical trial data for two such formulations:
-
AXS-05: A combination of deudextromethorphan and bupropion.
-
AVP-786: A combination of deudextromethorphan and quinidine.
For a comprehensive comparison, data from key clinical trials of commonly used off-label alternatives are also included:
-
Brexpiprazole: An atypical antipsychotic.
-
Risperidone: An atypical antipsychotic.
-
Citalopram: A selective serotonin reuptake inhibitor (SSRI).
Efficacy Data Comparison
The following tables summarize the efficacy data from pivotal clinical trials for each medication. The primary outcome measures for agitation were the Cohen-Mansfield Agitation Inventory (CMAI) and the Neuropsychiatric Inventory (NPI) Agitation/Aggression subscale.
Table 1: Efficacy of Deudextromethorphan Formulations
| Clinical Trial | Treatment Group | N | Primary Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | P-value |
| AXS-05 (Deudextromethorphan/Bupropion) | ||||||
| ADVANCE-1 | AXS-05 | 159 | CMAI Total Score | -15.4 | -11.5 | 0.010[1] |
| ACCORD (Relapse Prevention) | AXS-05 | 53 | Time to Relapse | 7.5% relapse rate | 25.9% relapse rate | 0.018[2][3][4] |
| AVP-786 (Deudextromethorphan/Quinidine) | ||||||
| Phase 2 (Stage 1) | Dextromethorphan/Quinidine | 93 | NPI Agitation/Aggression | -3.3 | -1.7 | <0.001[5][6] |
| Phase 3 (TRIAD-2) | AVP-786 | - | CMAI Total Score | Not Statistically Significant | - | -[7][8] |
| Phase 3 (NCT03393520) | AVP-786 | - | CMAI Total Score | Not Statistically Significant | - | -[7][9][10] |
Table 2: Efficacy of Comparator Medications
| Clinical Trial | Treatment Group | N | Primary Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | P-value |
| Brexpiprazole | ||||||
| Pooled Phase 3 (2mg/3mg) | Brexpiprazole | 363 | CMAI Total Score | -22.6 | -17.3 | 0.003[11] |
| Risperidone | ||||||
| Brodaty et al. (2003) | Risperidone | - | CMAI Total Aggression Score | Significant Reduction | - | <0.001[12][13] |
| Citalopram | ||||||
| CitAD | Citalopram | 94 | NBRS-A Score | - | - | 0.036[14] |
Safety and Tolerability Comparison
The safety profiles of these medications are a critical consideration, especially in the elderly and vulnerable AD population.
Table 3: Safety of Deudextromethorphan Formulations
| Clinical Trial | Treatment Group | Most Common Adverse Events (>5%) | Serious Adverse Events (Drug vs. Placebo) | Discontinuation due to AEs (Drug vs. Placebo) |
| AXS-05 (Deudextromethorphan/Bupropion) | ||||
| ADVANCE-1 | AXS-05 | Somnolence (8.2%), Dizziness (6.3%)[1] | 3.1% vs 5.7%[15] | 1.3% vs 1.3%[16] |
| ACCORD | AXS-05 | - | - | 0% vs 1.9%[2][3][4] |
| AVP-786 (Deudextromethorphan/Quinidine) | ||||
| Phase 2 | Dextromethorphan/Quinidine | Falls (8.6%), Diarrhea (5.9%), UTI (5.3%)[5] | 7.9% vs 4.7%[5] | 5.3% vs 3.1%[8] |
| Phase 3 (NCT03393520) | AVP-786 | Falls (8.6%-9.1%)[7][9][10] | - | - |
Table 4: Safety of Comparator Medications
| Clinical Trial | Treatment Group | Most Common Adverse Events (>5%) | Serious Adverse Events (Drug vs. Placebo) | Discontinuation due to AEs (Drug vs. Placebo) |
| Brexpiprazole | ||||
| Pooled Phase 3 | Brexpiprazole | Headache (6.6%)[11] | - | - |
| Risperidone | ||||
| Brodaty et al. (2003) | Risperidone | Somnolence, Urinary Tract Infection[12][13] | - | - |
| Citalopram | ||||
| CitAD | Citalopram | Worsening of cognition, QT interval prolongation[17] | - | - |
Experimental Protocols
A standardized approach to clinical trial design is crucial for comparing outcomes across different studies. The following table outlines the key methodological aspects of the pivotal trials.
Table 5: Experimental Protocol Comparison
| Feature | AXS-05 (ADVANCE-1) | AVP-786 (Phase 2) | Brexpiprazole (Phase 3) | Citalopram (CitAD) |
| Study Design | Phase 2/3, Randomized, Double-Blind, Placebo- and Active-Controlled | Phase 2, Randomized, Double-Blind, Placebo-Controlled, Sequential Parallel Comparison | Phase 3, Randomized, Double-Blind, Placebo-Controlled | Randomized, Placebo-Controlled, Double-Blind, Parallel Group |
| Patient Population | Probable AD with agitation | Probable AD with clinically significant agitation | Probable AD with agitation | Probable AD with clinically significant agitation |
| N (Randomized) | 366 | 220 | 345 | 186 |
| Treatment Duration | 5 weeks | 10 weeks (two 5-week stages) | 12 weeks | 9 weeks |
| Primary Outcome Measure | Cohen-Mansfield Agitation Inventory (CMAI) Total Score | Neuropsychiatric Inventory (NPI) Agitation/Aggression Domain Score | Cohen-Mansfield Agitation Inventory (CMAI) Total Score | Neurobehavioral Rating Scale Agitation subscale (NBRS-A) and modified Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (mADCS-CGIC) |
| Dosage | Titrated to 45mg deudextromethorphan/105mg bupropion twice daily | 30mg dextromethorphan/10mg quinidine twice daily | 2mg or 3mg daily | 30mg daily |
Mechanism of Action and Experimental Workflow
To provide a deeper understanding of the pharmacological rationale and the clinical trial process, the following diagrams illustrate the proposed signaling pathway of AXS-05 and a typical experimental workflow for an Alzheimer's agitation clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. neurologylive.com [neurologylive.com]
- 3. neurology.org [neurology.org]
- 4. medthority.com [medthority.com]
- 5. Effect of Dextromethorphan-Quinidine on Agitation in Patients With Alzheimer Disease Dementia: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geriatricsuamsrioa.org [geriatricsuamsrioa.org]
- 7. neurologylive.com [neurologylive.com]
- 8. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 11. Brexpiprazole Reduces Agitation in Patients With Dementia Due to Alzheimer Disease | Docwire News [docwirenews.com]
- 12. [PDF] A randomized placebo-controlled trial of risperidone for the treatment of aggression, agitation, and psychosis of dementia. | Semantic Scholar [semanticscholar.org]
- 13. A randomized placebo-controlled trial of risperidone for the treatment of aggression, agitation, and psychosis of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Citalopram on Agitation in Alzheimer's Disease – The CitAD Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 17. Effect of citalopram on agitation in Alzheimer disease: the CitAD randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Therapeutic Window of Deudextromethorphan Hydrobromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deudextromethorphan hydrobromide, a deuterated analog of dextromethorphan, focusing on establishing its therapeutic window. Deudextromethorphan is primarily being investigated in combination with quinidine sulfate (a CYP2D6 inhibitor) as AVP-786 for the treatment of agitation in patients with Alzheimer's disease. This document compares its performance with its non-deuterated counterpart, dextromethorphan/quinidine (Nuedexta), which is approved for the treatment of pseudobulbar affect (PBA).
Executive Summary
This compound, developed to offer a similar therapeutic effect to dextromethorphan with a potentially improved pharmacokinetic profile, has been the subject of extensive clinical investigation. The inclusion of quinidine sulfate is critical to inhibit the rapid metabolism of dextromethorphan via the CYP2D6 enzyme, thereby increasing its plasma concentration and central nervous system availability. Clinical trials for AVP-786 in Alzheimer's-related agitation have yielded mixed results, with one Phase 3 trial showing a statistically significant improvement in the primary endpoint for one of the two doses studied, while another failed to show a significant difference from placebo. In contrast, dextromethorphan/quinidine (Nuedexta) has demonstrated efficacy in treating PBA. This guide synthesizes the available data to aid in the understanding of the therapeutic window of deudextromethorphan.
Data Presentation
Table 1: Pharmacokinetic Parameters of Dextromethorphan with Quinidine
Note: Specific pharmacokinetic data for deudextromethorphan (AVP-786) from Phase 1 trials are not publicly available. It has been reported that AVP-786 achieves similar steady-state plasma concentrations of dextromethorphan as AVP-923 (Nuedexta) but with a lower dose of quinidine.[1]
| Parameter | Dextromethorphan/Quinidine (Nuedexta) | Deudextromethorphan/Quinidine (AVP-786) | Source |
| Dextromethorphan Dose | 20 mg | Low and High Doses Studied | [2][3] |
| Quinidine Dose | 10 mg | Lower than Nuedexta | [1] |
| Effect of Quinidine | Increases dextromethorphan bioavailability by inhibiting CYP2D6 metabolism. | Increases deudextromethorphan bioavailability by inhibiting CYP2D6 metabolism. | [4][5] |
Table 2: Efficacy of Deudextromethorphan/Quinidine (AVP-786) in Agitation of Alzheimer's Disease
| Clinical Trial | Treatment Groups | Primary Efficacy Endpoint | Outcome | Source |
| TRIAD-1 (NCT02442765) | AVP-786 (2 doses), Placebo | Change from baseline in Cohen-Mansfield Agitation Inventory (CMAI) total score at Week 12 | One of the two doses demonstrated a statistically significant improvement compared to placebo. | [1][6][7] |
| NCT03393520 | AVP-786 (Low and High Dose), Placebo | Change from baseline in Cohen-Mansfield Agitation Inventory (CMAI) total score at Week 12 | Did not achieve a statistically significant difference between AVP-786 and placebo. | [3][5][8][9][10] |
Table 3: Efficacy of Dextromethorphan/Quinidine (Nuedexta) in Pseudobulbar Affect (PBA)
| Clinical Trial | Treatment Group | Primary Efficacy Endpoint | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value | Source |
| Study in ALS and MS Patients | Dextromethorphan 20 mg/Quinidine 10 mg | Change in Center for Neurologic Study-Lability Scale (CNS-LS) score | -8.2 | -5.7 | 0.0113 | [2] |
| PRISM II (Dementia, Stroke, TBI) | Dextromethorphan 20 mg/Quinidine 10 mg | Change in Center for Neurologic Study-Lability Scale (CNS-LS) score | -7.7 | N/A (Open-label) | <0.001 | [11] |
Table 4: Safety and Tolerability of Deudextromethorphan/Quinidine (AVP-786) in Agitation of Alzheimer's Disease (NCT03393520)
| Adverse Event (>5% incidence) | AVP-786 High Dose (n=?) | AVP-786 Low Dose (n=?) | Placebo (n=?) | Source |
| Falls | 8.6% | 9.1% | 2.8% | [3][8][10] |
Note: The total number of participants in each arm of the NCT03393520 trial was approximately 550 across all groups.[8][9] The most common adverse events reported in the TRIAD-1 study were falls, urinary tract infection, headache, and diarrhea.[1][6]
Experimental Protocols
Phase 3 Clinical Trial of AVP-786 in Agitation of Alzheimer's Disease (Adapted from NCT03393520)
Objective: To evaluate the efficacy, safety, and tolerability of two doses of AVP-786 compared to placebo for the treatment of agitation in participants with dementia of the Alzheimer's type.[12][13]
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9][12]
Participant Population:
-
Inclusion Criteria: Male and female participants aged 50 to 90 years with a diagnosis of probable Alzheimer's disease and clinically significant moderate to severe agitation.[5] Participants were required to have a reliable caregiver.[13]
-
Exclusion Criteria: Specific criteria were used to exclude participants with other causes of agitation or comorbidities that would interfere with the study.
Intervention:
-
Participants were randomized to receive one of two doses of AVP-786 or a matching placebo.
-
The study medication was administered orally twice daily for 12 weeks.[5]
Primary Outcome Measure:
-
The primary efficacy endpoint was the change from baseline in the total score of the Cohen-Mansfield Agitation Inventory (CMAI) at Week 12.[3][5][9][10] The CMAI is a 29-item scale that assesses the frequency of agitated behaviors.[14]
Safety Assessments:
-
Adverse events were monitored and recorded throughout the study.
-
Vital signs, electrocardiograms (ECGs), and clinical laboratory tests were performed at specified intervals.
Mandatory Visualization
Caption: Proposed mechanism of action of deudextromethorphan.
Caption: Phase 3 clinical trial workflow for AVP-786.
Caption: Rationale for combining deudextromethorphan and quinidine.
References
- 1. AVP-786 | ALZFORUM [alzforum.org]
- 2. Nuedexta for the Treatment Of Pseudobulbar Affect: A Condition of Involuntary Crying or Laughing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated With Dementia Due to Alzheimer’s Disease | Otsuka US [otsuka-us.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Deuterated dextromethorphan/quinidine for agitation in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Otsuka reports data from Phase III Alzheimer's agitation trial [clinicaltrialsarena.com]
- 10. Otsuka Announces Phase 3 Topline Results of AVP-786 in the Treatment of Agitation Associated with Dementia due to Alzheimer's Disease|February 13, 2024|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 11. neurology.org [neurology.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Assessment of the Efficacy, Safety, and Tolerability of AVP-786 (this compound [d6-DM]/Quinidine Sulfate [Q]) for the Treatment of Agitation in Patients With Dementia of the Alzheimer's Type, Trial ID 17-AVP-786-305 [trials.otsuka-us.com]
- 14. hra.nhs.uk [hra.nhs.uk]
Deudextromethorphan's Interaction with Nicotinic Acetylcholine Receptor Subtypes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Deudextromethorphan, the deuterated analogue of dextromethorphan, is under investigation for various neurological and psychiatric conditions. Its pharmacological profile, largely mirroring that of dextromethorphan, includes interactions with multiple neurotransmitter systems. This guide provides a comparative analysis of the effects of dextromethorphan, as a proxy for deudextromethorphan, on different nicotinic acetylcholine receptor (nAChR) subtypes, supported by available experimental data.
Disclaimer: Direct quantitative in vitro data on the interaction of deudextromethorphan with nAChR subtypes is currently limited in publicly accessible literature. The following data is based on studies of its parent compound, dextromethorphan. The deuteration of dextromethorphan in deudextromethorphan is designed to alter its pharmacokinetics, primarily by reducing its metabolism by CYP2D6, but is expected to have a similar pharmacological action.
Quantitative Comparison of Dextromethorphan's Potency at nAChR Subtypes
Dextromethorphan and its primary metabolite, dextrorphan, have been shown to act as noncompetitive antagonists at several neuronal nAChR subtypes.[1][2] The available data indicates a degree of selectivity, with the highest potency observed at the α3β4 subtype.
| Compound | nAChR Subtype | IC50 (µM) | Reference |
| Dextromethorphan | α3β4 | 0.7 - 4.3 (most potent) | (Damaj et al., 2005, as cited in[1]) |
| α4β2 | 0.7 - 4.3 | (Damaj et al., 2005, as cited in[1]) | |
| α7 | 0.7 - 4.3 | (Damaj et al., 2005, as cited in[1]) | |
| Dextromethorphan | α3β4 | 10.1 ± 1.01 | (Hernandez et al., 2000, as cited in[2]) |
Experimental Protocols
The following are generalized experimental methodologies based on the cited literature for assessing the interaction of compounds with nAChR subtypes.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used to study the function of ion channels, such as nAChRs, expressed in a heterologous system.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired nAChR subunits (e.g., α3 and β4, α4 and β2, or α7).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped, typically at -70 mV.
-
Drug Application: The oocyte is perfused with a solution containing a nAChR agonist (e.g., acetylcholine or nicotine) to elicit an inward current. To determine the inhibitory effect of dextromethorphan, the oocytes are pre-incubated with varying concentrations of dextromethorphan before co-application with the agonist.
-
Data Analysis: The inhibition of the agonist-induced current by dextromethorphan is measured, and IC50 values are calculated by fitting the concentration-response data to a logistic equation.
86Rb+ Efflux Assay in Cultured Cells
This functional assay measures the activity of nAChRs by quantifying the efflux of the radioactive potassium analog, 86Rb+, through the receptor channel.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and stably or transiently transfected with the cDNAs encoding the desired nAChR subunits.
-
Cell Plating: Transfected cells are plated into multi-well plates.
-
86Rb+ Loading: Cells are incubated with a loading buffer containing 86RbCl.
-
Drug Treatment: The loading buffer is removed, and cells are washed. Cells are then incubated with a buffer containing the nAChR agonist (e.g., nicotine) in the presence or absence of varying concentrations of dextromethorphan.
-
Efflux Measurement: The supernatant containing the effluxed 86Rb+ is collected, and the remaining intracellular 86Rb+ is lysed from the cells. The radioactivity in both the supernatant and the cell lysate is measured using a scintillation counter.
-
Data Analysis: The percentage of 86Rb+ efflux is calculated for each condition. The inhibitory effect of dextromethorphan is determined, and IC50 values are calculated from the concentration-response curves.
Signaling Pathways of a3ß4, a4ß2, and a7 nAChR Subtypes
The activation of nAChRs leads to the opening of their intrinsic ion channels, resulting in an influx of cations (primarily Na+ and Ca2+) and depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling pathways.
α3β4 nAChR Signaling Pathway
The α3β4 nAChR is a ligand-gated ion channel that, upon activation by acetylcholine, primarily allows the influx of sodium and potassium ions, leading to membrane depolarization and neuronal excitation. This direct electrical signaling is crucial in the autonomic ganglia for transmitting signals from the central nervous system to the periphery.
α4β2 nAChR Signaling Pathway
Activation of the α4β2 nAChR can lead to both ionotropic and metabotropic signaling. The metabotropic pathway involves the activation of Src kinase in a β-arrestin1-dependent manner, which in turn activates Syk kinase and phospholipase C γ1 (PLCγ1), ultimately leading to the activation of protein kinase C βII (PKCβII).
α7 nAChR Signaling Pathway
The α7 nAChR is highly permeable to calcium, and its activation leads to a significant influx of Ca2+. This calcium influx can trigger multiple downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival and neuroprotection, and the JAK2/STAT3 pathway, which plays a role in anti-inflammatory responses.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
